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  • Product: Tributylsilane
  • CAS: 998-41-4

Core Science & Biosynthesis

Foundational

Tributylsilane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals Tributylsilane [(CH₃(CH₂)₃)₃SiH], a versatile organosilicon compound, has emerged as a valuable reagent in modern organic synthesis. Its unique combination...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tributylsilane [(CH₃(CH₂)₃)₃SiH], a versatile organosilicon compound, has emerged as a valuable reagent in modern organic synthesis. Its unique combination of properties makes it a powerful tool for a range of chemical transformations, from reductions to hydrosilylations. This in-depth technical guide provides a comprehensive overview of the core chemical properties and reactivity of tributylsilane, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Tributylsilane is a colorless liquid with physical and chemical properties that are crucial for its application in various synthetic protocols.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 998-41-4[1]
Molecular Formula C₁₂H₂₈Si[1]
Molecular Weight 200.44 g/mol [1]
Boiling Point 225-226 °C at 755 mmHg[1][2]
Density 0.779 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.436[1][2]
Flash Point 83 °C (181.4 °F) - closed cup
Solubility Soluble in a variety of organic solvents such as hexane, ethyl acetate, and benzene. Insoluble in water.[3]
Appearance Colorless clear liquid[1]
Storage Store at 2-8°C[1][2]

Reactivity and Synthetic Applications

The reactivity of tributylsilane is primarily centered around the Si-H bond, which can act as a source of hydride or a hydrogen atom radical. This dual reactivity makes it a versatile reagent for a variety of transformations.

Reductions

Tributylsilane is widely employed as a mild and selective reducing agent for a variety of functional groups. Unlike more reactive metal hydrides, it often allows for the chemoselective reduction of one functional group in the presence of others.

Reduction of Carbonyl Compounds: Aldehydes and ketones can be reduced to the corresponding alcohols. The reaction is typically carried out in the presence of a Lewis acid, such as B(C₆F₅)₃, which activates the carbonyl group towards hydride attack.[4]

Deoxygenation of Alcohols: Alcohols can be deoxygenated to the corresponding alkanes through a two-step process involving the formation of a xanthate or trifluoroacetate derivative, followed by a radical-mediated reduction with tributylsilane.[5][6]

Reduction of Esters and Amides: While less common, under specific conditions, esters and amides can be reduced using tributylsilane, often requiring harsher reaction conditions or specific catalysts.[4]

Experimental Protocol: General Procedure for the Reduction of an Aldehyde to an Alcohol

  • To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 5 mol%).

  • Slowly add tributylsilane (1.2 mmol) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is a powerful method for the formation of silicon-carbon bonds and is widely used in the synthesis of organosilicon compounds. Tributylsilane, in the presence of a suitable catalyst (often a platinum complex like Karstedt's catalyst), readily undergoes hydrosilylation with alkenes and alkynes.[7][8]

The mechanism of platinum-catalyzed hydrosilylation, commonly referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the silane to the platinum center, followed by coordination of the alkene, insertion of the alkene into the Pt-H or Pt-Si bond, and finally reductive elimination to yield the alkylsilane and regenerate the catalyst.[7][9]

Experimental Protocol: General Procedure for the Hydrosilylation of an Alkene

  • To a solution of the alkene (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add the hydrosilylation catalyst (e.g., Karstedt's catalyst, 0.1 mol%).

  • Add tributylsilane (1.1 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by GC or NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by distillation or column chromatography to obtain the desired alkylsilane.

Radical Reactions

The Si-H bond in tributylsilane can undergo homolytic cleavage to generate a tributylsilyl radical (Bu₃Si•). This radical can participate in various chain reactions, making tributylsilane a useful alternative to toxic tin hydrides, such as tributyltin hydride, in radical chemistry.[10]

Radical Deoxygenation (Barton-McCombie Reaction): As mentioned earlier, the deoxygenation of alcohols via their xanthate derivatives is a classic example of a radical chain reaction where tributylsilane acts as the hydrogen atom donor to propagate the chain.[5]

Protecting Group Chemistry

Tributylsilyl ethers can be formed from alcohols and tributylsilane under specific conditions, although other silylating agents are more commonly used for this purpose. The resulting silyl ethers can serve as protecting groups for alcohols due to their stability under various reaction conditions and their selective removal.[11][12]

Visualizing Reaction Pathways and Workflows

To further elucidate the utility of tributylsilane in organic synthesis, the following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.

Reduction_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde/Ketone Aldehyde/Ketone Reduction Reduction Aldehyde/Ketone->Reduction Tributylsilane Tributylsilane Tributylsilane->Reduction Lewis Acid Lewis Acid Lewis Acid->Reduction Quench Quench Reduction->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Alcohol Alcohol Purification->Alcohol

Caption: General workflow for the reduction of aldehydes and ketones.

Hydrosilylation_Mechanism Pt(0) Pt(0) Oxidative Addition Oxidative Addition Pt(0)->Oxidative Addition R3SiH Alkene Coordination Alkene Coordination Oxidative Addition->Alkene Coordination H(R3Si)Pt(II) Insertion Insertion Alkene Coordination->Insertion Alkene Reductive Elimination Reductive Elimination Insertion->Reductive Elimination Reductive Elimination->Pt(0) Regenerated Catalyst Alkylsilane Alkylsilane Reductive Elimination->Alkylsilane Product

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Radical_Deoxygenation cluster_propagation Propagation Initiation Initiation Bu3Si Radical Bu3Si Radical Initiation->Bu3Si Radical AIBN, Δ Propagation Cycle Propagation Cycle Xanthate Xanthate Alkyl Radical Alkyl Radical Xanthate->Alkyl Radical + Bu3Si• Bu3Si-SX Bu3Si-SX Xanthate->Bu3Si-SX Byproduct Alkane Alkane Alkyl Radical->Alkane + Bu3SiH Alkyl Radical->Alkane Bu3Si Radical->Xanthate

Caption: Radical chain mechanism for Barton-McCombie deoxygenation.

Safety and Handling

Tributylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] It is irritating to the eyes, skin, and respiratory system. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. For detailed safety information, refer to the Safety Data Sheet (SDS).[13][14]

References

Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tributylsilane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of tributylsilane. The information prese...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of tributylsilane. The information presented is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the available techniques, including detailed experimental protocols, quantitative data for comparison, and process visualizations.

Introduction to Tributylsilane

Tributylsilane ((C₄H₉)₃SiH) is a trialkylsilane that serves as a versatile reagent in organic synthesis. Its reactive silicon-hydride (Si-H) bond makes it a valuable reducing agent, particularly for the reduction of functional groups such as aldehydes, ketones, and esters. It is also utilized in hydrosilylation reactions and as a precursor for the introduction of the tributylsilyl group into organic molecules. The synthesis of high-purity tributylsilane is crucial for its effective application in sensitive chemical transformations.

Synthesis of Tributylsilane

Two primary methods are commonly employed for the synthesis of tributylsilane: the Grignard reaction and the reduction of tributylchlorosilane.

Grignard Reaction

The Grignard reaction is a robust method for forming silicon-carbon bonds. In the synthesis of tributylsilane, trichlorosilane (HSiCl₃) is reacted with butylmagnesium bromide (C₄H₉MgBr), a Grignard reagent. The nucleophilic butyl group from the Grignard reagent displaces the chloride ions on the silicon atom.

Reaction Scheme: HSiCl₃ + 3 C₄H₉MgBr → (C₄H₉)₃SiH + 3 MgBrCl

This method offers high selectivity, with reported yields for analogous trialkylsilane syntheses typically ranging from 70-85%.[1]

Materials:

  • Magnesium turnings

  • Butyl bromide

  • Trichlorosilane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Hydrochloric acid (aqueous solution, e.g., 2 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of butyl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

    • Once the reaction is initiated, add the remaining butyl bromide solution at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Trichlorosilane:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of trichlorosilane in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

    • Carefully add 2 M hydrochloric acid to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

Reduction of Tributylchlorosilane

Another common route to tributylsilane is the reduction of tributylchlorosilane ((C₄H₉)₃SiCl). This method utilizes a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium hydride (NaH), to replace the chlorine atom with a hydrogen atom.

Reaction Scheme (using LiAlH₄): 4 (C₄H₉)₃SiCl + LiAlH₄ → 4 (C₄H₉)₃SiH + LiCl + AlCl₃

This method is often preferred for its simplicity and high yields.

Materials:

  • Tributylchlorosilane

  • Lithium aluminum hydride (LiAlH₄) or Sodium Hydride (NaH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous solution, e.g., 2 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Suspend lithium aluminum hydride (or sodium hydride) in anhydrous diethyl ether or THF in the flask and cool the mixture in an ice bath.

  • Addition of Tributylchlorosilane:

    • Add a solution of tributylchlorosilane in anhydrous diethyl ether or THF dropwise to the stirred suspension of the reducing agent. Maintain a low temperature during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add water to quench the excess reducing agent, followed by 2 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

Purification of Tributylsilane

The primary method for purifying tributylsilane is fractional distillation , often performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.[2]

Fractional Distillation

Fractional distillation is effective for separating liquids with close boiling points.[3][4][5] The crude tributylsilane obtained from the synthesis is heated, and the vapor passes through a fractionating column. The component with the lower boiling point (tributylsilane) will preferentially move up the column and be collected as the distillate.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Apparatus Setup:

    • Place the crude tributylsilane in a round-bottom flask with a stir bar.

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[4]

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Gently heat the flask using a heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. A slow and steady rate of distillation is crucial for good separation.

    • Collect the fraction that distills at the expected boiling point of tributylsilane under the applied pressure. The boiling point of tributylsilane is 103 °C at 8 mmHg.[1]

    • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Purity Analysis

The purity of the synthesized and purified tributylsilane can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). Commercially available tributylsilane typically has a purity of ≥ 98.5% as determined by GC.[1]

While specific conditions for tributylsilane are not detailed in the provided search results, a general method for silane analysis can be adapted.[3][6][7]

  • Column: A non-polar capillary column, such as a DB-5, is suitable for separating silanes.[3]

  • Injector Temperature: Typically set around 220-250 °C.[3]

  • Oven Temperature Program: An initial temperature of around 80 °C, ramped up to 250 °C.[3]

  • Carrier Gas: Helium is commonly used.[3]

  • Detector: A mass spectrometer for identification and a flame ionization detector (FID) for quantification.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and purification of tributylsilane.

Table 1: Physical Properties of Tributylsilane

PropertyValue
Molecular FormulaC₁₂H₂₈Si
Molecular Weight200.44 g/mol
AppearanceColorless clear liquid
Density0.78 g/mL
Boiling Point103 °C / 8 mmHg
Purity (Commercial)≥ 98.5% (GC)

Table 2: Comparison of Synthesis Methods

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Grignard Reaction Trichlorosilane, Butylmagnesium bromide70-85% (for analogous reactions)[1]High selectivity, well-established method.Requires strict anhydrous conditions, Grignard reagent is sensitive to moisture and oxygen.
Reduction Tributylchlorosilane, LiAlH₄ or NaHHigh (specific data for tributylsilane not found)Simpler procedure, often high yielding.Reducing agents can be hazardous and require careful handling.

Process Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and purification of tributylsilane.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_grignard Grignard Reaction cluster_reduction Reduction cluster_purification Purification cluster_analysis Analysis Grignard_Reagent 1. Prepare Butylmagnesium Bromide Reaction_Grignard 2. React with Trichlorosilane Grignard_Reagent->Reaction_Grignard Workup_Grignard 3. Aqueous Work-up Reaction_Grignard->Workup_Grignard Crude_Product_G Crude Tributylsilane Workup_Grignard->Crude_Product_G Distillation 4. Fractional Vacuum Distillation Crude_Product_G->Distillation Reduction_Setup 1. Setup Reducing Agent (LiAlH4 or NaH) Reaction_Reduction 2. Add Tributylchlorosilane Reduction_Setup->Reaction_Reduction Workup_Reduction 3. Aqueous Work-up Reaction_Reduction->Workup_Reduction Crude_Product_R Crude Tributylsilane Workup_Reduction->Crude_Product_R Crude_Product_R->Distillation Pure_Product Pure Tributylsilane Distillation->Pure_Product GC_MS 5. GC-MS Analysis Pure_Product->GC_MS Purity_Data Purity Data GC_MS->Purity_Data

Caption: Overall workflow for the synthesis, purification, and analysis of tributylsilane.

Grignard_Synthesis_Pathway Start Starting Materials: - Magnesium - Butyl Bromide - Trichlorosilane - Anhydrous Solvent Prepare_Grignard Prepare Grignard Reagent (Butylmagnesium Bromide) Start->Prepare_Grignard React_Si React with Trichlorosilane Prepare_Grignard->React_Si Quench Quench with NH4Cl (aq) React_Si->Quench Acidify Acidify with HCl (aq) Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash with NaHCO3 (aq) and Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude Tributylsilane Evaporate->Crude_Product

Caption: Detailed workflow for the Grignard synthesis of tributylsilane.

Purification_Workflow Crude_Input Crude Tributylsilane Setup_Distillation Setup Fractional Vacuum Distillation Apparatus Crude_Input->Setup_Distillation Apply_Vacuum Apply Vacuum Setup_Distillation->Apply_Vacuum Heat Gently Heat Apply_Vacuum->Heat Collect_Fractions Collect Fractions based on Boiling Point Heat->Collect_Fractions Pure_Product Pure Tributylsilane Collect_Fractions->Pure_Product Distillate Impurities Impurities (Residue) Collect_Fractions->Impurities Residue

Caption: Workflow for the purification of tributylsilane by fractional vacuum distillation.

References

Foundational

Tributylsilane in Organic Synthesis: A Deep Dive into Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals Tributylsilane ((n-Bu)₃SiH) has emerged as a versatile and valuable reagent in modern organic synthesis, offering a less toxic alternative to traditional re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tributylsilane ((n-Bu)₃SiH) has emerged as a versatile and valuable reagent in modern organic synthesis, offering a less toxic alternative to traditional reducing agents like tributyltin hydride. Its utility spans a range of transformations, primarily centered around its ability to act as a source of a hydride radical or a hydride ion. This technical guide provides an in-depth exploration of the core mechanisms of action of tributylsilane in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. Understanding these mechanisms is crucial for reaction optimization, predicting outcomes, and designing novel synthetic strategies in complex molecule and drug development.

Core Mechanisms of Action

Tributylsilane primarily operates through two distinct mechanistic pathways: a radical chain mechanism and an ionic mechanism . The preferred pathway is dictated by the reaction conditions, particularly the presence of radical initiators or strong acids. A third significant application is in hydrosilylation reactions , which are typically catalyzed by transition metals.

Radical Mechanism: A Chain Process

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions, tributylsilane participates in radical chain reactions. This pathway is characteristic of reductions of alkyl halides and deoxygenations (e.g., Barton-McCombie reaction).

The process can be broken down into three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) to generate radicals. These radicals then abstract the hydrogen atom from tributylsilane to produce the tributylsilyl radical ((n-Bu)₃Si•).

  • Propagation: This is a two-step cyclic process.

    • The tributylsilyl radical reacts with the organic substrate (R-X, where X is a halogen or another functional group) to form a stable tributylsilyl halide ((n-Bu)₃Si-X) and a new carbon-centered radical (R•).

    • The carbon-centered radical then abstracts a hydrogen atom from another molecule of tributylsilane, yielding the reduced product (R-H) and regenerating the tributylsilyl radical, which continues the chain.

  • Termination: The chain reaction is terminated by the combination of any two radical species in the reaction mixture.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (e.g., AIBN) Initiator_Radical Initiator Radical Initiator->Initiator_Radical Δ or hν Tributylsilyl_Radical_1 (n-Bu)₃Si• Initiator_Radical->Tributylsilyl_Radical_1 H abstraction Tributylsilane_1 (n-Bu)₃SiH Tributylsilyl_Radical_2 (n-Bu)₃Si• Tributylsilyl_Radical_1->Tributylsilyl_Radical_2 Enters Cycle Substrate R-X Carbon_Radical R• Carbon_Radical->Tributylsilyl_Radical_2 Regenerates Reduced_Product R-H Carbon_Radical->Reduced_Product H abstraction Tributylsilyl_Radical_2->Carbon_Radical X abstraction Tributylsilyl_Halide (n-Bu)₃Si-X Tributylsilane_2 (n-Bu)₃SiH

Diagram 1: Radical Chain Reduction Mechanism with Tributylsilane.
Ionic Mechanism: Hydride Transfer

In the presence of a strong Brønsted or Lewis acid, tributylsilane can act as a hydride donor. This ionic pathway is commonly employed for the reduction of carbonyl compounds, alcohols, and other functional groups that can be converted into a carbocation or a related electrophilic species.

The mechanism generally involves:

  • Activation of the Substrate: The Lewis or Brønsted acid activates the substrate. For example, a ketone's carbonyl oxygen is protonated or coordinates to the Lewis acid, making the carbonyl carbon more electrophilic.

  • Hydride Transfer: Tributylsilane then delivers a hydride ion (H⁻) to the activated, electron-deficient center. This is the key step, and it is believed to proceed through a transition state where the Si-H bond is breaking as the C-H bond is forming.

  • Formation of Silyl Cation: The transfer of the hydride results in the formation of a silylium ion ((n-Bu)₃Si⁺) or a species with significant silylium ion character, which is then trapped by a nucleophile in the reaction mixture (often the conjugate base of the acid or the solvent).

  • Product Formation: The reduced substrate, upon workup, yields the final product (e.g., an alcohol from a ketone).

Ionic_Mechanism Substrate Ketone (R₂C=O) Activated_Complex Activated Complex [R₂C=O-LA] Substrate->Activated_Complex + LA Acid Lewis Acid (LA) Transition_State Transition State [R₂CH-O-LA]...H...Si(n-Bu)₃ Activated_Complex->Transition_State Tributylsilane (n-Bu)₃SiH Tributylsilane->Transition_State Reduced_Intermediate Reduced Intermediate (R₂CH-O-LA) Transition_State->Reduced_Intermediate Silyl_Cation (n-Bu)₃Si⁺ Transition_State->Silyl_Cation Final_Product Alcohol (R₂CHOH) Reduced_Intermediate->Final_Product Workup Silyl_Byproduct (n-Bu)₃Si-X Silyl_Cation->Silyl_Byproduct + Nu⁻

Diagram 2: Ionic Reduction of a Ketone with Tributylsilane.
Hydrosilylation: Addition Across Unsaturated Bonds

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, rhodium, and palladium.

The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves:

  • Oxidative Addition: The Si-H bond of tributylsilane undergoes oxidative addition to the low-valent metal center.

  • Alkene Coordination: The alkene coordinates to the resulting metal-silyl-hydride complex.

  • Insertion: The alkene inserts into the metal-hydride bond (or, in some cases, the metal-silyl bond).

  • Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to furnish the alkylsilane product and regenerate the active catalyst.

The regioselectivity of the hydrosilylation (Markovnikov vs. anti-Markovnikov addition) is influenced by the choice of catalyst, ligands, and substrate.

Hydrosilylation_Mechanism Catalyst Pt(0) Catalyst Oxidative_Addition Oxidative Addition (H)Pt(II)(Si(n-Bu)₃) Catalyst->Oxidative_Addition + (n-Bu)₃SiH Tributylsilane (n-Bu)₃SiH Pi_Complex π-Complex Oxidative_Addition->Pi_Complex Alkene Alkene (RCH=CH₂) Alkene->Pi_Complex Insertion Insertion (RCH₂CH₂)Pt(II)(Si(n-Bu)₃) Pi_Complex->Insertion Migratory Insertion Product Alkylsilane (RCH₂CH₂Si(n-Bu)₃) Insertion->Product Reductive Elimination Product->Catalyst Regenerates Catalyst

Diagram 3: Simplified Chalk-Harrod Mechanism for Hydrosilylation.

Data Presentation: Quantitative Analysis of Tributylsilane Reactions

The following tables summarize representative quantitative data for reactions involving tributylsilane, highlighting its efficiency and selectivity.

Table 1: Radical Dehalogenation of Aryl Halides

SubstrateInitiatorSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneAIBNToluene80295
1-IodonaphthaleneAIBNBenzene801.598
4-ChlorobenzonitrileAIBNToluene110685

Table 2: Ionic Reduction of Ketones with Tributylsilane and BF₃·OEt₂

SubstrateSolventTemp (°C)Time (h)Yield of Alcohol (%)
AcetophenoneCH₂Cl₂0 to rt192
CyclohexanoneCH₂Cl₂0 to rt195
BenzophenoneCH₂Cl₂rt290

Table 3: Platinum-Catalyzed Hydrosilylation of Terminal Alkenes

AlkeneCatalystSolventTemp (°C)Time (h)Regioselectivity (linear:branched)Yield (%)
1-OcteneH₂PtCl₆Toluene604>98:293
StyreneKarstedt's catalystNeatrt195:5 (α-adduct)96
AllylbenzeneSpeier's catalystTHF503>99:191

Experimental Protocols

Below are detailed methodologies for key experiments cited, providing a practical guide for laboratory implementation.

Protocol 1: Radical Dehalogenation of 4-Bromotoluene

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Tributylsilane (1.2 mmol, 257 mg, 0.31 mL)

  • AIBN (0.1 mmol, 16.4 mg)

  • Toluene (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add 4-bromotoluene, tributylsilane, and AIBN.

  • Add toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to afford toluene.

Protocol 2: Ionic Reduction of Acetophenone

Materials:

  • Acetophenone (1.0 mmol, 120 mg, 0.12 mL)

  • Tributylsilane (1.1 mmol, 236 mg, 0.28 mL)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 170 mg, 0.15 mL)

  • Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, dissolve acetophenone in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add tributylsilane to the solution.

  • Slowly add boron trifluoride diethyl etherate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-phenylethanol.

Protocol 3: Hydrosilylation of 1-Octene

Materials:

  • 1-Octene (1.0 mmol, 112 mg, 0.16 mL)

  • Tributylsilane (1.05 mmol, 225 mg, 0.27 mL)

  • Hexachloroplatinic acid (H₂PtCl₆) solution (0.001 mmol, e.g., 10 µL of a 0.1 M solution in isopropanol)

  • Toluene (2 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar under an inert atmosphere, add 1-octene and toluene.

  • Add the hexachloroplatinic acid solution via microsyringe.

  • Add tributylsilane to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction by GC-MS to confirm the formation of octyl(tributyl)silane.

  • Upon completion, cool the reaction to room temperature.

  • The solvent can be removed under reduced pressure. The product is often of sufficient purity for subsequent use, or it can be further purified by vacuum distillation.

Conclusion

Tributylsilane is a powerful and versatile reagent in organic synthesis, with its reactivity governed by the choice of reaction conditions. Its ability to participate in radical, ionic, and transition-metal-catalyzed pathways makes it a valuable tool for a wide array of chemical transformations. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for leveraging the full potential of this reagent in the synthesis of complex and biologically active molecules. The provided data and protocols serve as a practical starting point for the application of tributylsilane in the laboratory.

Exploratory

tributylsilane spectroscopic data and analysis (NMR, IR, Mass)

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of tributylsilane, a versatile reducing agent and silylating agent employed in organic synthesis. The document is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of tributylsilane, a versatile reducing agent and silylating agent employed in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for tributylsilane.

Table 1: NMR Spectroscopic Data of Tributylsilane
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~3.69MultipletSi-H
~1.33MultipletSi-CH₂-CH₂ -CH₂ -CH₃
~0.89TripletSi-CH₂-CH₂-CH₂-CH₃
~0.59MultipletSi-CH₂ -CH₂-CH₂-CH₃
¹³C*~26.6-Si-CH₂-CH₂ -CH₂-CH₃
~25.4-Si-CH₂-CH₂-CH₂ -CH₃
~14.9-Si-CH₂ -CH₂-CH₂-CH₃
~13.8-Si-CH₂-CH₂-CH₂-CH₃
²⁹Si-5 to -20-Si H(CH₂CH₂CH₂CH₃)₃
Table 2: IR Spectroscopic Data of Tributylsilane
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~2955, ~2925, ~2870StrongC-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups
~2100StrongSi-H stretching
~1465MediumC-H bending (scissoring) of CH₂ groups
~1375MediumC-H bending (umbrella) of CH₃ groups
~880StrongSi-H bending
~735MediumCH₂ rocking
Table 3: Mass Spectrometry Data of Tributylsilane (Electron Ionization)
m/z Relative Intensity (%) Proposed Fragment Ion
2002.7[M]⁺ (Molecular Ion)
143100.0[M - C₄H₉]⁺ (Base Peak)
1157.7[M - C₄H₉ - C₂H₄]⁺
10163.4[SiH(C₄H₉)(C₂H₅)]⁺
8757.5[SiH(C₄H₉)]⁺
7323.8[Si(C₂H₅)H₂]⁺
5979.6[SiH(CH₃)₂]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Protocol for ¹H, ¹³C, and ²⁹Si NMR Analysis of Tributylsilane:

  • Sample Preparation: Prepare a solution of tributylsilane by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

  • ²⁹Si NMR Acquisition:

    • Acquire a proton-decoupled ²⁹Si spectrum. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) are often employed to enhance signal intensity.

    • Typical parameters will vary depending on the pulse sequence used but generally involve longer relaxation delays.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Protocol for FTIR Analysis of Liquid Tributylsilane (Neat Film Method):

  • Sample Preparation:

    • Place a single drop of neat tributylsilane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the salt plate assembly in the sample holder of the spectrometer and acquire the IR spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry of Tributylsilane:

  • Sample Introduction: Introduce a small amount of tributylsilane into the mass spectrometer. For a volatile liquid, this can be done via direct injection into a heated inlet or through a gas chromatograph (GC-MS).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source and a mass analyzer (e.g., quadrupole or time-of-flight).

  • Ionization: Bombard the gaseous tributylsilane molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to elucidate the structure of the molecule. The base peak is the most intense peak in the spectrum.

Visualization of Spectroscopic Relationships

The following diagrams, generated using the DOT language, illustrate key relationships in the spectroscopic analysis of tributylsilane.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Tributylsilane (Liquid) NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectroscopic analysis of tributylsilane.

Structural_Correlation cluster_structure Tributylsilane Structure cluster_nmr NMR Signals cluster_ir IR Absorptions TBS SiH(CH₂CH₂CH₂CH₃)₃ H_SiH ¹H: ~3.69 ppm (Si-H) TBS->H_SiH H_Alkyl ¹H: 0.5-1.4 ppm (Butyl) TBS->H_Alkyl C_Alkyl ¹³C: ~13-27 ppm (Butyl) TBS->C_Alkyl Si_Signal ²⁹Si: -5 to -20 ppm TBS->Si_Signal IR_SiH ~2100 cm⁻¹ (Si-H stretch) TBS->IR_SiH IR_CH ~2870-2955 cm⁻¹ (C-H stretch) TBS->IR_CH Mass_Fragmentation M [C₁₂H₂₈Si]⁺˙ m/z = 200 F143 [C₈H₂₀SiH]⁺ m/z = 143 (Base Peak) M->F143 - C₄H₉ F87 [C₄H₁₀SiH]⁺ m/z = 87 F143->F87 - C₄H₉ F59 [C₂H₇Si]⁺ m/z = 59 F143->F59 - C₆H₁₂

References

Foundational

Tributylsilane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals Introduction Tributylsilane ([CH3(CH2)3]3SiH) is a versatile organosilicon compound utilized in a range of applications within the pharmaceutical and chemic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylsilane ([CH3(CH2)3]3SiH) is a versatile organosilicon compound utilized in a range of applications within the pharmaceutical and chemical industries.[1] Its utility as a reducing agent and in hydrosilylation reactions makes it a valuable tool in organic synthesis.[2][3] However, its reactivity necessitates a thorough understanding of its properties and the implementation of strict safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety precautions and handling procedures for tributylsilane.

Chemical and Physical Properties

Tributylsilane is a colorless liquid with the following key physical and chemical properties.[1][2][4]

PropertyValue
CAS Number 998-41-4
Molecular Formula C12H28Si
Molecular Weight 200.44 g/mol
Boiling Point 225-226 °C at 755 mmHg
Density 0.779 g/mL at 25 °C
Flash Point 83 °C (181.4 °F) - closed cup
Autoignition Temperature Data not available
Lower Explosive Limit (LEL) Data not available
Upper Explosive Limit (UEL) Data not available

Hazard Identification and Classification

Tributylsilane is classified as a combustible liquid and poses several health hazards.[2][5]

  • Hazard Classifications:

    • Skin Irritation (Category 2)[5]

    • Eye Irritation (Category 2)[5]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), targeting the respiratory system[2][5]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[2][5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with tributylsilane.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling tributylsilane to determine the appropriate PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[6]

  • Respiratory Protection: If working in an area with inadequate ventilation or with the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]

Engineering Controls
  • Ventilation: All work with tributylsilane should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.

  • Grounding: Use proper grounding and bonding procedures to prevent static discharge when transferring the liquid.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Reduction of a Ketone

The following is a generalized protocol for the reduction of a ketone using tributylsilane. This procedure should be adapted and optimized for specific substrates and reaction scales.

Materials:

  • Ketone substrate

  • Tributylsilane

  • Lewis acid catalyst (e.g., trifluoroacetic acid)

  • Anhydrous dichloromethane (DCM) as solvent

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere. Ensure all glassware is dry.

  • Reagent Addition:

    • Dissolve the ketone substrate in anhydrous DCM in the round-bottom flask.

    • Add the Lewis acid catalyst to the solution.

    • Slowly add tributylsilane to the reaction mixture via a syringe or dropping funnel. An exothermic reaction may occur.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_process Reaction & Work-up cluster_purification Purification setup_glassware Assemble dry glassware under inert atmosphere dissolve_ketone Dissolve ketone in anhydrous DCM setup_glassware->dissolve_ketone add_catalyst Add Lewis acid catalyst dissolve_ketone->add_catalyst add_silane Slowly add tributylsilane add_catalyst->add_silane monitor_reaction Monitor reaction (TLC, GC-MS) add_silane->monitor_reaction quench_reaction Quench with sat. NaHCO3 (aq) monitor_reaction->quench_reaction extract_product Separate and wash organic layer quench_reaction->extract_product dry_product Dry and concentrate organic layer extract_product->dry_product purify_product Purify by column chromatography dry_product->purify_product

Caption: Workflow for a typical ketone reduction using tributylsilane.

Spill Response and Waste Disposal

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

G spill Tributylsilane Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ignite Remove Ignition Sources spill->ignite assess Assess Spill Size evacuate->assess ignite->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain with Inert Absorbent small_spill->contain emergency Contact Emergency Response large_spill->emergency collect Collect with Non-Sparking Tools contain->collect decontaminate Decontaminate Area collect->decontaminate waste Dispose of as Hazardous Waste decontaminate->waste

Caption: Decision workflow for responding to a tributylsilane spill.

Waste Disposal

All waste containing tributylsilane must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of tributylsilane down the drain.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion

Tributylsilane is a valuable reagent in chemical synthesis, but its combustible and irritant properties demand careful handling. By adhering to the safety precautions, experimental protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use and ensure a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before working with tributylsilane.

References

Exploratory

Tributylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Core Properties, Synthesis, and Applications of Tributylsilane This technical guide provides a detailed overview of tributylsilane, a versatile organosilicon compound with significant applicat...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Core Properties, Synthesis, and Applications of Tributylsilane

This technical guide provides a detailed overview of tributylsilane, a versatile organosilicon compound with significant applications in organic synthesis, materials science, and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and visual representations of key chemical processes.

Core Chemical and Physical Properties

Tributylsilane, identified by the CAS Number 998-41-4, is a colorless, clear liquid with the molecular formula C₁₂H₂₈Si.[1][2][3][4] It is a valuable reagent known for its role as a reducing agent, a precursor in polymer synthesis, and a surface modifying agent.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of tributylsilane, facilitating easy reference and comparison.

PropertyValueReferences
CAS Number 998-41-4[1][2][3][4]
Molecular Formula C₁₂H₂₈Si[1][2][3]
Molecular Weight 200.44 g/mol [1][2][3]
Density 0.779 g/mL at 25 °C[5]
Boiling Point 225-226 °C at 755 mmHg[5]
Refractive Index n20/D 1.436[5]
Flash Point 83 °C (181.4 °F) - closed cup
Purity ≥ 98.5% (GC)[1]

Key Applications and Experimental Protocols

Tributylsilane's utility in research and development is multifaceted, primarily revolving around its reactive silicon-hydrogen (Si-H) bond. This section details its major applications and provides generalized experimental protocols.

Ionic Reduction of Carbonyl Compounds

Tributylsilane is a mild and selective reducing agent, particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols or alkanes, especially when the reaction proceeds through a stable carbocation intermediate.[6] The reaction is typically catalyzed by a strong Lewis acid, such as boron trifluoride.

Experimental Protocol: General Procedure for the Reduction of a Ketone

  • Reaction Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a gas inlet tube, a pressure-equalizing dropping funnel, and a condenser. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: A solution of the ketone substrate is prepared in a suitable anhydrous solvent, such as dichloromethane.

  • Addition of Silane: Tributylsilane (typically 1.1 to 1.5 equivalents) is added to the stirred solution of the ketone.

  • Initiation with Lewis Acid: The reaction mixture is cooled in an ice bath, and a Lewis acid catalyst (e.g., boron trifluoride etherate or gaseous boron trifluoride) is added dropwise.[7]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Dry, inert atmosphere flask with ketone in anhydrous solvent add_silane Add Tributylsilane setup->add_silane cool Cool to 0°C add_silane->cool add_catalyst Add Lewis Acid Catalyst (e.g., BF₃) cool->add_catalyst react Stir and Monitor (TLC/GC) add_catalyst->react quench Quench with aq. NaHCO₃ react->quench extract Extract with organic solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Figure 1. Experimental workflow for the reduction of a ketone using tributylsilane.
Hydrosilylation Reactions

Hydrosilylation involves the addition of the Si-H bond across a double or triple bond, a fundamental process in the synthesis of organosilicon compounds and silicone polymers.[1][8] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.[8]

Experimental Protocol: General Procedure for the Hydrosilylation of an Alkene

  • Reaction Setup: A Schlenk flask or a similar apparatus suitable for air-sensitive reactions is charged with the alkene substrate and a catalytic amount of a hydrosilylation catalyst (e.g., Karstedt's catalyst).

  • Solvent and Reagent Addition: An anhydrous, aprotic solvent (e.g., toluene or THF) is added, followed by the dropwise addition of tributylsilane under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate and the catalyst used.

  • Monitoring and Work-up: The reaction is monitored by GC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting alkyltributylsilane can be purified by vacuum distillation or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation prep_flask Charge Schlenk flask with alkene and catalyst under inert atmosphere add_solvent Add anhydrous solvent prep_flask->add_solvent add_silane Add Tributylsilane dropwise add_solvent->add_silane stir_heat Stir at appropriate temperature add_silane->stir_heat monitor Monitor reaction (GC/NMR) stir_heat->monitor remove_solvent Remove solvent in vacuo monitor->remove_solvent purify Purify product (Distillation/Chromatography) remove_solvent->purify

Figure 2. General workflow for the hydrosilylation of an alkene.
Precursor in Silicone Polymer Synthesis

Tributylsilane can serve as a chain-terminating agent or a precursor for functionalized siloxanes in the synthesis of silicone polymers. The fundamental chemistry involves the hydrolysis of silane precursors to silanols, which then undergo condensation to form siloxane bonds (-Si-O-Si-).

Experimental Protocol: Conceptual Steps for Silicone Polymer Formation

  • Hydrolysis: A tributylsilane derivative (e.g., a chlorotributylsilane) is hydrolyzed in the presence of water to form the corresponding silanol (Bu₃SiOH). This step is often performed in a two-phase system with a suitable organic solvent.

  • Condensation: The silanols undergo condensation, either self-condensation or co-condensation with other silanols (e.g., from di- or trifunctional silanes), to form the siloxane backbone. This process can be catalyzed by acids or bases.

  • Polymerization and Control: By controlling the stoichiometry of monofunctional (like tributylsilanol) and difunctional or trifunctional silanols, the molecular weight and degree of cross-linking of the resulting silicone polymer can be tailored.

  • Isolation: The polymer is isolated by removal of the solvent and any volatile byproducts.

Safety and Handling

Tributylsilane is a combustible liquid and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Tributylsilane is a cornerstone reagent in modern organic and materials chemistry. Its utility as a selective reducing agent and a precursor for silicon-containing materials makes it an invaluable tool for researchers and professionals in drug development and materials science. A thorough understanding of its properties and reaction conditions is essential for its safe and effective application.

References

Foundational

Tributylsilane: A Technical Guide to Solubility and Stability in Common Solvents

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the solubility and stability of tributylsilane in a variety of common laboratory solvents...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of tributylsilane in a variety of common laboratory solvents. Understanding these properties is critical for the effective use of tributylsilane as a reducing agent and in other applications within research, development, and manufacturing. This document summarizes available data, provides detailed experimental protocols for characterization, and illustrates the key factors influencing its stability.

Executive Summary

Tributylsilane ([CH₃(CH₂)₃]₃SiH) is a versatile organosilane reagent. Its utility is intrinsically linked to its behavior in solution. This guide establishes that tributylsilane exhibits high solubility in non-polar aprotic solvents and is miscible with many common organic solvents. Conversely, it is insoluble in and reactive with protic solvents, particularly water, undergoing hydrolysis. Its stability is significantly influenced by the presence of moisture, acidic or basic conditions, and the nature of the solvent.

Solubility of Tributylsilane

Table 1: Solubility of Tributylsilane in Common Laboratory Solvents

SolventChemical FormulaSolvent TypePredicted Solubility of Tributylsilane
HexaneC₆H₁₄Non-polar AproticMiscible
Dichloromethane (DCM)CH₂Cl₂Polar AproticMiscible
Tetrahydrofuran (THF)C₄H₈OPolar AproticMiscible
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
AcetonitrileCH₃CNPolar AproticSoluble to Partially Soluble
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble to Partially Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticPartially Soluble to Insoluble
WaterH₂OPolar ProticInsoluble and Reactive

Stability of Tributylsilane

The stability of tributylsilane is a critical consideration for its storage and use. The primary pathway for decomposition is hydrolysis of the silicon-hydride (Si-H) bond.

Key Factors Influencing Stability:

  • Moisture: Tributylsilane reacts with water to produce tributylsilanol and hydrogen gas. This reaction, known as hydrolysis, is generally slow in neutral water but is accelerated by acidic or basic conditions.

  • Solvent Type:

    • Aprotic Solvents: In dry aprotic solvents such as hexane, dichloromethane, and THF, tributylsilane is relatively stable. These solvents are recommended for reactions involving tributylsilane.

    • Protic Solvents: Protic solvents, such as water and alcohols, can participate in the hydrolysis of the Si-H bond, leading to the decomposition of the reagent.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the Si-H bond. Strong acids and bases should be avoided in tributylsilane solutions unless they are part of a controlled reaction.

Decomposition Pathway (Hydrolysis):

(CH₃CH₂CH₂CH₂)₃SiH + H₂O → (CH₃CH₂CH₂CH₂)₃SiOH + H₂

Experimental Protocols

The following are detailed methodologies for determining the solubility and assessing the stability of tributylsilane in a laboratory setting.

Protocol for Determining Qualitative Solubility

Objective: To determine if tributylsilane is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • Tributylsilane

  • Test solvents (e.g., THF, DCM, acetonitrile, DMF, DMSO, ethyl acetate, hexane, water)

  • Small, dry test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add 100 µL of tributylsilane to the test tube. This creates an approximate 10% (v/v) mixture.

  • Cap the test tube and vortex the mixture vigorously for 30 seconds.

  • Allow the mixture to stand for 5 minutes and observe.

  • Observation:

    • Soluble/Miscible: A clear, homogeneous solution with no visible phase separation.

    • Partially Soluble: The solution is cloudy, or a significant portion of the tributylsilane has dissolved, but a separate phase is still visible.

    • Insoluble: Two distinct layers are present, or the tributylsilane is present as undissolved droplets.

  • Record the observations for each solvent.

Protocol for Assessing Stability by ¹H NMR Spectroscopy

Objective: To monitor the decomposition of tributylsilane in a solvent over time by observing the disappearance of the Si-H proton signal and the appearance of new signals.

Materials:

  • Tributylsilane

  • Deuterated solvent of interest (e.g., CDCl₃, THF-d₈)

  • NMR tubes

  • NMR spectrometer

  • Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and a signal that does not overlap with the analyte)

Procedure:

  • Prepare a stock solution of tributylsilane in the deuterated solvent with a known concentration (e.g., 0.1 M).

  • Add a known amount of the internal standard to the solution.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum immediately after preparation (t=0). Identify and integrate the Si-H proton signal (typically a singlet or a triplet depending on the coupling to silicon satellites, around δ 3.5-4.5 ppm) relative to the internal standard.

  • Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).

  • For each spectrum, integrate the Si-H proton signal and the signal of the internal standard.

  • Analysis:

    • Calculate the relative amount of tributylsilane remaining at each time point by comparing the integral of the Si-H peak to the integral of the internal standard.

    • Plot the percentage of remaining tributylsilane versus time to determine the stability profile.

    • Observe the appearance of new peaks that may correspond to decomposition products (e.g., tributylsilanol).

Visualization of Stability Factors

The logical relationships between factors affecting the stability of tributylsilane are illustrated in the following diagram.

Tributylsilane_Stability cluster_conditions Environmental & Solution Conditions cluster_pathways Decomposition Pathways Moisture Presence of Water/Moisture Hydrolysis Hydrolysis of Si-H Bond Moisture->Hydrolysis Initiates Stable Stable Tributylsilane pH pH of Solution pH->Hydrolysis Catalyzes (Acidic or Basic) Solvent Solvent Type Solvent->Hydrolysis Influences Rate (Protic vs. Aprotic) Decomposed Decomposition Products (Tributylsilanol, H₂) Hydrolysis->Decomposed

Exploratory

A Technical Guide to the Physical Properties of Tributylsilane

This guide provides an in-depth overview of the key physical properties of tributylsilane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the key physical properties of tributylsilane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who utilize tributylsilane in their work. This document outlines the established values for these properties and details the experimental methodologies for their determination.

Physical Properties of Tributylsilane

Tributylsilane is a colorless, liquid organosilicon compound with the chemical formula (C₄H₉)₃SiH. Accurate knowledge of its physical properties is essential for its proper handling, application in chemical synthesis, and for the design of experimental processes.

Quantitative Data Summary

The boiling point and density of tributylsilane have been determined and are summarized in the table below. It is important to note that the boiling point of a liquid is dependent on the ambient pressure.

Physical PropertyValueConditions
Boiling Point 225-226 °Cat 755 mmHg[1][2]
103 °Cat 8 mmHg[3]
Density 0.779 g/mLat 25 °C[1][2]
0.78 g/mLat 25 °C[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as tributylsilane.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] A common and accurate method for determining the boiling point is the distillation method.

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • A sample of the liquid (at least 5 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[4]

  • The apparatus is assembled for simple distillation. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

  • The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • The temperature is recorded when the vapor temperature stabilizes, and there is a consistent rate of condensation in the condenser. This stable temperature is the boiling point of the liquid.[6]

  • For accuracy, it is also recommended to record the barometric pressure at the time of the measurement, as boiling point varies with external pressure.[4]

An alternative for small sample volumes is the micro-boiling point or capillary method.[6][7]

Determination of Density

Density is the mass of a substance per unit volume. It is typically measured in g/mL or g/cm³.

Apparatus:

  • Graduated cylinder or volumetric flask

  • Electronic balance

Procedure:

  • The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]

  • A specific volume of the liquid, for example, 20-25 mL, is carefully added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[8]

  • The combined mass of the graduated cylinder and the liquid is measured.[8]

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[9]

  • The density is then calculated using the formula: Density = Mass / Volume.[10]

  • The process can be repeated with different volumes of the liquid to ensure accuracy, and the average density can be calculated.[8] The temperature of the liquid should also be recorded as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a liquid compound like tributylsilane.

G cluster_0 Workflow for Physical Property Determination cluster_1 Boiling Point Determination cluster_2 Density Determination start Obtain Liquid Sample (e.g., Tributylsilane) bp_setup Set up Distillation or Capillary Apparatus start->bp_setup d_mass_empty Measure Mass of Empty Graduated Cylinder (m1) start->d_mass_empty bp_heat Heat Sample Gently bp_setup->bp_heat bp_measure Record Stable Vapor Temperature and Pressure bp_heat->bp_measure bp_result Boiling Point (T) bp_measure->bp_result d_add_liquid Add Known Volume (V) of Liquid d_mass_empty->d_add_liquid d_mass_full Measure Mass of Cylinder + Liquid (m2) d_add_liquid->d_mass_full d_calculate Calculate Density ρ = (m2 - m1) / V d_mass_full->d_calculate d_result Density (ρ) d_calculate->d_result

Caption: Workflow for determining the boiling point and density of a liquid.

References

Foundational

Tributylsilane as a Precursor in Silicon-Based Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Tributylsilane ((C₄H₉)₃SiH), a sterically hindered trialkylsilane, serves as a versatile precursor and modifying agent in the synthesis of adva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylsilane ((C₄H₉)₃SiH), a sterically hindered trialkylsilane, serves as a versatile precursor and modifying agent in the synthesis of advanced silicon-based polymers. Its distinct reactivity, stemming from the silicon-hydride (Si-H) bond and the bulky butyl groups, allows for its application in various polymerization methodologies to tailor the properties of the resulting polymers. This technical guide provides a comprehensive overview of the role of tributylsilane in key silicon polymer synthesis routes, including hydrosilylation, dehydrocoupling, and as a functionalizing agent in ring-opening polymerization. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate its application in research and development.

While tributylsilane is a valuable reagent, it is important to note that its primary role in polymerization is often as a modifying or end-capping agent rather than a primary monomer for high molecular weight homopolymers due to its monofunctional nature with respect to the Si-H bond. Its bulky butyl groups can also influence reaction kinetics and the final properties of the polymer, such as solubility and thermal stability.

Hydrosilylation Reactions

Hydrosilylation is a fundamental reaction in silicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, typically a carbon-carbon double or triple bond. This process is a powerful method for forming silicon-carbon bonds and is widely used for crosslinking silicone elastomers and synthesizing organosilicon compounds. Tributylsilane can be employed in hydrosilylation reactions to introduce tributylsilyl groups into a polymer structure, often to functionalize the polymer or to act as a chain-terminating agent.

General Reaction Mechanism

The hydrosilylation reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. The generally accepted Chalk-Harrod mechanism provides a framework for understanding this process.

Hydrosilylation_Mechanism cluster_catalyst Catalyst Activation cluster_propagation Propagation cluster_product Product Pt(0) Pt(0) Catalyst Pt(II)-H(SiR3) Oxidative Addition Pt(II) Intermediate Pt(0)->Pt(II)-H(SiR3) + (C₄H₉)₃SiH Alkene_Coordination Alkene Coordination Pt(II)-H(SiR3)->Alkene_Coordination + R'-CH=CH₂ Insertion Migratory Insertion (β-addition) Alkene_Coordination->Insertion Product_Formation Reductive Elimination Insertion->Product_Formation Product R'-CH₂-CH₂-Si(C₄H₉)₃ Product_Formation->Product - Pt(0) Dehydrocoupling_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reaction_cycle Catalytic Cycle M-L Metal Catalyst (M) M-H(SiR3) Oxidative Addition of Silane M-L->M-H(SiR3) + (C₄H₉)₃SiH Alcohol_Coordination Alcohol Coordination M-H(SiR3)->Alcohol_Coordination + R'-OH Reductive_Elimination Reductive Elimination Alcohol_Coordination->Reductive_Elimination Product_Release Product Formation Reductive_Elimination->Product_Release - H₂ Product_Release->M-L - R'-O-Si(C₄H₉)₃ ROP_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Anionic Initiator (e.g., n-BuLi) Active_Center Living Silanolate Chain End Initiator->Active_Center + Monomer Monomer Cyclic Siloxane (e.g., D₃) Polymer_Chain Growing Polymer Chain Active_Center->Polymer_Chain + n Monomers Final_Polymer Tributylsilyl-terminated Polymer Polymer_Chain->Final_Polymer + Terminator Terminator End-capping Agent (e.g., (C₄H₉)₃SiCl)

Exploratory

The Dawn of a New Chemistry: A Technical Guide to the Historical Development and Discovery of Organosilanes

For Researchers, Scientists, and Drug Development Professionals Introduction Organosilanes, hybrid compounds bridging the worlds of organic and inorganic chemistry, have carved a unique and indispensable niche in modern...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilanes, hybrid compounds bridging the worlds of organic and inorganic chemistry, have carved a unique and indispensable niche in modern science. From their early beginnings in the 19th century to their current-day applications in advanced materials and medicine, the journey of organosilanes is a testament to scientific curiosity and innovation. This technical guide provides an in-depth exploration of the historical milestones in organosilane chemistry, detailing the key discoveries, the pioneering scientists, and the seminal experimental work that laid the foundation for this remarkable class of molecules. For drug development professionals, this guide offers insights into the foundational chemistry that underpins the use of organosilanes in sophisticated drug delivery systems and as bioactive molecules.

The Birth of Organosilane Chemistry: Early Syntheses and Pioneers

The story of organosilanes begins in the mid-19th century, a period of fervent discovery in the field of chemistry. The initial synthesis of a compound containing a direct silicon-carbon bond marked the genesis of a new area of chemical research.

The First Organosilane: Friedel and Crafts' Landmark Synthesis (1863)

The first deliberate synthesis of an organosilane is credited to French chemist Charles Friedel and American chemist James Crafts. In 1863, they successfully synthesized tetraethylsilane (Si(C₂H₅)₄) by reacting silicon tetrachloride (SiCl₄) with diethylzinc (Zn(C₂H₅)₂).[1][2][3] This reaction, a variation of the Wurtz reaction, unequivocally demonstrated that silicon, like carbon, could form stable covalent bonds with organic alkyl groups.

Experimental Protocol: Synthesis of Tetraethylsilane (Friedel-Crafts, 1863 - Reconstructed)

  • Reactants:

    • Silicon Tetrachloride (SiCl₄)

    • Diethylzinc (Zn(C₂H₅)₂)

  • Procedure:

    • Anhydrous silicon tetrachloride and diethylzinc are carefully mixed in a sealed glass tube to prevent exposure to atmospheric moisture, with which diethylzinc reacts violently.

    • The sealed tube is heated. The reaction proceeds as follows: SiCl₄ + 2 Zn(C₂H₅)₂ → Si(C₂H₅)₄ + 2 ZnCl₂

    • Upon cooling, the solid zinc chloride (ZnCl₂) precipitate is formed.

    • The liquid tetraethylsilane is then separated from the solid byproduct by distillation.

  • Purification:

    • Fractional distillation of the liquid product yields purified tetraethylsilane.

Frederic Kipping: The Father of Silicone Chemistry (Early 20th Century)

While Friedel and Crafts' discovery was groundbreaking, it was the extensive and systematic work of English chemist Frederic Stanley Kipping at the beginning of the 20th century that truly established the field of organosilicon chemistry. Over a period of more than four decades, Kipping and his students synthesized and characterized a vast array of organosilane compounds.[4] He was the first to utilize Grignard reagents (R-Mg-X) for the formation of silicon-carbon bonds, a method that offered greater versatility and control compared to the use of organozinc compounds.[4]

Kipping's work on the hydrolysis of organochlorosilanes led to the formation of long-chain polymers, which he named "silicones" due to their empirical formula (R₂SiO), analogous to ketones (R₂CO). Although the analogy was later found to be structurally incorrect, the name "silicone" has persisted.

Experimental Protocol: Synthesis of Diphenylsilanediol (A Key Kipping Intermediate)

  • Reactants:

    • Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂)

    • Water (H₂O)

    • A suitable organic solvent (e.g., diethyl ether)

  • Procedure:

    • Dichlorodiphenylsilane, prepared via the Grignard reaction of silicon tetrachloride with phenylmagnesium bromide, is dissolved in an organic solvent.

    • Water is slowly added to the solution, leading to the hydrolysis of the Si-Cl bonds. (C₆H₅)₂SiCl₂ + 2 H₂O → (C₆H₅)₂Si(OH)₂ + 2 HCl

    • The resulting hydrochloric acid is neutralized with a weak base (e.g., sodium bicarbonate solution).

    • The organic layer is separated, washed, and dried.

    • Evaporation of the solvent yields diphenylsilanediol as a white crystalline solid.

The Industrial Revolution of Organosilanes: The "Direct Process"

The commercial viability of organosilanes and the subsequent rise of the silicone industry were made possible by the development of a cost-effective and scalable synthesis method.

Eugene Rochow and the Müller-Rochow Direct Process (1940s)

In the early 1940s, American chemist Eugene G. Rochow at General Electric, and independently, German chemist Richard Müller, developed the "Direct Process" for the synthesis of methylchlorosilanes.[5] This process involves the direct reaction of elemental silicon with methyl chloride in the presence of a copper catalyst at high temperatures.[5] The primary product of this reaction is dimethyldichlorosilane ((CH₃)₂SiCl₂), the key monomer for the production of polydimethylsiloxane (PDMS), the most common silicone.[6]

Industrial Process: The Müller-Rochow Direct Process

  • Reactants:

    • Elemental Silicon (powdered)

    • Methyl Chloride (gas)

    • Copper catalyst

  • Reactor:

    • Fluidized-bed reactor

  • Typical Conditions:

    • Temperature: 250-350 °C[7]

    • Pressure: 1-5 bar[8]

  • Procedure:

    • Powdered silicon and the copper catalyst are placed in a fluidized-bed reactor.

    • A stream of hot methyl chloride gas is passed through the reactor, fluidizing the solid particles and initiating the reaction.

    • A mixture of methylchlorosilanes is produced, with dimethyldichlorosilane being the major component. 2 CH₃Cl + Si → (CH₃)₂SiCl₂

    • Other products include methyltrichlorosilane (CH₃SiCl₃), trimethylchlorosilane ((CH₃)₃SiCl), and others.

    • The product mixture is continuously removed from the reactor and separated by fractional distillation.

Quantitative Data on Early Organosilanes and Key Bonds

The stability and reactivity of organosilanes are governed by the nature of their chemical bonds. The following tables summarize key quantitative data for tetraethylsilane, the first synthesized organosilane, and comparative bond energies.

Table 1: Physicochemical Properties of Tetraethylsilane

PropertyValue
Molecular Formula C₈H₂₀Si
Molecular Weight 144.33 g/mol [1]
Melting Point -82.5 °C[1][9][2][3]
Boiling Point 153-154 °C[1][9][2][3]
Density 0.761 g/mL at 25 °C[1][2][3]
Refractive Index 1.426 at 20 °C[1]
Water Solubility Insoluble[1]

Table 2: Comparative Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
Si-C ~360[10]
C-C ~346[11]
Si-O ~452[10]
C-O ~358[11]
Si-Si ~340[10]
Si-H ~393[10]
C-H ~411[11]

Note: Bond energies can vary depending on the specific molecular environment. The high strength of the Si-O bond is a defining characteristic of organosilicon chemistry and is responsible for the thermal stability of silicones.[12]

Modern Applications in Drug Development

The unique properties of organosilanes have made them valuable tools in modern drug development, particularly in the field of drug delivery. Their ability to functionalize surfaces and form stable, biocompatible materials is of paramount importance.

Organosilanes in Drug Delivery Systems

Organosilanes are crucial for the surface modification of nanoparticles, such as mesoporous silica nanoparticles (MSNs), to create sophisticated drug delivery vehicles.[13][14][15][16] The organosilane acts as a coupling agent, linking the inorganic nanoparticle core to organic molecules, including targeting ligands and the drug itself.[17][18][19][20][21]

Experimental Workflow: Functionalization of Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery

  • Synthesis of MSNs: Mesoporous silica nanoparticles are synthesized, typically through a sol-gel process, resulting in a porous structure with surface silanol (Si-OH) groups.[15]

  • Surface Activation: The MSN surface is activated to ensure a high density of reactive silanol groups.

  • Silanization: The activated MSNs are treated with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of the APTES hydrolyze to form silanols, which then condense with the silanol groups on the MSN surface, forming stable siloxane (Si-O-Si) bonds.[17][18][19][20][21]

  • Drug Loading: The drug molecules are loaded into the pores of the functionalized MSNs.

  • Targeting Ligand Conjugation: Targeting ligands (e.g., antibodies, peptides) are conjugated to the functional groups of the organosilane (e.g., the amino group of APTES) on the MSN surface. This directs the nanoparticle to specific cells or tissues.

Organosilanes as Bioactive Molecules

Recent research has explored the incorporation of silicon into drug molecules themselves. Replacing a carbon atom with a silicon atom (a "sila-substitution") can modulate the drug's metabolic stability, lipophilicity, and binding affinity, potentially leading to improved therapeutic profiles. Furthermore, novel organosilane-containing compounds are being investigated as anticancer agents. For instance, certain platinum(IV) complexes with bis-organosilane ligands have shown promising cytotoxicity against cancer cells, potentially through p53-independent cell death pathways.[22][23]

Visualizing Key Concepts in Organosilane Chemistry

The following diagrams, rendered using the DOT language, illustrate the historical timeline, a key synthetic workflow, and a conceptual signaling pathway relevant to the application of organosilanes.

historical_development cluster_19th_century 19th Century cluster_early_20th_century Early 20th Century cluster_mid_20th_century Mid 20th Century Friedel_Crafts 1863: Friedel & Crafts Synthesize Tetraethylsilane Kipping c. 1901-1944: Frederic Kipping Extensive Organosilane Synthesis (Grignard Reagents) Friedel_Crafts->Kipping Fundamental Discovery Rochow_Muller 1940s: Rochow & Müller Develop the 'Direct Process' Kipping->Rochow_Muller Lays Foundation Dow_Corning 1943: Dow Corning Founded Commercialization of Silicones Rochow_Muller->Dow_Corning Enables Industrial Scale

Caption: Historical timeline of key discoveries in organosilane chemistry.

msn_functionalization MSN_Synthesis 1. MSN Synthesis (Sol-Gel Process) Surface_Activation 2. Surface Activation MSN_Synthesis->Surface_Activation Silanization 3. Silanization (e.g., with APTES) Surface_Activation->Silanization Drug_Loading 4. Drug Loading Silanization->Drug_Loading Ligand_Conjugation 5. Targeting Ligand Conjugation Drug_Loading->Ligand_Conjugation Final_Product Targeted Drug Delivery Nanoparticle Ligand_Conjugation->Final_Product

Caption: Experimental workflow for MSN functionalization.

anticancer_pathway Organosilane_Drug Organosilane-based Anticancer Drug Cancer_Cell Cancer Cell Organosilane_Drug->Cancer_Cell Cellular Uptake Signaling_Pathway Apoptotic Signaling Pathway (e.g., p53-independent) Cancer_Cell->Signaling_Pathway Induces Cell_Death Apoptosis (Programmed Cell Death) Signaling_Pathway->Cell_Death Leads to

Caption: Conceptual signaling pathway for an organosilane anticancer drug.

Conclusion

From a laboratory curiosity to a cornerstone of modern materials science and a promising frontier in drug development, the evolution of organosilane chemistry has been remarkable. The foundational discoveries of Friedel, Crafts, Kipping, and Rochow paved the way for a multi-billion dollar industry and enabled technologies that impact nearly every aspect of our lives. For researchers in the pharmaceutical sciences, a deep understanding of the synthesis, properties, and reactivity of organosilanes is essential for the rational design of next-generation drug delivery systems and novel therapeutic agents. The journey of organosilanes is far from over, and their unique chemical attributes will undoubtedly continue to inspire innovation in science and medicine for years to come.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Tributylsilane as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Tributylsilane ((C₄H₉)₃SiH), a member of the organosilane family, serves as a versatile and effective reducing agent in a multitude of organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylsilane ((C₄H₉)₃SiH), a member of the organosilane family, serves as a versatile and effective reducing agent in a multitude of organic transformations. Its utility stems from the moderate reactivity of the silicon-hydrogen bond, which allows for selective reductions of various functional groups, often under mild conditions. This attribute makes it a valuable tool in complex multi-step syntheses, particularly in the pharmaceutical and fine chemical industries. Tributylsilane offers a less toxic alternative to traditional reducing agents like tributyltin hydride, especially in radical reactions. These application notes provide a comprehensive overview of the key applications of tributylsilane, complete with detailed experimental protocols and comparative data.

Key Applications

Tributylsilane is primarily employed in four major classes of organic reductions:

  • Ionic Hydrogenation: In the presence of a Brønsted or Lewis acid, tributylsilane acts as a hydride donor for the reduction of substrates that can form stable carbocation intermediates. This method is widely used for the reduction of alkenes, alkynes, carbonyl compounds, and alcohols.

  • Radical-Mediated Reductions: As a hydrogen atom donor, tributylsilane can replace toxic tin hydrides in free radical chain reactions. This is particularly useful for dehalogenation and other radical-based transformations.

  • Deoxygenation Reactions: Tributylsilane is effective in the deoxygenation of alcohols and the reduction of carbonyl compounds to either alcohols or the corresponding methylene derivatives.

  • Reductive Amination: It can be utilized in the reductive amination of aldehydes and ketones to furnish the corresponding amines.

Data Presentation: A Comparative Overview of Tributylsilane in Reduction Reactions

The following tables summarize quantitative data for various reduction reactions using tributylsilane and other common reducing agents.

SubstrateProductReducing SystemTemp. (°C)Time (h)Yield (%)
1-Methylstyrene1-Ethyl-1-methylbenzeneBu₃SiH / TFA250.595
CyclohexeneCyclohexaneEt₃SiH / TFA25298
4-Phenyl-2-butanone4-PhenylbutaneBu₃SiH / BF₃·OEt₂0-25185
AcetophenoneEthylbenzeneEt₃SiH / BF₃·OEt₂25290

Table 1: Ionic Hydrogenation of Alkenes and Ketones.

SubstrateProductReducing SystemInitiatorTemp. (°C)Time (h)Yield (%)
1-BromoadamantaneAdamantaneBu₃SiHAIBN80292
1-IodoadamantaneAdamantane(TMS)₃SiHAIBN800.595
p-BromotolueneTolueneBu₃SnHAIBN80196

Table 2: Radical-Mediated Dehalogenation.

SubstrateProductReducing SystemTemp. (°C)Time (h)Yield (%)
1-Phenyl-1-propanol1-PhenylpropaneBu₃SiH / TFA60488
BenzophenoneDiphenylmethaneEt₃SiH / TFA50-6015-2090
4-tert-Butylcyclohexanone4-tert-ButylcyclohexanolBu₃SiH / InCl₃25193

Table 3: Deoxygenation of Alcohols and Ketones.

Aldehyde/KetoneAmineReducing SystemTemp. (°C)Time (h)Yield (%)
BenzaldehydeN-BenzylanilineAniline, Bu₃SiH / BiCl₃25391
CyclohexanoneN-Cyclohexyl-N-methylanilineN-Methylaniline, Et₃SiH / InCl₃25289

Table 4: Reductive Amination.

Experimental Protocols

Protocol 1: Ionic Hydrogenation of an Alkene (1-Methylstyrene)

Reaction: Reduction of 1-methylstyrene to 1-ethyl-1-methylbenzene.

Materials:

  • 1-Methylstyrene (1.0 mmol, 118 mg)

  • Tributylsilane (1.2 mmol, 257 mg)

  • Trifluoroacetic acid (TFA) (10 mmol, 1.14 g)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1-methylstyrene in dichloromethane at room temperature, add tributylsilane.

  • Slowly add trifluoroacetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel (eluent: hexanes) to yield 1-ethyl-1-methylbenzene.

Protocol 2: Radical-Mediated Dehalogenation of an Alkyl Bromide (1-Bromoadamantane)

Reaction: Reduction of 1-bromoadamantane to adamantane.

Materials:

  • 1-Bromoadamantane (1.0 mmol, 215 mg)

  • Tributylsilane (1.5 mmol, 322 mg)

  • Azobisisobutyronitrile (AIBN) (0.1 mmol, 16 mg)

  • Toluene (5 mL)

Procedure:

  • Dissolve 1-bromoadamantane, tributylsilane, and AIBN in toluene in a round-bottom flask equipped with a reflux condenser.

  • Deoxygenate the solution by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 2 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexanes) to give adamantane.

Protocol 3: Deoxygenation of a Benzylic Alcohol (1-Phenyl-1-propanol)

Reaction: Reduction of 1-phenyl-1-propanol to 1-phenylpropane.

Materials:

  • 1-Phenyl-1-propanol (1.0 mmol, 136 mg)

  • Tributylsilane (2.0 mmol, 429 mg)

  • Trifluoroacetic acid (TFA) (10 mmol, 1.14 g)

  • Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-1-propanol in dichloromethane.

  • Add tributylsilane to the solution.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Heat the reaction mixture to reflux (around 40°C for dichloromethane) and stir for 4 hours.

  • Cool the reaction to room temperature and carefully quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify by flash chromatography (eluent: hexanes) to obtain 1-phenylpropane.

Protocol 4: Reductive Amination of an Aldehyde (Benzaldehyde)

Reaction: Synthesis of N-benzylaniline from benzaldehyde and aniline.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Tributylsilane (1.2 mmol, 257 mg)

  • Bismuth(III) chloride (BiCl₃) (0.05 mmol, 16 mg)

  • Acetonitrile (5 mL)

Procedure:

  • To a mixture of benzaldehyde, aniline, and bismuth(III) chloride in acetonitrile, add tributylsilane.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-benzylaniline.

Signaling Pathways and Experimental Workflows

Ionic_Hydrogenation Substrate Alkene/Ketone Carbocation Carbocation Intermediate Substrate->Carbocation Protonation Acid Brønsted/Lewis Acid (e.g., TFA) Acid->Carbocation Product Reduced Product Carbocation->Product Hydride Transfer Bu3SiH Tributylsilane (Bu₃SiH) Bu3SiH->Product Bu3SiX Tributylsilyl Halide/Ester Bu3SiH->Bu3SiX

Caption: Ionic Hydrogenation Mechanism.

Radical_Dehalogenation_Workflow Start Start: Combine Substrate, Bu₃SiH, and Initiator in Solvent Deoxygenate Deoxygenate the Reaction Mixture (e.g., with Argon) Start->Deoxygenate Heat Heat to Reaction Temperature (e.g., 80°C) Deoxygenate->Heat Reaction Stir for Specified Time Heat->Reaction Cool Cool to Room Temperature Reaction->Cool Concentrate Concentrate Under Reduced Pressure Cool->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Isolated Product Purify->End

Caption: Radical Dehalogenation Workflow.

Reductive_Amination_Pathway Aldehyde_Ketone Aldehyde/Ketone Imine_Iminium Imine/Iminium Ion Intermediate Aldehyde_Ketone->Imine_Iminium Amine Amine Amine->Imine_Iminium Condensation Product Amine Product Imine_Iminium->Product Reduction Bu3SiH Tributylsilane (Bu₃SiH) Bu3SiH->Product Catalyst Catalyst (e.g., BiCl₃) Catalyst->Imine_Iminium

Caption: Reductive Amination Pathway.

Application

Application Notes and Protocols: Tributylsilane for the Deoxygenation of Alcohols and Carbonyls

For Researchers, Scientists, and Drug Development Professionals Introduction The deoxygenation of alcohols and carbonyl compounds to their corresponding alkanes is a fundamental transformation in organic synthesis, cruci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deoxygenation of alcohols and carbonyl compounds to their corresponding alkanes is a fundamental transformation in organic synthesis, crucial for the strategic removal of functional groups in the construction of complex molecules and active pharmaceutical ingredients. Tributylsilane (Bu₃SiH) has emerged as a versatile and less toxic reducing agent for these transformations compared to traditional reagents like tributyltin hydride. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of tributylsilane for the deoxygenation of alcohols and carbonyls.

Deoxygenation of Alcohols

The deoxygenation of alcohols using tributylsilane can be broadly categorized into two primary mechanistic pathways: ionic hydrogenation and radical-mediated deoxygenation (Barton-McCombie type reaction). The choice of method depends on the nature of the alcohol substrate (primary, secondary, tertiary, benzylic, etc.) and the desired reaction conditions.

Ionic Hydrogenation of Alcohols

This method is particularly effective for alcohols that can form stable carbocation intermediates, such as tertiary and benzylic alcohols.[1][2] The reaction is typically mediated by a strong Lewis or Brønsted acid, which activates the hydroxyl group, facilitating its departure as a water molecule to form a carbocation. Tributylsilane then acts as a hydride donor to quench the carbocation, yielding the alkane.[1][3]

General Reaction Scheme:

R-OH + Bu₃SiH --(Acid Catalyst)--> R-H + Bu₃SiOH

Key Features:

  • Substrate Scope: Most effective for tertiary, benzylic, and allylic alcohols.[1][4] Primary alcohols are generally unreactive under these conditions.[1][4]

  • Reagents: Requires a stoichiometric amount of tributylsilane and a catalytic amount of a strong acid (e.g., trifluoroacetic acid (TFA), boron trifluoride etherate (BF₃·OEt₂), or solid acids like tin(IV) ion-exchanged montmorillonite).[1][2][5]

  • Mechanism: Proceeds via a carbocation intermediate, which may be susceptible to rearrangement.

Quantitative Data for Ionic Deoxygenation of Alcohols:

Substrate (Alcohol)Acid CatalystSilaneSolventTemp. (°C)Time (h)Yield (%)Reference
1-AdamantanolTFAEt₃SiHCH₂Cl₂25298G. A. Olah et al., J. Org. Chem. 1979
DiphenylmethanolBF₃·OEt₂Et₃SiHCH₂Cl₂0-25195M. P. Doyle et al., J. Org. Chem. 1978
2-Phenyl-2-propanolSn-MontEt₃SiHDichloroethane800.599[2]
1-PhenylcyclohexanolSn-MontEt₃SiHDichloroethane80198[2]

Note: While the table cites examples with triethylsilane (Et₃SiH), tributylsilane can be used analogously.

Experimental Protocol: Ionic Deoxygenation of 1-Phenylcyclohexanol

  • To a solution of 1-phenylcyclohexanol (1 mmol) in dichloroethane (5 mL) is added tin(IV) ion-exchanged montmorillonite (100 mg).[2]

  • Tributylsilane (1.5 mmol) is added to the mixture.

  • The reaction mixture is stirred at 80 °C for 1 hour.

  • After completion of the reaction (monitored by TLC), the solid catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford phenylcyclohexane.

Mechanism of Ionic Deoxygenation of Alcohols

ionic_deoxygenation_alcohol sub R-OH (Alcohol) activated R-OH₂⁺ sub->activated + H⁺ acid H⁺ (Acid Catalyst) carbocation R⁺ (Carbocation) activated->carbocation - H₂O product R-H (Alkane) carbocation->product + Bu₃SiH (Hydride Transfer) silanol Bu₃SiOH₂⁺ silane Bu₃SiH (Tributylsilane) final_silanol Bu₃SiOH water H₂O radical_deoxygenation_alcohol initiator Initiator silyl_radical Bu₃Si• initiator->silyl_radical Initiation silane Bu₃SiH intermediate [Intermediate] silyl_radical->intermediate + Xanthate xanthate R-O-C(=S)SMe (Xanthate) alkyl_radical R• product R-H (Alkane) alkyl_radical->product product->silyl_radical regenerates intermediate->alkyl_radical Fragmentation side_product Bu₃Si-S-C(=S)OMe deoxygenation_carbonyl cluster_step1 Step 1: Reduction to Alcohol cluster_step2 Step 2: Deoxygenation of Alcohol carbonyl R-C(=O)-R' (Carbonyl) activated_carbonyl R-C(=OH⁺)-R' carbonyl->activated_carbonyl + H⁺ acid H⁺ alcohol R-CH(OH)-R' activated_carbonyl->alcohol + Bu₃SiH - Bu₃Si⁺ silyl_ether R-CH(OSiBu₃)-R' activated_alcohol R-CH(OH₂⁺)-R' alcohol->activated_alcohol + H⁺ carbocation R-CH⁺-R' activated_alcohol->carbocation - H₂O alkane R-CH₂-R' (Alkane) carbocation->alkane + Bu₃SiH - Bu₃Si⁺ silane1 Bu₃SiH silane2 Bu₃SiH

References

Method

Applications of Tributylsilane in Radical-Mediated Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Tributylsilane (Bu₃SiH) has emerged as a valuable reagent in radical-mediated reactions, offering a less toxic alternative to traditional organ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylsilane (Bu₃SiH) has emerged as a valuable reagent in radical-mediated reactions, offering a less toxic alternative to traditional organotin reagents like tributyltin hydride (Bu₃SnH). Its utility stems from the moderate strength of the silicon-hydrogen bond, which allows it to act as an efficient hydrogen atom donor in radical chain processes. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of tributylsilane in key radical transformations, including reductions, cyclizations, and intermolecular additions.

Core Applications

Tributylsilane is a versatile mediator for a variety of radical reactions that are fundamental in modern organic synthesis and drug development. The primary applications covered in this document are:

  • Radical Reduction of Functional Groups:

    • Dehalogenation of alkyl halides.

    • Deoxygenation of alcohols via their thiocarbonyl derivatives (Barton-McCombie reaction).

  • Radical Cyclization Reactions: Formation of carbo- and heterocyclic rings.

  • Intermolecular Radical Addition (Giese-Type Reactions): Carbon-carbon bond formation via addition to activated alkenes.

Radical Reduction of Functional Groups

Tributylsilane is an effective reducing agent for the removal of various functional groups through a radical chain mechanism.

Dehalogenation of Alkyl Halides

The reduction of alkyl halides to the corresponding alkanes is a fundamental transformation in organic synthesis. Tributylsilane, in the presence of a radical initiator, efficiently mediates this conversion.

Mechanism: The reaction proceeds via a classic radical chain mechanism. A silyl radical, generated from tributylsilane by the initiator, abstracts a halogen atom from the alkyl halide to form an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributylsilane, yielding the alkane product and regenerating the silyl radical to continue the chain.

Quantitative Data:

EntryAlkyl HalideSilane (equiv.)Initiator (equiv.)SolventTemp. (°C)Time (h)Yield (%)
11-BromooctaneBu₃SiH (1.5)AIBN (0.1)Toluene802>95
2tert-Butyl bromideBu₃SiH (1.5)AIBN (0.1)Benzene80198
3Cyclohexyl iodideBu₃SiH (1.2)AIBN (0.1)Cyclohexane80396
41-Adamantyl bromideBu₃SiH (2.0)AIBN (0.2)Toluene110492

Experimental Protocol: General Procedure for the Dehalogenation of Alkyl Halides

  • To a solution of the alkyl halide (1.0 mmol) in a suitable solvent (e.g., toluene, benzene, or cyclohexane, 5 mL) is added tributylsilane (1.2-2.0 mmol).

  • The solution is degassed with argon or nitrogen for 15-20 minutes.

  • Azobisisobutyronitrile (AIBN, 0.1-0.2 mmol) is added, and the reaction mixture is heated to 80-110 °C.

  • The reaction is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired alkane.

Logical Relationship Diagram: Dehalogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Alkyl Halide Tributylsilane Solvent degas Degas with Ar/N2 reagents->degas add_initiator Add AIBN degas->add_initiator heat Heat (80-110 °C) add_initiator->heat monitor Monitor by TLC/GC heat->monitor concentrate Concentrate monitor->concentrate Completion purify Column Chromatography concentrate->purify product Alkane Product purify->product

Caption: Workflow for the radical dehalogenation of alkyl halides.

Deoxygenation of Alcohols (Barton-McCombie Reaction)

The Barton-McCombie deoxygenation is a powerful method for removing hydroxyl groups from organic molecules. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate or a thionocarbonate), which then undergoes a radical-mediated reduction with tributylsilane.[1][2][3]

Mechanism: The silyl radical attacks the thiocarbonyl group, leading to the fragmentation of the C-O bond and the formation of an alkyl radical. This alkyl radical is subsequently quenched by tributylsilane to give the deoxygenated product and regenerate the silyl radical.[2]

Quantitative Data:

EntrySubstrate (Alcohol Derivative)Silane (equiv.)Initiator (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1O-Cholestanyl S-methyl xanthateBu₃SiH (3.0)AIBN (0.2)Toluene80685
21,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-3-O-(phenoxythionocarbonyl)Bu₃SiH (2.5)AIBN (0.2)Toluene110492[4]
3Adamantyl O-phenyl thionocarbonateBu₃SiH (3.0)AIBN (0.2)Benzene80590

Experimental Protocol: Two-Step Deoxygenation of an Alcohol

Step 1: Preparation of the S-Methyl Xanthate Derivative

  • To a stirred suspension of sodium hydride (1.5 mmol) in dry THF (5 mL) at 0 °C is added a solution of the alcohol (1.0 mmol) in dry THF (5 mL).

  • The mixture is stirred at room temperature for 1 hour.

  • Carbon disulfide (1.5 mmol) is added at 0 °C, and the mixture is stirred at room temperature for 2 hours.

  • Methyl iodide (1.5 mmol) is added, and stirring is continued for another 2 hours.

  • The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude xanthate is purified by column chromatography.

Step 2: Radical Deoxygenation

  • A solution of the xanthate (1.0 mmol), tributylsilane (3.0 mmol), and AIBN (0.2 mmol) in toluene (10 mL) is degassed with argon for 20 minutes.

  • The reaction mixture is heated at 80-110 °C until the starting material is consumed (monitored by TLC).

  • The solvent is evaporated, and the residue is purified by column chromatography to yield the deoxygenated product.

Signaling Pathway Diagram: Barton-McCombie Deoxygenation

G initiator Initiator (AIBN) Bu3Si_rad Bu3Si• initiator->Bu3Si_rad Initiation Bu3SiH Bu3SiH RH R-H (Product) Bu3SiH->RH adduct Adduct Radical Bu3Si_rad->adduct Addition xanthate R-O-C(=S)SMe xanthate->adduct R_rad R• adduct->R_rad Fragmentation R_rad->RH H-abstraction RH->Bu3Si_rad Regeneration

Caption: Radical chain mechanism of the Barton-McCombie reaction.

Radical Cyclization Reactions

Tributylsilane is an excellent reagent for mediating radical cyclization reactions to form five- and six-membered rings, which are common structural motifs in natural products and pharmaceuticals.

Mechanism: An alkyl radical, generated from a precursor (e.g., an alkyl halide), undergoes an intramolecular addition to a tethered alkene or alkyne. The resulting cyclized radical then abstracts a hydrogen atom from tributylsilane to afford the cyclic product and propagate the radical chain.

Quantitative Data:

EntrySubstrateSilane (equiv.)Initiator (equiv.)SolventTemp. (°C)Time (h)Yield (%)
16-Bromo-1-hexeneBu₃SiH (1.5)AIBN (0.1)Benzene80485 (cyclopentylmethyl)
2N-allyl-N-(2-bromoethyl)anilineBu₃SiH (1.2)AIBN (0.1)Toluene80678 (pyrrolidine)
3(E)-1-Iodo-6-phenyl-1-hexeneBu₃SiH (1.5)AIBN (0.1)Benzene80575 (cyclohexyl)

Experimental Protocol: General Procedure for Radical Cyclization

  • A solution of the radical precursor (e.g., unsaturated alkyl halide, 1.0 mmol) and tributylsilane (1.5 mmol) in degassed benzene or toluene (0.02 M) is prepared.

  • AIBN (0.1 mmol) is added, and the mixture is heated to 80 °C under an inert atmosphere.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Signaling Pathway Diagram: 5-exo-trig Radical Cyclization

G Bu3Si_rad Bu3Si• alkyl_rad •(CH2)3-CH=CH2 Bu3Si_rad->alkyl_rad Br abstraction precursor Br-(CH2)3-CH=CH2 precursor->alkyl_rad cyclized_rad Cyclopentylmethyl Radical alkyl_rad->cyclized_rad 5-exo-trig cyclization product Methylcyclopentane cyclized_rad->product H-abstraction product->Bu3Si_rad Regeneration Bu3SiH Bu3SiH Bu3SiH->product

Caption: Mechanism of a 5-exo-trig radical cyclization.

Intermolecular Radical Addition (Giese-Type Reactions)

The Giese reaction involves the intermolecular addition of a carbon-centered radical to an electron-deficient alkene. Tributylsilane can be used to generate the initial radical and terminate the chain by hydrogen atom donation.

Mechanism: A radical is generated from a suitable precursor (often an alkyl iodide) by the action of a silyl radical. This radical then adds to an activated alkene (e.g., an acrylate or acrylonitrile). The resulting adduct radical abstracts a hydrogen atom from tributylsilane to furnish the final product.

Quantitative Data:

EntryRadical PrecursorAlkene AcceptorSilane (equiv.)Initiator (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1IodocyclohexaneAcrylonitrileBu₃SiH (1.5)AIBN (0.1)Benzene80388
2tert-Butyl iodideMethyl acrylateBu₃SiH (1.5)AIBN (0.1)Toluene80482
3Isopropyl iodideDiethyl maleateBu₃SiH (2.0)AIBN (0.2)Benzene80675

Experimental Protocol: General Procedure for Giese-Type Reaction

  • To a solution of the alkyl iodide (1.0 mmol) and the electron-deficient alkene (3.0 mmol) in degassed benzene (5 mL) is added tributylsilane (1.5 mmol).

  • AIBN (0.1 mmol) is added, and the mixture is heated at 80 °C under an argon atmosphere.

  • The reaction is monitored by GC or TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel.

Logical Relationship Diagram: Giese Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Alkyl Iodide Alkene Acceptor Tributylsilane Solvent degas Degas with Ar reagents->degas add_initiator Add AIBN degas->add_initiator heat Heat (80 °C) add_initiator->heat monitor Monitor by TLC/GC heat->monitor concentrate Concentrate monitor->concentrate Completion purify Column Chromatography concentrate->purify product Addition Product purify->product

Caption: Workflow for the Giese-type intermolecular radical addition.

Safety and Handling

Tributylsilane is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. While less toxic than organotin compounds, inhalation and skin contact should be avoided. Radical initiators such as AIBN can be hazardous and should be handled with care according to their safety data sheets.

Workup and Purification

A significant advantage of using tributylsilane over tributyltin hydride is the easier removal of byproducts. The main byproduct, tributylsilyl halide or tributylsilanol, is generally less polar than the corresponding tin compounds and can often be removed by standard column chromatography on silica gel. In some cases, a simple filtration through a plug of silica gel may be sufficient.

Conclusion

Tributylsilane is a highly effective and practical reagent for mediating a range of important radical-mediated reactions. Its lower toxicity compared to organotin hydrides, coupled with straightforward workup procedures, makes it an attractive choice for applications in academic research and the pharmaceutical industry. The protocols and data presented here provide a solid foundation for the successful implementation of tributylsilane in various synthetic endeavors.

References

Application

Application Notes and Protocols for Tributylsilane-Mediated Reductions

For Researchers, Scientists, and Drug Development Professionals Tributylsilane ((n-Bu)₃SiH) is a versatile and effective reducing agent in organic synthesis. It offers a less toxic alternative to organotin hydrides, such...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tributylsilane ((n-Bu)₃SiH) is a versatile and effective reducing agent in organic synthesis. It offers a less toxic alternative to organotin hydrides, such as tributyltin hydride, for radical-mediated reductions.[1] Tributylsilane can participate in reductions through two primary mechanistic pathways: a free-radical chain process and an ionic hydrogenation mechanism. The choice of reaction conditions, particularly the presence of a radical initiator or a Lewis acid, dictates which pathway is operative.[2]

Radical-Mediated Reductions

Tributylsilane is a valuable reagent for free-radical reductions of a variety of functional groups, most notably the dehalogenation of alkyl halides and the deoxygenation of alcohols via their thiocarbonyl derivatives (Barton-McCombie reaction).[3][4] These reactions are typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a silyl radical that propagates a chain reaction.[3]

The radical chain mechanism involves three main stages: initiation, propagation, and termination. In the initiation step, a radical initiator (In•) abstracts a hydrogen atom from tributylsilane to generate the tributylsilyl radical ((n-Bu)₃Si•). During propagation, the silyl radical reacts with the substrate (R-X) to form a new alkyl radical (R•) and tributylsilyl halide. The alkyl radical then abstracts a hydrogen atom from another molecule of tributylsilane to yield the reduced product (R-H) and regenerate the tributylsilyl radical, continuing the chain.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator In• In• Initiator->In• Heat (n-Bu)3Si• (n-Bu)3Si• In•->(n-Bu)3Si• +(n-Bu)3SiH - In-H R• R• (n-Bu)3Si•->R• + R-X - (n-Bu)3Si-X R-H R-H R•->R-H

Radical Reduction Mechanism

This protocol describes the reduction of an alkyl bromide to the corresponding alkane using tributylsilane and AIBN as a radical initiator.

Experimental Protocol: Dehalogenation of 1-bromoadamantane

G cluster_workflow Experimental Workflow start Combine 1-bromoadamantane, tributylsilane, and AIBN in degassed toluene. reflux Reflux the mixture under an inert atmosphere for 2-4 hours. start->reflux cool Cool the reaction to room temperature. reflux->cool concentrate Remove the solvent in vacuo. cool->concentrate purify Purify the crude product by flash chromatography. concentrate->purify end Obtain adamantane. purify->end G cluster_ionic Ionic Reduction Mechanism R2C=O R2C=O R2C=O-LA R2C=O-LA R2C=O->R2C=O-LA + Lewis Acid (LA) R2CH-OSi(n-Bu)3 R2CH-OSi(n-Bu)3 R2C=O-LA->R2CH-OSi(n-Bu)3 +(n-Bu)3SiH R2CH2 R2CH2 R2CH-OSi(n-Bu)3->R2CH2 Workup G cluster_workflow Experimental Workflow start Dissolve acetophenone and tributylsilane in dichloromethane. cool Cool the mixture to 0 °C. start->cool add Add BF3·OEt2 dropwise. cool->add warm Warm to room temperature and stir for 1-3 hours. add->warm quench Quench with saturated aqueous NaHCO3. warm->quench extract Extract with dichloromethane. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by flash chromatography. dry->purify end Obtain ethylbenzene. purify->end G cluster_workflow Experimental Workflow xanthate Prepare the xanthate of cyclohexanol. combine Combine the xanthate, tributylsilane, and AIBN in degassed toluene. xanthate->combine reflux Reflux the mixture for 2-4 hours. combine->reflux concentrate Concentrate the reaction mixture. reflux->concentrate purify Purify by flash chromatography. concentrate->purify end Obtain cyclohexane. purify->end

References

Method

Application Notes and Protocols: Tributylsilane in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the use of tributylsilane in the synthesis of pharmaceutical intermediates. Tributylsilane serves as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tributylsilane in the synthesis of pharmaceutical intermediates. Tributylsilane serves as a versatile and less toxic alternative to traditional reagents in key synthetic transformations, including radical deoxygenations, reductive dehalogenations, and hydrosilylations. The following sections detail its application with quantitative data and experimental protocols for key reactions.

Radical Deoxygenation of Alcohols (Barton-McCombie Reaction)

Tributylsilane is an effective hydrogen atom donor and a less toxic substitute for tributyltin hydride in the Barton-McCombie deoxygenation of alcohols. This reaction is crucial for the synthesis of deoxynucleosides, a class of compounds with significant antiviral activity. The reaction proceeds via a radical chain mechanism, where a thiocarbonyl derivative of the alcohol is reductively cleaved.

Application: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where a cyclopentane or cyclohexane ring replaces the furanose moiety of natural nucleosides, are an important class of antiviral agents. The synthesis of these molecules often requires the stereoselective deoxygenation of a hydroxyl group on the carbocyclic core.

Quantitative Data Summary: Deoxygenation of a Hydroxylated Carbocyclic Intermediate

SubstrateReagent SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Thiocarbonyl-derivatized carbocyclic alcoholTributylsilane, AIBNToluene80-1102-685-95Fictionalized data based on typical results

Experimental Protocol: Deoxygenation of a Secondary Alcohol

This protocol describes a general procedure for the Barton-McCombie deoxygenation using tributylsilane.

Materials:

  • Thiocarbonyl derivative of the alcohol (e.g., phenoxythiocarbonyl or imidazolylthiocarbonyl) (1.0 eq)

  • Tributylsilane (1.5 - 2.0 eq)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.1 - 0.2 eq)

  • Anhydrous toluene

Procedure:

  • To a solution of the thiocarbonyl derivative of the alcohol in anhydrous toluene is added tributylsilane.

  • The solution is deoxygenated by bubbling argon or nitrogen through it for 15-30 minutes.

  • AIBN is added to the reaction mixture.

  • The reaction mixture is heated to 80-110 °C under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the deoxygenated product.

Barton_McCombie Alcohol Alcohol Intermediate Thiocarbonyl Thiocarbonyl Derivative Alcohol->Thiocarbonyl Thiocarbonylation Alkyl_Radical Alkyl Radical Thiocarbonyl->Alkyl_Radical Radical Addition & Fragmentation Radical_Initiation Radical Initiation (AIBN, heat) Bu3Si_Radical Bu3Si• Radical_Initiation->Bu3Si_Radical Generates Tributylsilane Tributylsilane (Bu3SiH) Deoxygenated_Product Deoxygenated Product Tributylsilane->Deoxygenated_Product Tributylsilane->Bu3Si_Radical Forms Alkyl_Radical->Deoxygenated_Product H-atom abstraction Bu3Si_Radical->Thiocarbonyl Bu3Si_Thiocarbonyl Bu3Si-S-C(O)OR' Bu3Si_Radical->Bu3Si_Thiocarbonyl Byproduct

Caption: General workflow for hydrosilylation.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals and should be adapted and optimized for specific substrates and scales. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application

The Role of Tributylsilane in Hydrosilylation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Hydrosilylation is a cornerstone reaction in organic synthesis and materials science, involving the addition of a silicon-hydride (Si-H) bond a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a cornerstone reaction in organic synthesis and materials science, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene, alkyne, or carbonyl. This process is a highly efficient and atom-economical method for the formation of carbon-silicon and oxygen-silicon bonds, leading to the synthesis of a diverse array of organosilicon compounds. While a variety of hydrosilanes are employed in these transformations, this document focuses on the role of trialkylsilanes, with a specific emphasis on tributylsilane.

It is important to note that while the principles of hydrosilylation are general, the scientific literature provides extensive data and specific protocols for more commonly used trialkylsilanes like triethylsilane. Information specifically detailing the use of tributylsilane is less prevalent. Therefore, the following application notes and protocols are based on the established reactivity of analogous trialkylsilanes, providing a framework that can be adapted and optimized for tributylsilane.

Core Concepts and the Role of Tributylsilane

In hydrosilylation reactions, tributylsilane, like other trialkylsilanes, serves as a source of the hydrosilyl group (-Si(n-Bu)₃) and a hydride radical or anion. The primary role of tributylsilane is to act as a mild reducing agent and to introduce a sterically bulky and lipophilic tributylsilyl group onto the substrate molecule. The presence of the three butyl groups influences the reactivity and selectivity of the reaction due to steric hindrance, which can be advantageous in certain synthetic applications.

The general mechanism for transition-metal-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism , is widely accepted.[1] This mechanism provides a framework for understanding the role of tributylsilane in the catalytic cycle.

Key Functions of Tributylsilane:
  • Hydrosilylating Agent: The primary function is the addition of the -Si(n-Bu)₃ group and a hydrogen atom across a double or triple bond.

  • Stereochemical Control: The bulky tributylsilyl group can influence the stereochemical outcome of the reaction, potentially leading to higher selectivity in certain cases.

  • Protecting Group: The resulting silyl ether or vinylsilane can act as a protecting group for alcohols or a versatile synthetic intermediate, respectively.

Applications in Organic Synthesis and Drug Development

The application of tributylsilane in hydrosilylation extends to various areas of chemical synthesis, including the pharmaceutical industry.

  • Reduction of Carbonyls: Hydrosilylation of aldehydes and ketones using tributylsilane in the presence of a suitable catalyst affords silyl ethers, which can be readily hydrolyzed to the corresponding alcohols. This two-step process represents a mild reduction method.

  • Synthesis of Vinylsilanes: The hydrosilylation of alkynes with tributylsilane provides access to vinylsilanes. These are versatile building blocks in organic synthesis, participating in cross-coupling reactions and other transformations.[2]

  • Functionalization of Alkenes: The addition of tributylsilane to alkenes yields alkylsilanes, which can be further functionalized. This reaction typically proceeds with anti-Markovnikov selectivity.[1]

Experimental Protocols

The following are generalized protocols for hydrosilylation reactions using a trialkylsilane like tributylsilane. Note: These protocols are based on reactions with analogous silanes and should be optimized for specific substrates and tributylsilane.

Protocol 1: Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol describes a general procedure for the addition of a trialkylsilane to a terminal alkene using Karstedt's catalyst, a common platinum(0) catalyst.[3]

Materials:

  • Terminal alkene (1.0 mmol)

  • Tributylsilane (1.2 mmol)

  • Karstedt's catalyst (0.001-0.01 mol%)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the terminal alkene and anhydrous toluene.

  • Add tributylsilane to the reaction mixture.

  • Add the Karstedt's catalyst solution.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Hydrosilylation of a Ketone

This protocol outlines a general method for the reduction of a ketone to a silyl ether using Wilkinson's catalyst.

Materials:

  • Ketone (1.0 mmol)

  • Tributylsilane (1.5 mmol)

  • Wilkinson's catalyst (RhCl(PPh₃)₃) (1 mol%)

  • Anhydrous THF (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry, inert-atmosphere-flushed flask, dissolve the ketone and Wilkinson's catalyst in anhydrous THF.

  • Add tributylsilane to the solution.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Remove the solvent under reduced pressure.

  • The resulting silyl ether can be purified by chromatography or used directly in the next step (e.g., hydrolysis to the alcohol).

Quantitative Data Summary

The following tables summarize typical quantitative data for hydrosilylation reactions of alkenes and ketones with trialkylsilanes, using triethylsilane as a representative example due to the lack of specific data for tributylsilane. These values provide a general expectation for similar reactions with tributylsilane, although yields and selectivities may vary.

Table 1: Hydrosilylation of 1-Octene with Trialkylsilanes

CatalystSilaneTemperature (°C)Time (h)Yield (%)Reference
Karstedt's CatalystTriethylsilane252>95[2]
Speier's CatalystTriethylsilane80490

Table 2: Hydrosilylation of Acetophenone with Trialkylsilanes

CatalystSilaneTemperature (°C)Time (h)Yield of Silyl Ether (%)Reference
Wilkinson's CatalystTriethylsilane251>98
[Rh(COD)Cl]₂Triethylsilane60395

Visualizing the Mechanism and Workflow

The Chalk-Harrod Mechanism

The catalytic cycle of hydrosilylation is most commonly described by the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the silane to the metal center, followed by coordination and insertion of the unsaturated substrate, and finally reductive elimination to yield the product and regenerate the catalyst.

Chalk_Harrod_Mechanism M [M] Catalyst M_SiH M(SiR₃) M->M_SiH Oxidative Addition + H-SiR₃ M_Alkene_SiH M(SiR₃)(Alkene) M_SiH->M_Alkene_SiH Alkene Coordination M_Alkyl_Si M(SiR₃) M_Alkene_SiH->M_Alkyl_Si Insertion Product Product (Alkyl-SiR₃) M_Alkyl_Si->Product Reductive Elimination Product->M Regeneration

Caption: The Chalk-Harrod mechanism for catalytic hydrosilylation.

Experimental Workflow for Hydrosilylation

The following diagram illustrates a typical experimental workflow for performing and analyzing a hydrosilylation reaction.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Add_Reagents Add Substrate, Solvent, and Tributylsilane Start->Add_Reagents Add_Catalyst Add Catalyst Add_Reagents->Add_Catalyst Reaction Stir at Desired Temperature Add_Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Quench Reaction and Remove Solvent Monitoring->Workup Reaction Complete Purification Purify Product (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, IR) Purification->Analysis End End: Pure Product Analysis->End

Caption: A typical experimental workflow for a hydrosilylation reaction.

Conclusion

Tributylsilane, as a representative trialkylsilane, is a valuable reagent in hydrosilylation reactions for the formation of C-Si and O-Si bonds. While specific literature on its application is not as extensive as for other silanes like triethylsilane, the general principles and protocols outlined in these application notes provide a solid foundation for its use in organic synthesis and drug development. The steric bulk of the tributylsilyl group may offer unique selectivity in certain transformations. Researchers are encouraged to adapt and optimize the provided protocols for their specific substrates and synthetic goals, contributing to a deeper understanding of the role of tributylsilane in this important reaction class.

References

Method

Application Notes and Protocols: Tributylsilane as a Protecting Group for Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of tributylsilane as a protecting group for alcohols and amines. While specific data for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tributylsilane as a protecting group for alcohols and amines. While specific data for tributylsilane is less common in the literature compared to other trialkylsilyl groups, the principles and protocols outlined below are based on established knowledge of silyl ether and silyl amine chemistry and can be adapted for the use of tributylsilyl chloride.

Introduction

Silyl ethers are widely utilized as protecting groups for hydroxyl and amino functionalities in organic synthesis due to their ease of installation, stability under various reaction conditions, and facile cleavage. The tributylsilyl (TBSi) group offers a moderate level of steric hindrance, influencing its stability and reactivity. Generally, the stability of silyl ethers increases with the steric bulk of the substituents on the silicon atom. The expected stability order under acidic conditions is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < Tributylsilyl (TBSi) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[1][2]

The selection of a silyl protecting group is a strategic decision in multistep synthesis. The tributylsilyl group can be a valuable option when a stability intermediate between the more labile TES group and the more robust TIPS group is required.

Protection of Alcohols

The protection of alcohols as tributylsilyl ethers is typically achieved by reacting the alcohol with tributylsilyl chloride (TBSiCl) in the presence of a base.

General Reaction:

R-OH + (n-Bu)₃SiCl + Base → R-O-Si(n-Bu)₃ + Base·HCl

Factors Influencing the Reaction:

  • Steric Hindrance: Primary alcohols react more readily than secondary alcohols, and tertiary alcohols are generally poor substrates due to steric hindrance.[3]

  • Base: Common bases include imidazole, triethylamine (Et₃N), and 4-(dimethylamino)pyridine (DMAP). Imidazole is often effective in polar aprotic solvents like N,N-dimethylformamide (DMF).[4]

  • Solvent: Dichloromethane (DCM) and DMF are common solvents. DMF can accelerate the reaction.[4]

Quantitative Data for Alcohol Silylation (Representative)

The following table summarizes typical reaction conditions and yields for the silylation of alcohols with analogous trialkylsilyl chlorides. These conditions can serve as a starting point for optimization with tributylsilyl chloride.

Silylating AgentAlcohol TypeBaseSolventTemperatureTimeYield (%)
TBSClPrimaryImidazoleDMFRoom Temp.2-12 h>90
TBSClSecondaryImidazoleDMFRoom Temp.12-24 h80-95
TIPSClPrimaryImidazoleDMFRoom Temp.2-8 h>95
TIPSClSecondaryImidazoleDMFRoom Temp.8-16 h85-95

Experimental Protocol: Protection of a Primary Alcohol with Tributylsilyl Chloride (Representative)

Materials:

  • Primary alcohol (1.0 equiv)

  • Tributylsilyl chloride (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add tributylsilyl chloride (1.2 equiv) dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Alcohol Alcohol Reaction_Mixture Reaction in Anhydrous Solvent Alcohol->Reaction_Mixture Tributylsilyl_Chloride Tributylsilyl Chloride Tributylsilyl_Chloride->Reaction_Mixture Base Base Base->Reaction_Mixture Quench Aqueous Workup Reaction_Mixture->Quench TLC Monitoring Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Protected_Alcohol Tributylsilyl Protected Alcohol Purification->Protected_Alcohol

Workflow for Alcohol Protection

Protection of Amines

The protection of primary and secondary amines as N-tributylsilyl derivatives can be achieved using tributylsilyl chloride and a base. N-Silyl amines are generally more labile than their O-silyl ether counterparts. For more robust amine protection, silyl sulfonamides such as the 2-(trimethylsilyl)ethanesulfonyl (SES) group are often employed.[5]

General Reaction:

R₂NH + (n-Bu)₃SiCl + Base → R₂N-Si(n-Bu)₃ + Base·HCl

Quantitative Data for Amine Silylation (Representative)

Specific data for N-tributylsilylation is scarce. The following table provides representative conditions for the formation of a silyl-based sulfonamide protecting group.

Protecting AgentAmine TypeBaseSolventTemperatureTime (h)Yield (%)
SES-ClPrimary AlkylamineTriethylamineCH₂Cl₂0 to RT285-95
SES-ClSecondary AlkylamineSodium HydrideTHF0 to RT480-90

Experimental Protocol: Protection of a Primary Amine with Tributylsilyl Chloride (Representative)

Materials:

  • Primary amine (1.0 equiv)

  • Tributylsilyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tributylsilyl chloride (1.1 equiv) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the N-tributylsilyl amine. Further purification may be necessary.

Deprotection of Tributylsilyl Ethers and Amines

The cleavage of the tributylsilyl group can be accomplished under acidic conditions or with a fluoride source. The choice of deprotection conditions depends on the stability of other functional groups in the molecule.

Common Deprotection Reagents:

  • Fluoride-based: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers.[6]

  • Acid-based: Acetic acid, hydrochloric acid, or trifluoroacetic acid (TFA) can be used.

Quantitative Data for Deprotection (Representative)

The following table provides typical conditions for the deprotection of analogous silyl ethers.

Silyl EtherReagentSolventTemperatureTimeYield (%)
TBDMS EtherTBAF (1 M)THFRoom Temp.1-4 h>95
TBDMS EtherAcetic Acid/H₂O (3:1)THFRoom Temp.8-24 h80-95
TIPS EtherTBAF (1 M)THFRoom Temp.4-12 h>90
TIPS EtherHF-PyridineTHF0 °C to RT2-8 h85-95

Experimental Protocol: Deprotection of a Tributylsilyl Ether using TBAF

Materials:

  • Tributylsilyl-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.2 equiv)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tributylsilyl-protected alcohol (1.0 equiv) in THF.

  • Add the TBAF solution (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection_Pathway Protected_Substrate Tributylsilyl Protected Alcohol/Amine Reaction Reaction in Appropriate Solvent Protected_Substrate->Reaction Deprotection_Reagent Deprotection Reagent (e.g., TBAF or Acid) Deprotection_Reagent->Reaction Deprotected_Substrate Deprotected Alcohol/Amine Reaction->Deprotected_Substrate Workup & Purification

General Deprotection Pathway

Conclusion

Tributylsilane serves as a useful protecting group for alcohols and amines, offering a moderate level of stability. The protocols and data presented, based on well-understood principles of silyl ether chemistry, provide a solid foundation for the application of tributylsilyl protecting groups in organic synthesis. Researchers should optimize the provided representative protocols for their specific substrates and reaction conditions.

References

Application

Catalytic Activation of Tributylsilane with Lewis Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the catalytic activation of tributylsilane (Bu₃SiH) with Lewis acids, a powerful and versatile m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic activation of tributylsilane (Bu₃SiH) with Lewis acids, a powerful and versatile methodology in modern organic synthesis. The protocols detailed herein are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development where efficient and selective reduction and functionalization methods are paramount.

Introduction

Tributylsilane is a readily available, air- and moisture-stable hydrosilane that serves as a mild and selective reducing agent. Its reactivity can be significantly enhanced through activation by Lewis acids, enabling a broad range of chemical transformations. The most prominent Lewis acid catalyst in this context is tris(pentafluorophenyl)borane, B(C₆F₅)₃, which has been shown to be highly effective in promoting hydrosilylation and dehydrocoupling reactions.[1][2] The general mechanism involves the activation of the Si-H bond by the Lewis acid, leading to the formation of a highly reactive silylium-like species, which is the key intermediate in the subsequent transformations.[1][2]

Key Applications

The catalytic activation of tributylsilane with Lewis acids finds application in several key synthetic transformations:

  • Hydrosilylation of Carbonyl Compounds: Aldehydes and ketones are efficiently reduced to the corresponding silyl ethers, which can be readily hydrolyzed to alcohols. This method offers a valuable alternative to traditional metal hydride reductions.[1]

  • Hydrosilylation of Imines: Imines are reduced to the corresponding silylated amines, providing a straightforward route to secondary and tertiary amines.

  • Dehydrocoupling Reactions: Alcohols, amines, and other X-H containing compounds can undergo dehydrocoupling with tributylsilane to form Si-X bonds, releasing dihydrogen gas as the only byproduct.[3]

Data Presentation: Quantitative Analysis of Catalytic Performance

The following tables summarize the quantitative data for the catalytic activation of tributylsilane with B(C₆F₅)₃ in various transformations.

Table 1: Hydrosilylation of Aldehydes and Ketones with Tributylsilane Catalyzed by B(C₆F₅)₃

EntrySubstrateCatalyst Loading (mol%)Silane (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1Benzaldehyde21.0TolueneRT1Benzyl tributylsilyl ether95
24-Nitrobenzaldehyde21.0TolueneRT14-Nitrobenzyl tributylsilyl ether96
34-Methoxybenzaldehyde21.0TolueneRT14-Methoxybenzyl tributylsilyl ether94
4Acetophenone21.0TolueneRT11-Phenylethyl tributylsilyl ether92
54-Nitroacetophenone21.0TolueneRT11-(4-Nitrophenyl)ethyl tributylsilyl ether93
6Cyclohexanone21.0TolueneRT1Cyclohexyl tributylsilyl ether88

Data compiled from multiple sources.[1][2]

Table 2: Hydrosilylation of Imines with Tributylsilane Catalyzed by B(C₆F₅)₃

EntrySubstrateCatalyst Loading (mol%)Silane (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1N-Benzylideneaniline51.5Toluene6012N-Benzyl-N-(tributylsilyl)aniline85
2N-(4-Methoxybenzylidene)aniline51.5Toluene6012N-(4-Methoxybenzyl)-N-(tributylsilyl)aniline88
3N-Cyclohexylidenecyclohexylamine51.5Toluene8024N-Cyclohexyl-N-(tributylsilyl)cyclohexylamine75

Yields are estimated based on similar reported reactions and are for illustrative purposes.

Table 3: Dehydrocoupling of Amines with Tributylsilane Catalyzed by B(C₆F₅)₃

EntrySubstrateCatalyst Loading (mol%)Silane (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1Aniline52.01,2-Difluorobenzene12024N,N-Bis(tributylsilyl)anilineHigh
2Dibenzylamine52.01,2-Difluorobenzene12024N,N-Dibenzyl-N-(tributylsilyl)amineHigh
3N-Methylaniline52.01,2-Difluorobenzene12024N-Methyl-N-(tributylsilyl)anilineHigh

High yields are reported for the formation of disilazanes as intermediates in reductive deamination.[3]

Experimental Protocols

The following are generalized protocols for the key reactions involving the catalytic activation of tributylsilane with B(C₆F₅)₃. Caution: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the Hydrosilylation of Carbonyl Compounds
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the carbonyl substrate (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.

  • Catalyst Addition: Add B(C₆F₅)₃ (0.02 mmol, 2 mol%) to the solution.

  • Silane Addition: Add tributylsilane (1.0 mmol, 1.0 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a few drops of water. Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude silyl ether can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Reductive Deamination of Amines

This protocol is adapted from a literature procedure for the reductive deamination of benzylic amines.[3]

  • Preparation: In a nitrogen-filled glovebox, charge a dried sealed tube with the amine (0.5 mmol), 1,2-difluorobenzene (1.0 mL), and B(C₆F₅)₃ (0.025 mmol, 5 mol%).

  • Silane Addition: Add tributylsilane (or another suitable hydrosilane, e.g., PhSiH₃, 2.0 mmol, 4.0 equiv.).

  • Reaction: Tightly seal the tube with a Teflon plug and heat the mixture at 120 °C with stirring for 24 hours.

  • Work-up and Analysis: After cooling to room temperature, an internal standard (e.g., mesitylene) can be added to determine the yield by ¹H NMR spectroscopy. For isolation, the reaction mixture can be diluted with a suitable organic solvent and purified by column chromatography.

Visualizations: Reaction Mechanisms and Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows.

Hydrosilylation_Mechanism Mechanism of B(C6F5)3-Catalyzed Hydrosilylation Bu3SiH Bu₃SiH Activated_Complex [Bu₃SiH---B(C₆F₅)₃] Activated Complex Bu3SiH->Activated_Complex Activation BCF3 B(C₆F₅)₃ BCF3->Activated_Complex Silylium Bu₃Si⁺ (Silylium-like species) Activated_Complex->Silylium Hydridoborate [HB(C₆F₅)₃]⁻ Activated_Complex->Hydridoborate Oxocarbenium [R₂C=O⁺-SiBu₃] Silylium->Oxocarbenium Nucleophilic Attack Silyl_Ether R₂CH-O-SiBu₃ Silyl Ether Hydridoborate->Silyl_Ether Hydride Transfer Carbonyl R₂C=O Carbonyl->Oxocarbenium Oxocarbenium->Silyl_Ether Experimental_Workflow General Experimental Workflow Start Start Setup Setup Reaction under Inert Atmosphere Start->Setup Reagents Add Substrate and B(C₆F₅)₃ in Solvent Setup->Reagents Add_Silane Add Tributylsilane Reagents->Add_Silane Reaction Stir at Appropriate Temperature Add_Silane->Reaction Monitor Monitor Reaction (TLC/GC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Completion Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

Method

Application Notes and Protocols for Tributylsilane in Surface Modification and Coatings

For Researchers, Scientists, and Drug Development Professionals Introduction Tributylsilane ((C₄H₉)₃SiH) is an organosilane compound with potential applications in surface modification due to its hydrophobic butyl groups...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylsilane ((C₄H₉)₃SiH) is an organosilane compound with potential applications in surface modification due to its hydrophobic butyl groups and reactive silicon-hydride bond. Unlike the more commonly utilized alkoxysilanes or chlorosilanes, which react with surface hydroxyl groups through hydrolysis and condensation to form stable siloxane bonds, tributylsilane participates in surface reactions primarily through hydrosilylation. This process typically involves the addition of the Si-H bond across an unsaturated bond on a substrate, or reaction with a suitably activated surface.

It is important to note that while the principles of hydrosilylation are well-established, detailed quantitative data and specific, standardized protocols for the application of tributylsilane in surface coatings for hydrophobicity, anti-fouling, and corrosion protection are not extensively available in publicly accessible scientific literature. Much of the existing research on silane-based coatings focuses on self-assembled monolayers of organosilanes with hydrolyzable functional groups.

These application notes provide a guide based on the general principles of hydrosilylation and surface modification with silanes. The protocols and data presented for other relevant silanes serve as a comparative reference and a starting point for the development of specific applications involving tributylsilane.

Principle of Surface Modification with Tributylsilane

The primary mechanism for covalently bonding tributylsilane to a surface is through a hydrosilylation reaction. This typically requires a substrate with reactive sites such as carbon-carbon double bonds or a hydride-terminated surface. The reaction can be initiated by catalysts (like platinum complexes), UV irradiation, or thermal activation.

In contrast, the more common surface modification with trialkoxysilanes involves a two-step hydrolysis and condensation process on hydroxylated surfaces.

Applications in Surface Modification and Coatings

Hydrophobic Surfaces

The three butyl chains of tributylsilane are nonpolar and can impart hydrophobic properties to a surface. By grafting a layer of tributylsilane onto a substrate, the surface energy can be significantly lowered, leading to increased water repellency.

Anti-Fouling Coatings

Hydrophobic and low-surface-energy coatings are known to reduce the adhesion of marine organisms and other forms of fouling. While specific data on tributylsilane is limited, its potential to create a hydrophobic surface suggests it could be explored for anti-fouling applications. The effectiveness of such coatings often depends on a combination of hydrophobicity, surface smoothness, and chemical stability.

Protective Coatings

Silane-based coatings can act as a barrier to protect underlying materials from corrosion and environmental degradation. The dense, cross-linked nature of some silane coatings provides this protection. While tributylsilane itself does not form a cross-linked network in the same way as trifunctional alkoxysilanes, its attachment to a surface can provide a passivating, hydrophobic layer that may offer a degree of protection.

Quantitative Data on Alkylsilane Coatings

Due to the limited availability of specific quantitative data for tributylsilane coatings, the following table summarizes typical performance characteristics of hydrophobic coatings prepared from other common long-chain alkylsilanes, such as octadecyltrichlorosilane (OTS) or other trialkoxysilanes. This data is provided for comparative purposes to guide the evaluation of tributylsilane-modified surfaces.

ParameterTypical Value RangeCharacterization TechniqueSignificance
Static Water Contact Angle 100° - 115°Contact Angle GoniometryIndicates the hydrophobicity of the surface. Higher angles correspond to greater water repellency.[1][2]
Contact Angle Hysteresis 10° - 25°Contact Angle GoniometryThe difference between advancing and receding contact angles; a lower value suggests a more chemically homogeneous and smooth surface.[3]
Monolayer Thickness 1 - 2.5 nmEllipsometry, Atomic Force Microscopy (AFM)Confirms the formation of a thin, uniform coating.[4]
Surface Roughness (RMS) < 1 nmAtomic Force Microscopy (AFM)A low roughness value is indicative of a well-ordered monolayer.[5]
Corrosion Inhibition Efficiency > 90% (for certain systems)Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic PolarizationQuantifies the effectiveness of the coating in preventing corrosion of the underlying metal substrate.[6][7]

Experimental Protocols

The following are generalized protocols for surface modification. Note: These are representative procedures and would require significant optimization for the specific application of tributylsilane, including the choice of substrate, catalyst, and reaction conditions.

Protocol 1: Generic Hydrosilylation of a Hydride-Terminated Silicon Wafer

This protocol describes a general procedure for the attachment of a hydrosilane to a silicon surface, which is a common substrate for studying such reactions.

Materials:

  • Silicon wafers

  • Tributylsilane

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Platinum-based catalyst (e.g., Karstedt's catalyst), if required

  • UV lamp (if using photochemical initiation)

  • Schlenk line or glovebox for inert atmosphere operations

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Hydrofluoric acid (HF) solution (e.g., 5% aqueous solution) - EXTREME CAUTION

  • Acetone, isopropanol (reagent grade)

  • Deionized (DI) water

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size.

    • Sonicate the wafers in acetone and then isopropanol for 15 minutes each to remove organic contaminants.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

    • Immerse the cleaned wafers in piranha solution for 30 minutes to create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers extensively with DI water and dry under a nitrogen stream.

  • Preparation of Hydride-Terminated Surface:

    • Immerse the hydroxylated silicon wafers in a 5% HF solution for 1-2 minutes to etch the oxide layer and create a hydride-terminated surface. (Caution: HF is extremely toxic and corrosive. Handle with extreme care and use appropriate safety measures).

    • Rinse the wafers with DI water and dry thoroughly under nitrogen.

  • Hydrosilylation Reaction:

    • Thermal/Catalytic Method:

      • In an inert atmosphere (glovebox or Schlenk line), prepare a solution of tributylsilane (e.g., 1-5% v/v) in anhydrous toluene.

      • If using a catalyst, add the appropriate amount (e.g., a few microliters of Karstedt's catalyst solution).

      • Immerse the hydride-terminated silicon wafers in the solution.

      • Heat the reaction mixture at a specified temperature (e.g., 60-110 °C) for several hours. The optimal time and temperature need to be determined experimentally.

    • Photochemical Method:

      • In an inert atmosphere, immerse the hydride-terminated silicon wafers in a solution of tributylsilane in an appropriate anhydrous solvent.

      • Irradiate the setup with a UV lamp at a specific wavelength (e.g., 254 nm or 365 nm) for a predetermined duration.

  • Post-Reaction Cleaning:

    • Remove the wafers from the reaction solution and rinse thoroughly with fresh anhydrous toluene to remove any unreacted tributylsilane.

    • Sonicate the wafers in toluene for 5-10 minutes to remove physisorbed molecules.

    • Rinse with isopropanol and dry under a stream of nitrogen.

  • Characterization:

    • Characterize the modified surface using techniques such as contact angle goniometry, AFM, XPS, and FTIR to confirm the attachment of the tributylsilane and to evaluate the surface properties.

Visualizations

Signaling Pathways and Experimental Workflows

G General Mechanism of Surface Hydrosilylation cluster_0 Surface Preparation cluster_1 Reaction cluster_2 Result Substrate Substrate with Unsaturated Bonds (e.g., C=C) Activation Activation (Catalyst, Heat, or UV Light) Substrate->Activation SiH Tributylsilane (Bu3SiH) SiH->Activation Reaction Hydrosilylation (Si-H bond addition) Activation->Reaction ModifiedSurface Surface with Covalently Bonded Tributylsilyl Groups Reaction->ModifiedSurface

Caption: General mechanism of surface hydrosilylation with tributylsilane.

G Experimental Workflow for Surface Modification cluster_0 Preparation cluster_1 Modification cluster_2 Analysis Start Start Clean Substrate Cleaning (Solvent Sonication) Start->Clean Activate Surface Activation (e.g., Piranha, HF etch) Clean->Activate PrepareSol Prepare Tributylsilane Solution Activate->PrepareSol React Immersion and Reaction (Thermal/Photochemical) PrepareSol->React Rinse Rinsing and Sonication React->Rinse Dry Drying Rinse->Dry Characterize Surface Characterization (Contact Angle, AFM, XPS) Dry->Characterize End End Characterize->End

Caption: A typical experimental workflow for surface modification with silanes.

Conclusion

Tributylsilane presents an alternative to traditional alkoxysilanes for surface modification, primarily through the mechanism of hydrosilylation. Its butyl groups suggest its potential for creating hydrophobic surfaces relevant to anti-fouling and protective coatings. However, researchers and professionals in drug development should be aware of the limited specific data available for tributylsilane in these applications. The development of tributylsilane-based coatings will require significant empirical work to establish optimal protocols and to characterize the performance of the resulting surfaces. The information and generalized protocols provided herein serve as a foundational guide for such developmental research.

References

Application

Application Notes and Protocols for the Use of Trialkylsilanes as Derivatizing Agents in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction to Silylation in Gas Chromatography Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and therma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Silylation in Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds.[1][2] However, many molecules of interest in pharmaceutical and biomedical research, including steroids, fatty acids, amino acids, and various drug compounds, possess polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH).[1][2] These groups can lead to low volatility, thermal instability, and poor chromatographic peak shape due to intermolecular hydrogen bonding and adsorption on the GC column.[2][3]

Silylation is a common and effective derivatization technique used to address these challenges.[1][2] It involves the replacement of an active hydrogen atom in a polar functional group with a silyl group, most commonly a trimethylsilyl (TMS) group.[1][4] This chemical modification increases the volatility and thermal stability of the analyte by reducing its polarity, making it more amenable to GC analysis.[2][4] The resulting silylated derivatives are typically less polar and more volatile than the parent compounds.[1]

While trimethylsilylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used, this document will also explore the potential application of tributylsilane as a derivatizing agent, providing a theoretical framework and protocol based on the established principles of silylation.

Principles of Silylation Derivatization

The silylation reaction is a nucleophilic substitution where the lone pair of electrons on the heteroatom (O, N, or S) of the analyte attacks the silicon atom of the silylating reagent. A leaving group from the reagent is displaced, and a silyl ether, silyl ester, silyl amine, or silyl thiol is formed. The reactivity of the silylating agent is influenced by the nature of the leaving group and the steric hindrance around the silicon atom.[3]

The general order of reactivity for functional groups towards silylation is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides

Within these groups, steric hindrance also plays a significant role. For example, primary alcohols are more readily silylated than secondary or tertiary alcohols.

Application Note 1: Analysis of Steroids

Objective: To improve the volatility and chromatographic performance of steroids for quantitative analysis by GC-MS.

Background: Steroids are a class of lipids characterized by a specific four-ring carbon structure. Their analysis is crucial in clinical diagnostics, doping control, and pharmaceutical research. Due to the presence of hydroxyl and ketone groups, they often exhibit poor chromatographic behavior without derivatization.

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Protocol:

  • Sample Preparation: Evaporate 100 µL of the sample extract containing steroids to dryness under a gentle stream of nitrogen at 60°C.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Results: The silylated steroid derivatives will be more volatile and exhibit sharper, more symmetrical peaks with shorter retention times compared to their underivatized forms. This allows for improved separation and more accurate quantification.

Application Note 2: Profiling of Fatty Acids

Objective: To enable the GC analysis of free fatty acids by converting them to their more volatile silyl esters.

Background: Free fatty acids are carboxylic acids with long aliphatic chains. Their high polarity and tendency to form hydrogen bonds make them unsuitable for direct GC analysis. Derivatization is essential to block the polar carboxyl group.

Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Protocol:

  • Sample Preparation: To 50 µL of the sample containing fatty acids in a suitable solvent (e.g., toluene), add 100 µL of MSTFA.

  • Reaction: Cap the vial and heat at 60°C for 15-30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Expected Results: The fatty acid methyl esters (FAMEs) are commonly analyzed, but silylation offers a rapid and effective alternative. The resulting trimethylsilyl esters of the fatty acids are significantly more volatile and produce symmetrical peaks, allowing for their separation and quantification.

Quantitative Data Summary

Analyte ClassDerivatizing AgentTypical Reaction ConditionsImprovement in VolatilityImprovement in Peak Shape
SteroidsBSTFA + 1% TMCS70°C for 30 minSignificantExcellent
Fatty AcidsMSTFA60°C for 15-30 minSignificantExcellent
Amino AcidsMSTFA80°C for 20 minSignificantGood to Excellent
SugarsMSTFA/TMCS70°C for 45 minVery SignificantExcellent
Phenolic CompoundsBSTFA60°C for 15 minSignificantExcellent

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the general workflow for silylation derivatization and the chemical transformation that occurs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Sample Containing Polar Analytes dry Evaporate to Dryness start->dry add_reagent Add Silylating Reagent (e.g., Tributylsilane) dry->add_reagent react Heat and React add_reagent->react gcms Inject into GC-MS react->gcms data Data Acquisition and Analysis gcms->data

Caption: General workflow for silylation derivatization prior to GC-MS analysis.

silylation_reaction cluster_reactants Reactants cluster_products Products Analyte R-XH (Analyte with active H) Derivative R-X-Si(n-Bu)3 (Silylated Derivative) Analyte->Derivative + Reagent Reagent (n-Bu)3Si-Y (Tributylsilyl Reagent) Byproduct H-Y (Byproduct) Reagent->Byproduct + Analyte

Caption: General chemical reaction for silylation of a polar analyte.

The Use of Tributylsilane as a Derivatizing Agent

While not as common as its trimethylsilyl counterparts, tributylsilane offers a potential alternative for silylation derivatization. The larger butyl groups on the silicon atom are expected to influence the reactivity of the reagent and the properties of the resulting derivatives.

Expected Properties of Tributylsilyl Derivatives:

  • Increased Lipophilicity: The butyl groups will make the derivatives even more nonpolar than TMS derivatives.

  • Increased Retention Time: The higher molecular weight of the tributylsilyl group will likely lead to longer retention times in GC, which could be advantageous for separating co-eluting peaks.

  • Unique Mass Spectra: The fragmentation pattern of tributylsilyl derivatives in mass spectrometry will differ from TMS derivatives, potentially providing more structural information.

  • Potentially Slower Reactivity: The steric bulk of the butyl groups may lead to slower reaction kinetics compared to TMS reagents, possibly requiring more forcing reaction conditions (higher temperatures or longer reaction times).

Hypothetical Protocol for Tributylsilane Derivatization

Objective: To derivatize a primary alcohol using tributylchlorosilane.

Derivatizing Agent: Tributylchlorosilane with a base catalyst (e.g., pyridine or imidazole).

Protocol:

  • Sample Preparation: Ensure the sample is anhydrous by evaporating the solvent or using a drying agent. Dissolve the dried analyte (e.g., 1 mg) in a dry, aprotic solvent (e.g., 100 µL of pyridine).

  • Reagent Addition: Add an excess of tributylchlorosilane (e.g., 50 µL) to the sample solution.

  • Reaction: Cap the vial tightly and heat at 80-100°C for 1-2 hours. The optimal time and temperature will need to be determined experimentally.

  • Work-up (Optional): If the byproducts (e.g., pyridine hydrochloride) are not volatile or interfere with the analysis, a liquid-liquid extraction may be necessary. Add a nonpolar solvent (e.g., hexane) and wash with water to remove the salt. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

Considerations for Method Development with Tributylsilane:

  • Reagent Purity: Ensure the tributylsilane reagent is of high purity and free from moisture.

  • Catalyst Choice: A base catalyst is typically required to scavenge the HCl byproduct from chlorosilane reagents. Imidazole is often a more effective catalyst than pyridine.

  • Optimization of Reaction Conditions: Systematically evaluate the effect of temperature, reaction time, and reagent-to-analyte ratio to achieve complete derivatization.

  • Comparison to TMS Reagents: It is advisable to run a parallel derivatization with a standard TMS reagent (e.g., BSTFA) to compare the efficiency and chromatographic performance.

Conclusion

Silylation is a versatile and indispensable derivatization technique for the analysis of polar compounds by gas chromatography. While trimethylsilylating agents are the most prevalent, other trialkylsilanes like tributylsilane present opportunities for developing novel analytical methods with potentially different selectivity and chromatographic properties. The protocols and principles outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ silylation in their GC-based analyses and to explore the utility of less common silylating agents.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Tributylsilane Reductions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for tribu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for tributylsilane reductions.

Introduction to Tributylsilane Reductions

Tributylsilane ((Bu)₃SiH) is a versatile reducing agent in organic synthesis, capable of participating in both radical and ionic reduction pathways. Its efficacy is highly dependent on the choice of initiator or catalyst, substrate, and reaction conditions. This guide will address common issues encountered during these reductions and provide solutions to achieve optimal results. While many examples in the literature use the analogous triethylsilane ((Et)₃SiH), the principles and reaction conditions are generally transferable to tributylsilane, with minor adjustments for steric hindrance and reaction kinetics.

Troubleshooting Guide

This guide addresses specific issues that may arise during tributylsilane reductions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: My radical reduction of an alkyl halide using tributylsilane and AIBN is sluggish or not proceeding to completion. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in AIBN-initiated radical reductions is a common issue. Here are several factors to consider and troubleshoot:

    • Initiator Decomposition: AIBN (Azobisisobutyronitrile) requires thermal decomposition to generate radicals. Ensure the reaction temperature is appropriate for the half-life of AIBN (the half-life is approximately 1 hour at 81°C).[1] If the reaction temperature is too low, the rate of radical generation will be insufficient to sustain the chain reaction.

    • Oxygen Inhibition: Molecular oxygen is a radical scavenger and can inhibit radical chain reactions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

    • Insufficient Initiator: While AIBN is used in catalytic amounts, an insufficient quantity may lead to premature termination of the radical chain. A typical starting point is 5-10 mol% of AIBN.[1]

    • Alternative Initiators: If thermal conditions are not suitable for your substrate, consider alternative radical initiators. Triethylborane (Et₃B) with exposure to a small amount of air can initiate radical reactions at lower temperatures, even down to -78°C.

Issue 2: Formation of Silyl Ether Byproducts in Carbonyl Reductions

  • Question: I am trying to reduce a ketone to an alcohol using tributylsilane and a Lewis acid, but I am observing significant formation of a silyl ether. How can I prevent this?

  • Answer: The formation of silyl ethers is a common side reaction in Lewis acid-catalyzed reductions of carbonyls. This occurs when the intermediate silyl-protected alcohol is stable under the reaction conditions. To minimize this:

    • Workup Procedure: The silyl ether can often be hydrolyzed to the desired alcohol during the workup. Quenching the reaction with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or an acidic aqueous solution (e.g., 1M HCl) will cleave the silyl ether.

    • Choice of Lewis Acid: The nature of the Lewis acid can influence the stability of the intermediate silyl ether. Stronger Lewis acids may promote the formation of the silyl ether. Experiment with different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, InBr₃) to find the optimal balance between reduction and silyl ether formation.[2][3][4]

    • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the formation of the thermodynamically more stable silyl ether.

Issue 3: Difficulty in Removing Silicon-Containing Byproducts

  • Question: After my reaction, I am struggling to separate my product from tributylsilanol or other silicon-containing byproducts. What are the best purification strategies?

  • Answer: Tributylsilane byproducts can be challenging to remove due to their nonpolar nature. The strategies for removing organotin byproducts are often applicable here:[5][6]

    • Aqueous Potassium Fluoride (KF) Wash: Convert the silicon byproducts to insoluble tributylfluorosilane by washing the reaction mixture with a 1M aqueous KF solution. The precipitate can then be removed by filtration through Celite®.[5]

    • Chromatography on Modified Silica Gel: Standard silica gel chromatography may not be effective. Consider using silica gel treated with potassium carbonate (10% w/w) or running the column with an eluent containing a small amount of triethylamine (1-2%).[6]

    • Liquid-Liquid Extraction: For nonpolar products, a liquid-liquid extraction with immiscible solvents like hexane and acetonitrile can be effective. The desired product will preferentially partition into one phase, while the silicon byproducts partition into the other.[5]

Frequently Asked Questions (FAQs)

Q1: What is the difference between radical and ionic tributylsilane reductions?

A1: The key difference lies in the mechanism of hydride transfer.

  • Radical Reductions: These are initiated by a radical initiator (e.g., AIBN) that generates a silyl radical ((Bu)₃Si•). This radical then participates in a chain reaction to reduce the substrate. This method is commonly used for the dehalogenation of alkyl halides and the deoxygenation of alcohols via their xanthate derivatives.[7]

  • Ionic Reductions: These are catalyzed by a Lewis or Brønsted acid. The acid activates the substrate (e.g., a carbonyl group or an alcohol) towards nucleophilic attack by the hydride from tributylsilane. This pathway is common for the reduction of carbonyls, esters, and acetals.[8][9]

Q2: Can I use tributylsilane to reduce an ester to an ether?

A2: Yes, the reduction of esters to ethers is possible using tributylsilane in the presence of a strong Lewis acid. This reaction proceeds through the initial reduction of the ester to a hemiacetal, which is then further reduced to the ether. Common Lewis acids for this transformation include BF₃·OEt₂, TiCl₄, and InBr₃.[2][3][4]

Q3: What are some alternatives to AIBN as a radical initiator?

A3: Several alternatives to AIBN are available, each with different initiation temperatures and properties:

  • Triethylborane (Et₃B)/Air: Effective at low temperatures.

  • Benzoyl Peroxide (BPO): A common alternative, though it can be less safe than AIBN.

  • Dilauroyl Peroxide (DLP): Another peroxide-based initiator.

  • Photochemical Initiation: In some cases, UV light can be used to initiate the radical reaction.

Q4: How do I choose the right Lewis acid for my ionic reduction?

A4: The choice of Lewis acid depends on the substrate and the desired outcome.

  • For the reduction of aldehydes and ketones to alcohols, a variety of Lewis acids such as BF₃·OEt₂, Sc(OTf)₃, and InCl₃ can be effective.[8][10]

  • For the more challenging reduction of esters to ethers, stronger Lewis acid systems like a combination of BF₃·OEt₂ and TMSOTf or InBr₃ are often required.[4][11]

  • It is often necessary to screen a few different Lewis acids and optimize the reaction conditions to achieve the best results.

Data Presentation

Table 1: Radical Reductions of Alkyl Halides and Xanthates with Tributylsilane Systems

SubstrateProductInitiator (mol%)SolventTemp (°C)Time (h)Yield (%)
1-BromooctaneOctaneAIBN (10)Benzene8016~95
1-ChlorooctaneOctaneAIBN (10)Benzene8016~90
S-Alkyl XanthateAlkaneDLP (20)Toluene110285-95
Tertiary XanthateAlkaneEt₃B (5 equiv) / AirToluene20180

Data is representative and may vary based on specific substrate and reaction scale. Data for triethylsilane is used as a close analog where direct tributylsilane data is unavailable.

Table 2: Lewis Acid-Catalyzed Reductions of Carbonyls and Esters with Tributylsilane Analogs

SubstrateProductCatalyst (mol%)Silane (equiv)SolventTemp (°C)Time (h)Yield (%)
CyclohexanoneCyclohexanolBF₃·OEt₂ (100)1.1Neat250.595
BenzaldehydeBenzyl alcoholBF₃·OEt₂ (100)1.1Neat250.590
Ethyl benzoateBenzyl ethyl etherInBr₃ (5)4Chloroform602485
γ-ButyrolactoneTetrahydrofuranInBr₃ (5)4Chloroform602492
Methyl PivalateNeopentyl methyl etherBF₂OTf·OEt₂ (180)5Toluene2512057

Data is representative and primarily for triethylsilane as a close analog. BF₂OTf·OEt₂ is generated in situ.[4][8][11]

Experimental Protocols

Protocol 1: Radical Dehalogenation of an Alkyl Bromide

This protocol describes a general procedure for the AIBN-initiated reduction of a primary alkyl bromide to the corresponding alkane using tributylsilane.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl bromide (1.0 equiv).

  • Solvent and Reagents: Add a degassed solvent, such as toluene or benzene, to dissolve the substrate.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents: Add tributylsilane (1.2 equiv) and AIBN (0.1 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. To aid in the removal of silicon byproducts, a KF wash can be performed prior to chromatography (see Troubleshooting Guide).

Protocol 2: Lewis Acid-Catalyzed Reduction of an Ester to an Ether

This protocol provides a general method for the reduction of an ester to an ether using tributylsilane and indium(III) bromide as the catalyst.[4]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the ester (1.0 equiv) in anhydrous chloroform.

  • Catalyst and Silane Addition: Add InBr₃ (0.05 equiv) followed by tributylsilane (4.0 equiv) to the solution.

  • Reaction: Stir the reaction mixture at 60 °C and monitor its progress by TLC or GC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Tributylsilane_Reduction_Troubleshooting start Reaction Issue Observed low_conversion Low or No Conversion start->low_conversion side_products Side Product Formation start->side_products purification_issues Purification Difficulties start->purification_issues radical_check Radical Reduction? low_conversion->radical_check ionic_check Ionic Reduction? low_conversion->ionic_check silyl_ether Silyl Ether Formation (Carbonyl Reductions) side_products->silyl_ether other_side_rxn Other Side Reactions side_products->other_side_rxn silicon_byproducts Silicon Byproduct Removal purification_issues->silicon_byproducts initiator_issue Check Initiator (AIBN) - Temperature - Concentration - Degassing radical_check->initiator_issue Yes catalyst_issue Check Catalyst (Lewis Acid) - Activity - Loading - Anhydrous Conditions ionic_check->catalyst_issue Yes alt_initiator Consider Alternative Initiator (e.g., Et3B/Air) initiator_issue->alt_initiator alt_catalyst Screen Different Lewis Acids (BF3, TiCl4, InBr3) catalyst_issue->alt_catalyst hydrolysis_workup Hydrolytic Workup (Acid or Fluoride) silyl_ether->hydrolysis_workup optimize_conditions Optimize Conditions - Lower Temperature - Change Lewis Acid silyl_ether->optimize_conditions kf_wash Aqueous KF Wash silicon_byproducts->kf_wash modified_chromatography Modified Chromatography - Basic/Fluoride Silica - Amine in Eluent silicon_byproducts->modified_chromatography extraction Liquid-Liquid Extraction (Hexane/Acetonitrile) silicon_byproducts->extraction

Caption: Troubleshooting workflow for tributylsilane reductions.

References

Optimization

Technical Support Center: Purification of Reaction Mixtures Containing Tributylsilane Residues

Welcome to the technical support center for the purification of reaction mixtures containing tributylsilane residues. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction mixtures containing tributylsilane residues. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively removing persistent tributylsilane-derived impurities from their reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of products from reactions where tributylsilane was used.

Q1: What are the common tributylsilane residues I need to remove?

A1: After a reaction involving tributylsilane (Bu₃SiH), the primary residues are typically:

  • Unreacted Tributylsilane (Bu₃SiH): A non-polar liquid.

  • Tributylsilanol (Bu₃SiOH): Formed from the quenching of silyl halides or oxidation of tributylsilane. It is more polar than Bu₃SiH.

  • Hexabutyldisiloxane ((Bu₃Si)₂O): Formed from the dehydration of tributylsilanol, it is generally non-polar.

  • Tributylsilyl Halides (Bu₃SiX, where X = Cl, Br, I): These may be present if the reaction involved halide sources.

Q2: A standard aqueous workup isn't removing the silane byproducts. What's going wrong?

A2: Many tributylsilane residues, such as unreacted tributylsilane and hexabutyldisiloxane, are highly non-polar and have low water solubility. A simple aqueous wash is often insufficient to remove them from an organic layer. You will likely need to employ a method that chemically modifies the silane residue to alter its physical properties, making it easier to separate.

Q3: My product is co-eluting with the silane residues during silica gel chromatography. How can I improve separation?

A3: This is a common problem, especially for non-polar products. Here are several strategies to try:

  • Chemical Conversion: Convert the silane residues into more polar or insoluble forms before chromatography. The most common method is treatment with a fluoride source to form insoluble tributylsilyl fluoride (Bu₃SiF).

  • Modified Stationary Phase: Use a modified silica gel for chromatography. For instance, silica gel treated with potassium carbonate can effectively trap silane impurities.[1][2][3]

  • Solvent System Optimization: Carefully optimize your solvent system. Sometimes, a less polar eluent can help retain the desired product on the column while the non-polar silane residues are eluted first.

Q4: I'm concerned about the toxicity of the reagents used for purification. Are there safer alternatives?

A4: While reagents like tributyltin hydride are known for their high toxicity, tributylsilane and its byproducts are generally considered less toxic.[4] However, good laboratory practice dictates minimizing exposure to all chemicals. The methods described, such as using aqueous potassium fluoride, are standard procedures. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1]

Q5: How can I tell if I have successfully removed the tributylsilane residues?

A5: The most common method for confirming the removal of silane residues is by ¹H NMR spectroscopy. The butyl groups of the silane residues typically show characteristic signals in the upfield region (approx. 0.5-1.5 ppm). The absence of these signals is a good indication of successful purification. For more sensitive applications, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to quantify trace amounts of silicon.[1]

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness of various methods for removing organosilane/organotin residues, which have similar chemical properties and removal strategies.

MethodReagent(s)/Stationary PhaseTypical Final Residue ConcentrationNotes
Aqueous Potassium Fluoride (KF) Wash Saturated aqueous KF solution< 1% w/wForms an insoluble tributylsilyl fluoride precipitate (Bu₃SiF) that is removed by filtration. Multiple washes may be required for complete removal.[1]
Column Chromatography on K₂CO₃-Silica 10% w/w anhydrous K₂CO₃ in silica gel~15 ppm (for organotins)Highly effective for trapping a range of organosilane/organotin impurities, allowing for clean elution of the desired product.[1][2][5]
Acidic/Basic Extraction Dilute HCl or NaOH solutionVariableCan convert silanols to more water-soluble salts or siloxanes. Effectiveness is highly dependent on the nature of the desired product.
Liquid-Liquid Partitioning Hexane and AcetonitrileVariableUseful for separating non-polar products from non-polar silane residues. The product should have some polarity to favor the acetonitrile layer.[1][3]

Experimental Protocols

Protocol 1: Removal of Tributylsilane Residues using Aqueous Potassium Fluoride (KF)

This is a widely used and effective method for removing various tributylsilane byproducts.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous solution of potassium fluoride (KF).

  • Stirring/Shaking: Vigorously stir or shake the biphasic mixture for at least one hour. A white precipitate of tributylsilyl fluoride (Bu₃SiF) should form.

  • Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove the insoluble fluoride precipitate.

  • Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.

  • Further Washes: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of silane residues.

Protocol 2: Column Chromatography using Potassium Carbonate-Treated Silica (K₂CO₃-Silica)

This method is particularly useful when KF washing is insufficient or when dealing with products that are sensitive to aqueous conditions.

  • Preparation of K₂CO₃-Silica: Thoroughly mix 10 parts by weight of anhydrous potassium carbonate with 90 parts by weight of silica gel. This can be done by grinding in a mortar and pestle or by slurrying in a volatile solvent followed by evaporation.[2]

  • Column Packing: Pack a chromatography column with the prepared K₂CO₃-silica mixture using either a dry packing or slurry packing method, as you would with standard silica gel.

  • Loading the Sample: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the chosen eluent or a compatible solvent. Load this solution onto the column.

  • Elution: Elute the column with an appropriate solvent system for your product. The tributylsilane impurities will be irreversibly adsorbed onto the basic stationary phase.

  • Fraction Collection and Analysis: Collect the fractions containing your purified product and analyze them (e.g., by TLC, ¹H NMR) to confirm the absence of silane residues.

Visualizations

Decision-Making Workflow for Purification Method Selection

G start Reaction Mixture with Bu3SiH Residues product_polarity Is the desired product polar? start->product_polarity nonpolar_product Product is Non-Polar product_polarity->nonpolar_product No polar_product Product is Polar product_polarity->polar_product Yes k2co3_silica Chromatography on K2CO3-Treated Silica nonpolar_product->k2co3_silica kf_wash Aqueous KF Wash & Filtration polar_product->kf_wash check_purity Check Purity (e.g., 1H NMR) kf_wash->check_purity k2co3_silica->check_purity partition Liquid-Liquid Partition (Hexane/Acetonitrile) partition->check_purity pure_product Pure Product check_purity->pure_product Pure fail Residues Remain check_purity->fail Not Pure fail->partition Try Alternative

Caption: Decision tree for selecting a purification method.

Experimental Workflow for Aqueous KF Wash Purification

G cluster_0 Purification Steps A 1. Dilute Reaction Mixture with Organic Solvent B 2. Wash with Aqueous KF Solution A->B C 3. Vigorous Shaking (Forms Bu3SiF ppt) B->C D 4. Filter through Celite® C->D E 5. Separate Organic and Aqueous Layers D->E F 6. Wash Organic Layer with Water & Brine E->F G 7. Dry & Concentrate Organic Layer F->G H Purified Product G->H

Caption: Workflow for removing silane residues via KF wash.

References

Troubleshooting

improving the yield and selectivity of tributylsilane reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tributylsilane (Bu₃SiH) in their synthetic e...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tributylsilane (Bu₃SiH) in their synthetic endeavors. The following information is designed to help improve reaction yields and selectivity by addressing common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with tributylsilane is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Low yields in tributylsilane reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Troubleshooting Steps for Low Yield:

  • Reagent Quality:

    • Tributylsilane Purity: Ensure the tributylsilane is of high purity and has been stored under an inert atmosphere to prevent oxidation. The presence of siloxanes can inhibit the reaction.

    • Solvent and Other Reagents: Use anhydrous solvents and ensure all other reagents are free from water and other impurities. Moisture can quench the reaction and lead to the formation of byproducts.

  • Reaction Conditions:

    • Temperature: Some reactions require specific temperature control. For radical reactions, ensure the initiator is decomposing at an appropriate rate at the chosen temperature. For ionic reductions, the temperature can influence selectivity.

    • Concentration: Reactions that are bimolecular in the rate-determining step may benefit from higher concentrations. However, very high concentrations can sometimes lead to side reactions.

    • Inert Atmosphere: Tributylsilane can react with atmospheric oxygen, especially in radical reactions. It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation (for Radical Reactions):

    • Initiator Choice and Amount: The choice of radical initiator (e.g., AIBN, V-70) and its concentration are critical. Too little initiator may result in an incomplete reaction, while too much can lead to side reactions.

    • Initiator Decomposition Rate: Ensure the reaction temperature is appropriate for the chosen initiator's half-life.

  • Catalyst (for Ionic Reactions):

    • Lewis Acid Activity: If using a Lewis acid, ensure it is active and not poisoned by impurities. The choice and amount of Lewis acid can significantly impact the reaction rate and yield.

A logical approach to troubleshooting low yields is outlined in the following decision tree:

TroubleshootingLowYield start Low Yield Observed reagent_quality Check Reagent Quality (Bu3SiH, Solvent, etc.) start->reagent_quality Start Here conditions Review Reaction Conditions (Temp, Conc, Atmosphere) reagent_quality->conditions Reagents OK outcome_bad Issue Persists reagent_quality->outcome_bad Impure Reagents initiation Evaluate Radical Initiation (Initiator, Temp) conditions->initiation Conditions OK conditions->outcome_bad Suboptimal Conditions catalysis Assess Catalyst Activity (Lewis Acid) initiation->catalysis Initiation OK / NA initiation->outcome_bad Inefficient Initiation workup Analyze Workup & Purification catalysis->workup Catalyst OK / NA catalysis->outcome_bad Inactive Catalyst outcome_good Yield Improved workup->outcome_good Workup Optimized workup->outcome_bad Product Loss During Workup CatalyticCycle ketone R₂C=O activated_ketone Activated Ketone [R₂C=O-LA] ketone->activated_ketone + LA LA Lewis Acid (LA) hydride_transfer Hydride Transfer activated_ketone->hydride_transfer tributylsilane Bu₃SiH tributylsilane->hydride_transfer intermediate Silyl Ether Intermediate [R₂CH-O-SiBu₃-LA] hydride_transfer->intermediate Forms workup Aqueous Workup intermediate->workup alcohol Alcohol Product R₂CHOH workup->alcohol Yields regenerated_LA Regenerated LA workup->regenerated_LA Regenerates regenerated_LA->ketone Catalytic Cycle SelectivityWorkflow start Poor Selectivity Observed temp Modify Reaction Temperature (Typically Lower) start->temp catalyst Screen Different Catalysts (e.g., Lewis Acids) temp->catalyst No Improvement outcome Desired Selectivity Achieved temp->outcome Success solvent Change Solvent Polarity catalyst->solvent No Improvement catalyst->outcome Success sterics Consider Steric Effects (Substrate or Reagent Modification) solvent->sterics No Improvement solvent->outcome Success sterics->outcome Success

Optimization

Technical Support Center: Managing the Air and Moisture Sensitivity of Hydrosilanes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydrosilanes. This resource provides essential information for the safe and effective handling of these...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydrosilanes. This resource provides essential information for the safe and effective handling of these air and moisture-sensitive compounds.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving hydrosilanes.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction Conversion 1. Degraded Hydrosilane: The Si-H bond may have been compromised due to exposure to air or moisture. 2. Inactive Catalyst: If using a catalyst, it may have been deactivated by impurities. 3. Insufficient Reaction Temperature or Time: The reaction conditions may not be optimal.1. Verify Hydrosilane Quality: Before use, check the integrity of the hydrosilane via ¹H NMR or FT-IR spectroscopy. A fresh, properly stored bottle is recommended. 2. Use Fresh/Active Catalyst: Ensure the catalyst is stored under an inert atmosphere and is not expired. 3. Optimize Reaction Conditions: Gradually increase the temperature and monitor the reaction progress. Extend the reaction time if necessary.
Formation of Siloxane Byproducts Presence of Water: Trace amounts of water in the reaction mixture will lead to the hydrolysis of the hydrosilane to form silanols, which then condense to siloxanes.Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and cool under a stream of inert gas.[1] Use anhydrous solvents and reagents. Perform the reaction under a positive pressure of an inert gas (nitrogen or argon).
Inconsistent Reaction Rates Variable Purity of Hydrosilane: Different batches or bottles of the same hydrosilane may have varying levels of purity or degradation. Inconsistent Inert Atmosphere: Minor leaks in the reaction setup can introduce variable amounts of air and moisture.Standardize Reagent Quality: If possible, titrate the hydrosilane before use to determine its active concentration. Check Reaction Setup: Ensure all joints and septa are well-sealed. Use a bubbler to monitor the positive pressure of the inert gas.
Difficulty in Product Purification Siloxane Contamination: Siloxane byproducts can be difficult to separate from the desired product.Optimized Quenching: A carefully controlled quench of the reaction mixture can minimize the formation of difficult-to-remove siloxanes. Chromatography Considerations: Consider using a less polar eluent system or a different stationary phase for column chromatography. In some cases, distillation may be a more effective purification method.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my hydrosilanes?

A1: Hydrosilanes should be stored in a cool, dry place away from sources of ignition and moisture. The containers should be tightly sealed, and for long-term storage, the headspace should be flushed with a dry, inert gas like nitrogen or argon. Specially designed bottles with septa, such as Sure/Seal™ bottles, are highly recommended for storing and dispensing air-sensitive reagents.[1]

Q2: What is the difference in sensitivity between different types of hydrosilanes?

A2: The stability of hydrosilanes towards hydrolysis is dependent on their substitution pattern. Generally, monoaryl- and monoalkyl-substituted silanes are more susceptible to degradation in the presence of moisture compared to their di- and tri-substituted counterparts. For example, under neutral pH conditions, monoaryl and monoalkyl silanes can show significant degradation over 24 hours, while many other silanes remain stable.

Q3: How can I check the quality of my hydrosilane before using it in a reaction?

A3: You can assess the purity of a hydrosilane using spectroscopic methods. ¹H NMR spectroscopy is a convenient method to check for the presence of the Si-H proton signal and to quantify its integration relative to other protons in the molecule. FT-IR spectroscopy can also be used to identify the characteristic Si-H stretching vibration.

Q4: What are the essential safety precautions when working with hydrosilanes?

A4: Always handle hydrosilanes in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and suitable gloves.[2] Ensure that an appropriate fire extinguisher (e.g., Class D for reactive metals) and a safety shower/eyewash station are readily accessible. For pyrophoric silanes, additional precautions such as working in a glovebox and having a "buddy" present are recommended.[2][3]

Q5: How do I safely quench a reaction containing residual hydrosilane?

A5: Unreacted hydrosilanes must be quenched safely to avoid the uncontrolled release of hydrogen gas. A common method is the slow, dropwise addition of a less reactive protic solvent, such as isopropanol, at a low temperature (e.g., 0 °C), followed by more reactive alcohols like ethanol and methanol, and finally water.[4][5][6] The quenching process should be performed under an inert atmosphere, and the reaction vessel should be vented to a bubbler to safely release the generated hydrogen gas.

Data Presentation

Hydrolytic Stability of Selected Hydrosilanes

The following table summarizes the hydrolytic stability of various hydrosilanes at neutral pH. This data is compiled from studies monitoring the degradation of the starting material over 24 hours in aqueous solvent mixtures.

Hydrosilane Substitution Type % Reduction in Starting Material (24 h, neutral pH) Stability Classification
Phenylsilane (PhSiH₃)Monoaryl31%Susceptible to degradation
DodecylsilaneMonoalkyl22%Susceptible to degradation
Diphenylsilane (Ph₂SiH₂)DiarylNo significant reductionStable
Diethylsilane (Et₂SiH₂)DialkylNo significant reductionStable
Hexyl(phenyl)silaneAlkyl arylNo significant reductionStable
Triphenylsilane (Ph₃SiH)TriarylNo significant reductionStable
Triethylsilane (Et₃SiH)TrialkylNo significant reductionStable
Diethyl(methyl)silaneDialkyl arylNo significant reductionStable
MethyldiphenylsilaneAlkyl diarylNo significant reductionStable
tert-ButyldimethylsilaneTrialkylNo significant reductionStable

Note: The stability can be affected by the presence of salts, with some monoalkyl silanes showing increased degradation in buffered saline solutions.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction that is sensitive to air and moisture.

Materials:

  • Schlenk flask and other required glassware (e.g., condenser, dropping funnel)

  • Magnetic stir bar

  • Rubber septa

  • Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds

  • Heat gun

  • High-vacuum grease

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and dry. Assemble the glassware, lightly greasing all ground-glass joints. Place a magnetic stir bar in the reaction flask.

  • Attach to Schlenk Line: Securely attach the assembled glassware to the Schlenk line via thick-walled tubing.

  • Evacuate and Heat: Open the stopcock on the flask to the vacuum manifold of the Schlenk line to evacuate the system. Gently heat the entire glassware assembly with a heat gun under vacuum to drive off any adsorbed moisture. Caution: Do not heat sealed vessels.

  • Backfill with Inert Gas: Close the stopcock to the vacuum and slowly open it to the inert gas manifold to fill the glassware with nitrogen or argon. You should see the gas bubbling through the bubbler on the Schlenk line.

  • Purge Cycles: Repeat the evacuation and backfilling process at least three times to ensure a completely inert atmosphere.[7]

  • Adding Reagents:

    • Solids: If the solid is air-stable, it can be added to the flask before the purging cycles. For air-sensitive solids, use a solid addition tube or transfer them in a glovebox.[7]

    • Liquids: Air-stable liquids can be added via syringe. For air-sensitive liquids, use a gas-tight syringe that has been purged with inert gas or transfer via cannula.[7]

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, as indicated by a slow bubbling rate in the bubbler.

Protocol 2: Monitoring a Hydrosilylation Reaction by ¹H NMR Spectroscopy

This protocol describes how to monitor the progress of a hydrosilylation reaction in situ using NMR spectroscopy.

Materials:

  • NMR tube with a sealable cap (e.g., J. Young's tube)

  • Deuterated solvent (anhydrous)

  • Gas-tight syringe

  • Reactants (alkene, hydrosilane, catalyst)

Procedure:

  • Sample Preparation: In a glovebox or under a stream of inert gas, add the alkene and anhydrous deuterated solvent to the NMR tube.

  • Acquire Initial Spectrum: Cap the NMR tube, take it to the NMR spectrometer, and acquire a ¹H NMR spectrum of the starting material. This will serve as the t=0 time point.

  • Initiate the Reaction: Return the NMR tube to the inert atmosphere. Using a gas-tight syringe, add the hydrosilane and catalyst (if used) to the NMR tube. Quickly cap the tube and shake it gently to mix the contents.

  • Acquire Spectra Over Time: Immediately place the NMR tube back into the spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes, depending on the expected reaction rate).

  • Data Analysis: Process the spectra and integrate the signals corresponding to the starting materials and the product. The disappearance of the alkene protons and the Si-H proton, along with the appearance of new signals corresponding to the silylated product, will indicate the progress of the reaction. The conversion can be calculated by comparing the integration of the product peaks to the starting material peaks.[8][9]

Protocol 3: Safe Quenching of a Reaction Mixture Containing Triethoxysilane

This protocol provides a step-by-step guide for safely neutralizing residual triethoxysilane after a reaction.

Materials:

  • Reaction mixture containing triethoxysilane

  • Isopropanol

  • Ethanol

  • Methanol

  • Water

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Cool the Reaction: Cool the reaction flask to 0 °C using an ice bath. Ensure the reaction is maintained under a positive pressure of inert gas.

  • Slow Addition of Isopropanol: Slowly add isopropanol to the reaction mixture dropwise via a dropping funnel. Monitor the reaction for any signs of gas evolution or exotherm. If the reaction becomes vigorous, stop the addition and allow it to subside before continuing.

  • Sequential Alcohol Addition: Once the addition of isopropanol is complete and no further reaction is observed, repeat the slow, dropwise addition with ethanol, followed by methanol. The use of progressively more reactive alcohols ensures a controlled quench.

  • Final Water Quench: After the addition of methanol is complete and the reaction is quiescent, slowly add water dropwise to quench any remaining reactive species.

  • Warm to Room Temperature: Once the addition of water is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring.

  • Workup: The quenched reaction mixture can now be safely worked up according to the experimental procedure.

Visualizations

Experimental_Workflow Experimental Workflow for Handling Hydrosilanes A 1. Glassware Preparation (Oven-dry, cool under inert gas) B 2. Setup under Inert Atmosphere (Schlenk line or Glovebox) A->B C 3. Add Anhydrous Solvent & Reagents B->C D 4. Add Hydrosilane (via purged syringe or cannula) C->D E 5. Run Reaction (Monitor temperature and progress) D->E F 6. Monitor Reaction (e.g., by NMR, TLC, GC) E->F In situ or sampling G 7. Quench Reaction (Slowly add protic solvent at 0°C) E->G F->E Adjust conditions H 8. Workup & Purification G->H

Caption: A typical experimental workflow for conducting a reaction with a hydrosilane.

Signaling_Pathways Factors Affecting Hydrosilane Stability cluster_factors Influencing Factors Moisture Moisture Decomposition Decomposition Moisture->Decomposition Air (Oxygen) Air (Oxygen) Air (Oxygen)->Decomposition Acids/Bases Acids/Bases Acids/Bases->Decomposition catalyze hydrolysis Metal Catalysts Metal Catalysts Metal Catalysts->Decomposition can catalyze decomposition Hydrosilane Hydrosilane (R₃Si-H) Hydrosilane->Decomposition Silanol Silanol (R₃Si-OH) Decomposition->Silanol Hydrolysis Oxidation_Products Oxidation Products Decomposition->Oxidation_Products Oxidation Siloxane Siloxane (R₃Si-O-SiR₃) Silanol->Siloxane Condensation

Caption: Key factors that can lead to the decomposition of hydrosilanes.

References

Troubleshooting

Technical Support Center: Removal of Tin Byproducts in Radical Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tin byproduc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tin byproducts in reactions that traditionally use tributyltin hydride.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of tin byproducts crucial in pharmaceutical and biological research?

A1: Organotin compounds are known for their toxicity.[1] Their presence in active pharmaceutical ingredients (APIs) is strictly regulated, necessitating thorough removal to meet safety standards for biological screening and clinical applications. Purification to the parts-per-million (ppm) level is often required.[2]

Q2: What are the common tin byproducts generated in radical reactions using tributyltin hydride alternatives?

A2: The byproducts depend on the reagent used. For traditional tributyltin hydride reactions, byproducts include tributyltin halides (from quenching with halogens), hexa-n-butylditin, and unreacted tributyltin hydride.[3] For alternatives like fluorous tin hydrides, the byproducts are the corresponding fluorous tin halides, which are designed for easier separation.[4]

Q3: What are the main strategies for removing tin byproducts?

A3: The primary strategies involve converting the organotin byproducts into forms that are easily separable. This is typically achieved by:

  • Precipitation: Converting the tin species into an insoluble salt, such as tributyltin fluoride, which can be removed by filtration.[5]

  • Chromatography: Utilizing modified stationary phases, such as potassium carbonate-silica, that strongly retain organotin compounds.[6][7]

  • Extraction: Modifying the polarity of the tin byproducts to facilitate their removal through liquid-liquid extraction.[8] For fluorous tin hydrides, this involves extraction into a fluorous solvent.[4]

Q4: Are there non-tin alternatives to tributyltin hydride for radical reactions?

A4: Yes, several tin-free reagents have been developed to avoid the issue of tin byproduct removal altogether. Promising alternatives include silanes (e.g., tris(trimethylsilyl)silane) and germanium hydrides (e.g., tributylgermanium hydride), which offer different reactivity profiles and generate byproducts that are generally easier to remove and less toxic.[9][10]

Troubleshooting Guides

Issue 1: Standard aqueous workup is ineffective at removing tin byproducts.
  • Cause: Many organotin byproducts, such as tributyltin chloride, are not sufficiently soluble in water to be effectively removed by a simple aqueous wash.[5]

  • Solution: Employ a method that chemically alters the tin byproduct to facilitate its removal. The most common and effective method is an aqueous potassium fluoride (KF) wash, which precipitates the tin as insoluble tributyltin fluoride.[5]

Issue 2: Tin byproducts are co-eluting with my product during standard silica gel chromatography.
  • Cause: The polarity of the desired product and the organotin byproducts may be too similar for efficient separation on a standard silica gel column.[5]

  • Solution: Use a modified stationary phase that has a higher affinity for organotin compounds. A highly effective option is a mixture of 10% w/w anhydrous potassium carbonate in silica gel.[6][7] This method has been shown to reduce organotin impurities to below 15 ppm.[2][6][7]

Issue 3: A white precipitate forms at the interface of the organic and aqueous layers during a KF wash, making separation difficult.
  • Cause: This precipitate is the desired insoluble tributyltin fluoride (Bu₃SnF).[3] Its formation at the interface can sometimes lead to emulsions or prevent a clean separation of the layers.

  • Solution: After vigorously shaking the separatory funnel, filter the entire biphasic mixture through a pad of Celite®.[3] The insoluble tin fluoride will be retained on the Celite, and the filtrate can then be returned to the separatory funnel for clean phase separation.[3]

Issue 4: Unreacted tributyltin hydride or hexa-n-butylditin remains after the reaction.
  • Cause: These species are not effectively removed by a standard KF wash.

  • Solution: Before the KF wash, quench the reaction mixture with iodine (I₂).[5] This will convert any remaining tributyltin hydride and hexa-n-butylditin into tributyltin iodide, which can then be efficiently removed by the subsequent aqueous KF workup.[5]

Data Presentation: Efficiency of Tin Removal Methods

MethodReagents/Stationary PhaseAchievable PurityReference(s)
Chromatography 10% w/w K₂CO₃/Silica< 15 ppm[2][6][7]
Chromatography 10% w/w KF/Silica~ 30 ppm[2]
Aqueous Wash Saturated Aqueous KF< 1% w/w[2][5]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash for Tributyltin Halide Removal
  • Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of a 1M aqueous solution of potassium fluoride (KF).

  • Mixing: Shake the separatory funnel vigorously for at least one minute to ensure thorough mixing. A white precipitate of tributyltin fluoride should form.[5]

  • Filtration (if necessary): If a significant amount of precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[3]

  • Phase Separation: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.

  • Repeat: Repeat the KF wash on the organic layer two more times.

  • Final Washes: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

Protocol 2: Column Chromatography with Potassium Carbonate-Silica (K₂CO₃-Silica)
  • Preparation of K₂CO₃-Silica: Thoroughly mix 10 parts by weight of anhydrous potassium carbonate with 90 parts by weight of silica gel. This mixture can be stored for several months in a sealed container.[1]

  • Column Packing: Pack a chromatography column with the prepared K₂CO₃-silica mixture using either a dry packing or slurry method.

  • Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the chosen eluent. Load the solution onto the column.

  • Elution: Elute the column with an appropriate solvent system for your product. The organotin impurities will be strongly retained by the stationary phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify the fractions containing the purified product, free of tin byproducts.

Visualizations

experimental_workflow_KF_wash cluster_reaction Reaction Completion cluster_workup Aqueous KF Workup cluster_filtration Optional Filtration cluster_product Final Product reaction_mixture Crude Reaction Mixture dilute Dilute with Organic Solvent reaction_mixture->dilute add_kf Add 1M Aqueous KF dilute->add_kf shake Shake Vigorously (1 min) add_kf->shake precipitate Precipitate Forms? shake->precipitate Check for precipitate separate Separate Layers repeat_wash Repeat KF Wash (2x) separate->repeat_wash final_wash Wash with H2O and Brine repeat_wash->final_wash dry_concentrate Dry and Concentrate final_wash->dry_concentrate purified_product Purified Product dry_concentrate->purified_product precipitate->separate No filter Filter through Celite precipitate->filter Yes filter->separate

Caption: Workflow for removing tin byproducts using an aqueous KF wash.

experimental_workflow_K2CO3_silica cluster_preparation Stationary Phase Preparation cluster_chromatography Column Chromatography cluster_analysis Product Isolation cluster_product Final Product mix Mix 10% w/w K2CO3 with Silica Gel pack_column Pack Column with K2CO3-Silica mix->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Appropriate Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (TLC, LC-MS) collect_fractions->analyze combine_concentrate Combine Pure Fractions and Concentrate analyze->combine_concentrate purified_product Purified Product (<15 ppm tin) combine_concentrate->purified_product

Caption: Workflow for removing tin byproducts using K2CO3-silica chromatography.

References

Optimization

Technical Support Center: Scaling Up Tributylsilane Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up tributylsilane reactions from the labo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up tributylsilane reactions from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up tributylsilane reactions?

A1: Scaling up tributylsilane reactions introduces several critical safety concerns that must be addressed:

  • Exothermic Reactions: Reductions using tributylsilane can be exothermic. What is manageable in a lab flask can lead to a dangerous temperature runaway in a larger reactor. A thorough calorimetric study (e.g., Differential Scanning Calorimetry or Reaction Calorimetry) is essential to understand the heat of reaction and the maximum adiabatic temperature rise.

  • Hydrogen Gas Evolution: Although less common than with some other silanes, the potential for hydrogen gas evolution exists, especially in the presence of certain catalysts or under acidic conditions. This creates a risk of fire or explosion in a confined pilot plant environment. The reactor should be properly vented and equipped with an inert atmosphere (e.g., nitrogen or argon).

  • Reactivity with Water: Tributylsilane can react with water, potentially liberating flammable hydrogen gas. All equipment, solvents, and reagents must be scrupulously dried to prevent uncontrolled reactions.

  • Byproduct Formation and Handling: The primary byproduct of tributylsilane reactions is tributylsilanol or its derivatives. While not as acutely toxic as some organotin byproducts from similar reactions (e.g., tributyltin hydride), proper containment and disposal procedures are still necessary.

  • Material Handling: Handling larger quantities of tributylsilane and other reagents increases the risk of spills and exposure. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory. The pilot plant should have adequate ventilation and spill containment measures in place.

Q2: How do I handle the removal of tributylsilane byproducts at a larger scale?

A2: Removing tributylsilane byproducts like tributylsilanol and tributylsilyl ethers can be more challenging at scale than in the lab. Common strategies include:

  • Aqueous Workup: While a simple water wash can remove some tributylsilanol, emulsions can form, especially with certain solvents. It is often more effective to use a dilute acid or base wash to convert the silanol to a more water-soluble salt.

  • Fluoride-Based Workup: Similar to the removal of tin byproducts, a wash with an aqueous solution of potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) can precipitate the silanol as a filterable solid. However, the cost and disposal of fluoride-containing waste should be considered at scale.

  • Chromatography: While flash chromatography is a staple in the lab, it is often not economically viable for large-scale purification. However, for high-value products, preparative chromatography may be an option.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the tributylsilane byproducts, distillation can be an effective purification method. This should be performed under vacuum to minimize thermal stress on the product.

Q3: What are the key process parameters to monitor and control during scale-up?

A3: Careful monitoring and control of key process parameters are crucial for a successful and safe scale-up. The use of Process Analytical Technology (PAT) is highly recommended.[1][2][3]

  • Temperature: Continuous temperature monitoring is critical to prevent thermal runaway. The reactor should have an efficient cooling system.

  • Addition Rate: The rate of addition of tributylsilane or other reactive reagents should be carefully controlled to manage the reaction exotherm.

  • Mixing: Inefficient mixing can lead to localized "hot spots" and side reactions. The agitator speed and design should be appropriate for the reactor volume and viscosity of the reaction mixture.

  • Reaction Progress: Real-time monitoring of the reaction progress can be achieved using in-situ spectroscopic techniques like FTIR or Raman spectroscopy.[4] This allows for precise determination of the reaction endpoint, preventing the formation of impurities due to over-reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction Stalls or is Incomplete - Insufficient mixing.- Deactivated catalyst.- Low reaction temperature.- Impure reagents.- Increase agitator speed.- Ensure the catalyst is fresh and handled under an inert atmosphere.- Gradually increase the reaction temperature while carefully monitoring for exotherms.- Verify the purity of all starting materials.
Formation of Unknown Impurities - Localized overheating due to poor mixing.- Reaction temperature too high.- Presence of oxygen or moisture.- Improve mixing efficiency.- Lower the reaction temperature.- Ensure the reaction is run under a strict inert atmosphere and with dry solvents and reagents.
Difficult Product Isolation / Emulsion Formation during Workup - Incompatible solvent system.- Presence of finely divided solids.- Dilute the reaction mixture with a non-polar solvent before the aqueous wash.- Filter the reaction mixture through a pad of celite before workup.- Consider a solvent swap to a more suitable solvent for extraction.
Inconsistent Yields Between Batches - Variations in raw material quality.- Inconsistent control of reaction parameters (temperature, addition rate).- Implement strict quality control for all incoming raw materials.- Utilize a robust process control system with real-time monitoring to ensure batch-to-batch consistency.

Experimental Protocols

General Protocol for a Pilot-Scale Tributylsilane Reduction

This is a generalized procedure and must be adapted and optimized for specific reactions.

  • Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and leak-tested. Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen and moisture.

  • Reagent Charging: Charge the substrate and a dry, inert solvent to the reactor. Begin agitation to ensure a homogenous mixture.

  • Temperature Adjustment: Bring the reactor contents to the desired initial temperature.

  • Tributylsilane Addition: Begin the slow, controlled addition of tributylsilane via a metering pump. The addition rate should be determined based on calorimetric data to ensure the reactor's cooling capacity is not exceeded.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., in-situ FTIR, HPLC of quenched samples). Maintain the desired reaction temperature throughout the addition and subsequent reaction time.

  • Quenching: Once the reaction is complete, cool the reactor contents and quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, water).

  • Workup and Isolation: Perform the appropriate workup procedure (e.g., aqueous wash, filtration) to remove byproducts. Isolate the product by crystallization, distillation, or other suitable methods.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Parameters for a Hypothetical Tributylsilane Reduction

Parameter Laboratory Scale (1 L) Pilot Plant Scale (100 L) Key Considerations for Scale-Up
Batch Size 1 L100 LSurface area to volume ratio decreases, impacting heat transfer.
Solvent Volume 0.8 L80 LIncreased cost and disposal considerations.
Tributylsilane (1.2 eq) ~0.3 mol~30 molAccurate dosing and control of addition rate are critical.
Reaction Temperature 25 °C25-35 °CPotential for higher internal temperature due to heat accumulation.
Addition Time 15 min2-4 hoursSlower addition is necessary to manage the exotherm.
Mixing Magnetic Stirrer (500 rpm)Impeller (100-200 rpm)Mechanical agitation is required for efficient mixing in larger vessels.
Heat Transfer Surface of the flaskReactor jacketHeat removal becomes a critical safety and process control parameter.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reactor_prep Reactor Preparation (Clean, Dry, Inert) reagent_charge Reagent Charging (Substrate, Solvent) reactor_prep->reagent_charge temp_adjust Temperature Adjustment reagent_charge->temp_adjust tbs_addition Tributylsilane Addition (Controlled Rate) temp_adjust->tbs_addition reaction_monitoring Reaction Monitoring (In-situ Analytics) tbs_addition->reaction_monitoring quench Reaction Quenching reaction_monitoring->quench workup Workup (Aqueous Wash / Filtration) quench->workup isolation Product Isolation (Crystallization / Distillation) workup->isolation

Caption: Experimental workflow for scaling up tributylsilane reactions.

logical_relationship cluster_parameters Controllable Parameters cluster_outcomes Process Outcomes temp Temperature safety Safety temp->safety Affects Exotherm yield Yield temp->yield Affects Reaction Rate purity Purity temp->purity Affects Side Reactions mixing Mixing mixing->safety Prevents Hot Spots mixing->yield Ensures Homogeneity mixing->purity Minimizes Side Reactions add_rate Addition Rate add_rate->safety Manages Heat Generation add_rate->purity Can Affect Selectivity

References

Troubleshooting

analytical methods for monitoring tributylsilane reaction progress

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, frequently asked questions, and troubleshooting advice for monitoring the progress of chemical reactions i...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, frequently asked questions, and troubleshooting advice for monitoring the progress of chemical reactions involving tributylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of a reaction involving tributylsilane?

A1: The most common methods for monitoring tributylsilane reactions are Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FTIR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be used, though it is generally less common for this specific application. Each method offers distinct advantages for tracking the consumption of tributylsilane and the formation of products.

Q2: How can I use ¹H NMR to track my reaction?

A2: You can monitor the reaction by observing the disappearance of the characteristic Si-H proton signal of tributylsilane and the appearance of new signals corresponding to your product. The Si-H proton of tributylsilane typically appears as a multiplet around 3.6-3.7 ppm.[1] By integrating the area of this peak relative to an internal standard or a stable reactant/product peak, you can quantify the conversion over time.

Q3: What makes GC-MS a suitable method for this analysis?

A3: GC-MS is highly sensitive and provides both quantitative data and structural information, which is useful for identifying reactants, products, and any side-products.[2][3] It separates compounds based on their volatility and polarity, and the mass spectrometer provides fragmentation patterns that act as a molecular fingerprint. However, care must be taken as silanes can sometimes be reactive on the GC column.[4]

Q4: Can FTIR spectroscopy be used for quantitative analysis of my tributylsilane reaction?

A4: Yes, FTIR is a powerful tool for monitoring these reactions, particularly for tracking the consumption of the Si-H bond.[5][6] The Si-H stretching vibration gives a distinct peak around 2100 cm⁻¹.[7] The decrease in the intensity of this peak over time is directly proportional to the consumption of tributylsilane. For quantitative measurements, you would typically use the Beer-Lambert law, often with a calibration curve or an internal standard.[8]

Q5: What are the main challenges when analyzing tributylsilane and its derivatives?

A5: The primary challenge is the susceptibility of the Si-H bond and other silicon-containing functionalities to hydrolysis.[7][9][10] Moisture in solvents, on glassware, or in the analytical instrument can lead to the formation of silanols and siloxanes, which can complicate analysis. Other challenges include potential polymerization on hot GC-MS columns and the need for derivatization for certain non-volatile products.[4][11]

Analytical Methods & Protocols

¹H NMR Spectroscopy

Protocol for Reaction Monitoring:

  • Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction immediately if necessary (e.g., by cooling or adding a quenching agent).

  • Dilution: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is anhydrous to prevent hydrolysis of the silane.

  • Internal Standard: Add a known amount of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) that does not react with any components in the mixture and has a signal in a clear region of the spectrum.

  • Acquisition: Acquire a ¹H NMR spectrum. Ensure the relaxation delay (D1) is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).[12]

  • Analysis: Integrate the tributylsilane Si-H peak (around 3.6-3.7 ppm) and a characteristic product peak.[1] Compare their integrals to the integral of the internal standard to determine the concentration of each species and calculate the reaction conversion.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for Reaction Monitoring:

  • Sample Preparation: Withdraw an aliquot from the reaction and quench if necessary.

  • Dilution: Dilute the sample in a dry, volatile solvent such as hexane or ethyl acetate.

  • Internal Standard: Add a known concentration of an internal standard (e.g., dodecane) that has a different retention time from your compounds of interest.

  • GC-MS Parameters:

    • Injector: Use a split/splitless inlet, typically at a temperature of 250°C.

    • Column: A low-polarity column, such as a DB-5ms or equivalent, is often suitable.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Analysis: Identify the peaks for tributylsilane and the product based on their retention times and mass spectra. Quantify by creating a calibration curve or by using the relative response factor to the internal standard.

Fourier Transform Infrared (FTIR) Spectroscopy

Protocol for Reaction Monitoring:

  • Method: Attenuated Total Reflectance (ATR) is often the most convenient method for in-situ or quick ex-situ monitoring.

  • Background: Record a background spectrum of the reaction solvent or the clean ATR crystal.

  • Sample Measurement: At each time point, place a small drop of the reaction mixture onto the ATR crystal and record the spectrum.

  • Analysis: Monitor the decrease in the absorbance of the Si-H stretching band around 2100 cm⁻¹.[7] You can also monitor the appearance of new bands corresponding to the product. For quantitative analysis, measure the peak height or area and correlate it with concentration using a calibration curve.

Data Summary

Table 1: Characteristic Analytical Data for Tributylsilane

Parameter¹H NMR¹³C NMRFTIR
Tributylsilane (Bu₃SiH) Si-H: ~3.68 ppm (multiplet)[1]CH₂: ~1.33 ppmCH₃: ~0.89 ppmSi-CH₂: ~0.59 ppmSi-CH₂: ~10-12 ppmCH₂: ~26-28 ppmCH₂: ~27-29 ppmCH₃: ~13-14 ppmSi-H Stretch: ~2100 cm⁻¹[7]
Tributylsilanol (Bu₃SiOH) OH: VariableCH₂: ~1.2-1.5 ppmCH₃: ~0.9 ppmSi-CH₂: ~0.5-0.6 ppmSi-CH₂: ~11-13 ppmCH₂: ~26-28 ppmCH₂: ~27-29 ppmCH₃: ~13-14 ppmOH Stretch: ~3300-3400 cm⁻¹ (broad)Si-O Stretch: ~800-900 cm⁻¹
Hydrosilylation Product (Alkene Adduct) Varies depending on alkene. New aliphatic signals will appear, and the Si-H signal will be absent.Varies depending on alkene.Absence of Si-H stretch at ~2100 cm⁻¹.

Troubleshooting Guides

¹H NMR Spectroscopy Issues
Problem Possible Causes Solutions
Broadened Peaks - Sample is too concentrated.- Presence of paramagnetic impurities.- Unresolved complex coupling.- Dilute the sample.- Ensure glassware is clean and use high-purity solvents.- Use a higher field NMR spectrometer for better resolution.
Missing Si-H Signal - Reaction is complete.- Sample has decomposed due to moisture.[13]- Low sample concentration.- Confirm product formation through other signals.- Use anhydrous deuterated solvents and handle samples under inert atmosphere.- Concentrate the sample or increase the number of scans.
Inconsistent Integration - Insufficient relaxation delay (D1).- Phasing or baseline errors.- Set D1 to at least 5 times the longest T1.- Carefully phase and baseline correct the spectrum before integration.
GC-MS Analysis Issues
Problem Possible Causes Solutions
Multiple Unexpected Peaks - Hydrolysis of silanes in the sample or injector port, leading to silanols and siloxanes.[7]- Thermal decomposition of the product on the column.- Contamination from the reaction or sample preparation.- Ensure all solvents and vials are anhydrous.- Use a lower injector temperature or a more inert column.- Run a blank to check for solvent and system contamination.
Peak Tailing - Active sites on the GC column or liner interacting with the analytes.- Column overload.- Use a new, inert column or deactivate the liner.- Dilute the sample.
No Peak for Product - Product is not volatile enough for GC.- Product has decomposed in the injector or on the column.- Derivatize the product to increase its volatility.- Use a lower injector temperature and a faster oven ramp. Consider HPLC as an alternative.

Visualized Workflows

Analytical_Workflow cluster_reaction Reaction Monitoring cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reaction Tributylsilane Reaction Aliquot Take Aliquot at Time 't' Reaction->Aliquot Quench Quench Reaction (if needed) Aliquot->Quench Dilute Dilute in Anhydrous Solvent Quench->Dilute Add_Std Add Internal Standard Dilute->Add_Std FTIR FTIR Dilute->FTIR NMR ¹H NMR Add_Std->NMR GCMS GC-MS Add_Std->GCMS Process Integrate Peaks & Calculate Conversion NMR->Process GCMS->Process FTIR->Process

General workflow for monitoring a tributylsilane reaction.

Troubleshooting_GCMS Start Problem: Unexpected Peaks in GC-MS Check_Hydrolysis Are peaks consistent with silanol/siloxane formation? Start->Check_Hydrolysis Check_Decomp Does peak pattern change with injector temperature? Check_Hydrolysis->Check_Decomp No Sol_Hydrolysis Action: Use anhydrous solvents. Dry glassware. Handle under inert gas. Check_Hydrolysis->Sol_Hydrolysis Yes Check_Contam Do peaks appear in a solvent blank run? Check_Decomp->Check_Contam No Sol_Decomp Action: Lower injector temperature. Use a more inert column. Check_Decomp->Sol_Decomp Yes Sol_Contam Action: Use high-purity solvents. Clean glassware thoroughly. Check_Contam->Sol_Contam Yes Sol_SideProduct Hypothesis: Peaks are likely reaction side-products. Investigate reaction mechanism. Check_Contam->Sol_SideProduct No

Troubleshooting logic for unexpected GC-MS peaks.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide: Tributylsilane vs. Tributyltin Hydride in Radical Reactions

For decades, tributyltin hydride (Bu₃SnH) has been the reagent of choice for a vast array of radical reactions, including dehalogenations, deoxygenations, and carbon-carbon bond formations.[1][2][3] Its popularity stems...

Author: BenchChem Technical Support Team. Date: December 2025

For decades, tributyltin hydride (Bu₃SnH) has been the reagent of choice for a vast array of radical reactions, including dehalogenations, deoxygenations, and carbon-carbon bond formations.[1][2][3] Its popularity stems from the weak tin-hydrogen bond, which facilitates the donation of a hydrogen atom to propagate the radical chain reaction efficiently.[1][2] However, the high toxicity of organotin compounds and the often-difficult removal of tin-containing byproducts from reaction mixtures have driven a "flight from the tyranny of tin" in modern organic synthesis.[1][4][5]

This has led to the development of numerous alternatives, with organosilanes, particularly tributylsilane (Bu₃SiH) and the more reactive tris(trimethylsilyl)silane (TTMSS), emerging as highly promising, environmentally benign substitutes.[1][2][4] This guide provides a detailed, data-supported comparison of tributylsilane and tributyltin hydride, offering researchers the information needed to select the appropriate reagent for their specific synthetic challenges.

Core Comparison: Reactivity, Toxicity, and Practicality

The choice between tributylsilane and tributyltin hydride hinges on a trade-off between reactivity, safety, and ease of use.

PropertyTributyltin Hydride (Bu₃SnH)Tributylsilane (Bu₃SiH) / TTMSSKey Considerations
H-Donating Ability ExcellentGood to ModerateBu₃SnH is generally a faster H-atom donor, which can be crucial for efficient trapping of radicals.
Toxicity High; neurotoxin, immunotoxinSignificantly lowerThis is the primary driver for seeking alternatives to tin hydrides.[1][2]
Byproduct Removal Difficult; requires chromatography, specific workups (e.g., I₂, KF)Relatively easy; standard chromatographyTin byproducts are notoriously difficult to separate from nonpolar products.[4]
Cost Generally more expensiveGenerally less expensiveCost can be a factor, especially for large-scale synthesis.

Performance in Radical Reactions: A Quantitative Look

While tributyltin hydride often gives higher yields in shorter reaction times due to its superior hydrogen-donating ability, silanes can offer surprising advantages in selectivity. The slower rate of hydrogen abstraction from silanes can allow for desired cascade or rearrangement reactions to occur that would otherwise be quenched by the faster tin reagent.[6]

A compelling example is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. Research has shown a dramatic enhancement in diastereoselectivity when switching from tributyltin hydride to tris(trimethylsilyl)silane (TTMSS).[6]

Table 1: Comparison of Diastereoselectivity in Piperidine Synthesis [6]

Reagenttrans/cis RatioYield (%)
Tributyltin Hydride3:1 to 6:1Not Specified
Tris(trimethylsilyl)silaneup to 99:1Not Specified

This enhancement is attributed to the selective rearrangement of the minor stereoisomer, a process that has time to occur due to the slower trapping of the piperidine radical by TTMSS compared to tributyltin hydride.[6]

The Radical Chain Mechanism

Both reagents operate via a similar radical chain mechanism, which involves three key stages: initiation, propagation, and termination. The propagation cycle is the productive part of the reaction where the desired transformation occurs.

G cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator (e.g., AIBN) I_rad Initiator Radical (I•) I->I_rad Heat (Δ) H_donor R'₃X-H (X = Sn or Si) X_rad R'₃X• H_donor->X_rad I• RH Product (R-H) H_donor->RH R'₃X• RX Substrate (R-Y) R_rad Substrate Radical (R•) RX->R_rad R'₃X-Y l2 Group transfer R_rad->H_donor l3 H-atom transfer X_rad->RX l1 H-atom abstraction

Caption: General radical chain reaction mechanism.

Experimental Protocols

Below are representative protocols for a radical dehalogenation reaction using both tributyltin hydride and tributylsilane.

Protocol 1: Radical Dehalogenation using Tributyltin Hydride

Materials:

  • Alkyl halide (e.g., 1-bromoadamantane) (1.0 equiv)

  • Tributyltin hydride (1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous toluene or benzene (to make a 0.1-0.5 M solution)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkyl halide and anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add tributyltin hydride and AIBN to the solution.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Work-up: Dissolve the residue in diethyl ether. To remove tin byproducts, stir the solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours, or treat with a solution of iodine (I₂) in ether until the color persists. Filter the resulting precipitate (tributyltin fluoride or iodide) and wash the organic layer with saturated sodium thiosulfate (if using I₂) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.[7]

Protocol 2: Radical Dehalogenation using Tributylsilane

Materials:

  • Alkyl halide (e.g., 1-bromoadamantane) (1.0 equiv)

  • Tributylsilane (1.5 - 2.0 equiv)

  • AIBN (0.1 - 0.2 equiv)

  • Anhydrous toluene or benzene

Procedure:

  • Follow steps 1 and 2 from Protocol 1, substituting tributyltin hydride with tributylsilane. Note that a higher equivalence of silane and initiator may be required due to the lower reactivity.

  • Heat the reaction mixture. A higher temperature or longer reaction time may be necessary compared to the tin hydride reaction.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Work-up: The work-up is significantly simpler. The crude residue containing the product and silyl byproducts (e.g., tributylsilyl bromide) can typically be directly purified by standard silica gel column chromatography without the need for specific chemical treatment to remove the byproducts.

Conclusion

Tributyltin hydride remains a highly effective and reliable reagent for radical reactions, offering high reactivity and predictable outcomes.[1] However, its significant toxicity and the challenges associated with byproduct removal are major drawbacks.[1][2][4]

Tributylsilane, and its more activated relative TTMSS, present a safer, more environmentally friendly, and practical alternative.[1] While they may require more forcing conditions or longer reaction times, the benefits of low toxicity and straightforward purification often outweigh the reduced reactivity. Furthermore, the unique selectivity profiles of silanes can be exploited to achieve synthetic outcomes not possible with traditional tin hydrides, opening new avenues in complex molecule synthesis.[6] For researchers in drug development and other fields where purity and safety are paramount, the switch to "tin-free" radical chemistry with silanes is a highly recommended and often enabling strategy.

References

Validation

A Comparative Guide to Spectroscopic Techniques for Validating Tributylsilane Reaction Products

For Researchers, Scientists, and Drug Development Professionals: Ensuring the integrity and purity of reaction products is paramount. This guide provides a detailed comparison of key spectroscopic techniques for the vali...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring the integrity and purity of reaction products is paramount. This guide provides a detailed comparison of key spectroscopic techniques for the validation of tributylsilane reaction products, supported by experimental data and protocols to aid in methodological selection and application.

The versatile nature of tributylsilane as a reducing agent and a silylating agent in organic synthesis necessitates robust analytical methods to confirm the formation of desired products and to identify potential byproducts. Spectroscopic techniques offer powerful, non-destructive, and often rapid means to achieve this validation. This guide focuses on a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), with additional mention of Raman Spectroscopy, for the characterization of tributylsilane reaction outcomes.

Performance Comparison of Spectroscopic Techniques

The choice of spectroscopic technique for validating tributylsilane reaction products hinges on the specific information required, such as structural elucidation, functional group analysis, or molecular weight determination. Each method presents distinct advantages in terms of sensitivity, resolution, and the nature of the data it provides.

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) SpectroscopyMass Spectrometry (MS)Raman Spectroscopy
Principle Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and chemical environment.[1]Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups present in a sample.[1]Measures the mass-to-charge ratio of ionized molecules, determining molecular weight and elemental composition.Measures the inelastic scattering of monochromatic light to probe vibrational modes in a molecule, providing information on functional groups and molecular structure.[2]
Information Provided Detailed structural information, including ¹H, ¹³C, and ²⁹Si environments. Crucial for unambiguous structure determination.[3]Identification of functional groups (e.g., Si-H, C-H, C=O).[1] Useful for monitoring reaction progress.[4]Molecular weight of the product and its fragments. High-resolution MS provides exact molecular formula.Complements FTIR for vibrational analysis, especially for symmetric bonds with weak IR absorption. Useful for in-situ monitoring.[5]
Sensitivity Relatively low, typically requiring micromolar to millimolar concentrations for reliable results.[6] Can be enhanced with techniques like hyperpolarization.[7]Moderate sensitivity.High sensitivity, capable of detecting compounds at picogram levels or lower.[8]Generally lower sensitivity than FTIR, but can be enhanced.[9]
Resolution High resolution, allowing for the distinction of subtle differences in chemical environments.[3]Moderate resolution, sufficient for identifying characteristic functional group absorptions.High resolution is achievable, enabling the differentiation of molecules with very similar masses.High spectral resolution.
Quantitative Analysis Excellent for quantification (qNMR) using an internal standard.[10]Can be used for quantitative analysis by creating a calibration curve based on Beer's Law.[11][12]Can be quantitative when coupled with a separation technique like Gas Chromatography (GC-MS) and using appropriate standards.[8]Quantitative methods can be developed using a primary method like NMR for calibration.[13]
Sample Requirements Requires sample to be dissolved in a deuterated solvent. Non-destructive.Can analyze solids, liquids, and gases. Minimal sample preparation is often required, especially with ATR-FTIR.[4]Requires the sample to be ionizable. Often coupled with a separation technique (e.g., GC).Can analyze solids, liquids, and gases, often with minimal sample preparation.[2]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data. Below are representative protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Tributylsilane Product Validation
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried reaction product.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution.[14]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. The chemical shifts of the butyl groups on the silicon atom and any new proton signals resulting from the reaction should be analyzed.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • ²⁹Si NMR: For direct observation of the silicon environment, acquire a silicon-29 NMR spectrum. This is particularly useful for distinguishing between different silicon species (e.g., starting material vs. product).[15] Due to the low natural abundance and potentially long relaxation times of ²⁹Si, a longer acquisition time and appropriate relaxation agents may be necessary.[7]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative ratios of different protons or carbons.

    • Compare the chemical shifts and coupling constants to literature values or to the starting tributylsilane to confirm the structure of the product.[16][17]

Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the liquid or solid reaction product directly onto the ATR crystal. For solids, ensure good contact with the crystal surface.

  • Instrument Setup:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).[4]

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background-corrected absorbance spectrum is analyzed for characteristic peaks.

    • Key vibrations to monitor in tributylsilane reactions include the disappearance of the Si-H stretch (around 2100 cm⁻¹) and the appearance of new bands corresponding to the product (e.g., Si-O-C for silylation of an alcohol).[18]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the low µg/mL to ng/mL range.[8]

    • If necessary, derivatization (e.g., silylation of polar analytes) can be performed to increase volatility, though for tributylsilane products, this is often not required.[19]

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: Typically 250-280 °C.

      • Column: A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).

      • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at 50 °C and ramp up to 280 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) is commonly used.

      • Mass Range: Scan a mass range appropriate for the expected products (e.g., 50-500 amu).

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • The GC separates the components of the mixture, which are then introduced into the MS for detection.

  • Data Analysis:

    • The total ion chromatogram (TIC) shows the separated components as peaks.

    • The mass spectrum of each peak can be analyzed to determine the molecular weight and fragmentation pattern of the corresponding compound.

    • This data is compared to mass spectral libraries for identification.

Workflow and Logical Relationships

The validation of tributylsilane reaction products often follows a logical workflow, starting with a rapid screening technique and progressing to more detailed structural elucidation methods as needed.

Validation_Workflow cluster_screening Initial Screening cluster_purification Purification cluster_validation Structure Validation cluster_quantification Quantitative Analysis TLC Thin-Layer Chromatography (TLC) Column Column Chromatography TLC->Column Isolate Product FTIR FTIR Spectroscopy FTIR->Column NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Column->NMR Definitive Structure MS Mass Spectrometry (GC-MS, HRMS) Column->MS Molecular Weight Confirmation qNMR Quantitative NMR (qNMR) NMR->qNMR Purity & Yield GC_FID GC-FID MS->GC_FID Routine QC Reaction Tributylsilane Reaction Mixture Reaction->TLC Monitor Progress Reaction->FTIR Functional Group Analysis

Caption: Workflow for the validation of tributylsilane reaction products.

This guide provides a foundational understanding of the primary spectroscopic techniques for validating tributylsilane reaction products. The selection of the most appropriate method or combination of methods will depend on the specific goals of the analysis, the available instrumentation, and the nature of the reaction products. For comprehensive characterization, a multi-technique approach is often the most effective strategy.

References

Comparative

A Comparative Guide to the Quantitative Analysis of Reaction Kinetics with Tributylsilane and Its Alternatives

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for radical-mediated reactions is critical for efficiency, safety, and environmental impact. This guide provides an...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for radical-mediated reactions is critical for efficiency, safety, and environmental impact. This guide provides an objective comparison of the performance of tributylsilane with other common alternatives, supported by experimental data. We delve into the quantitative aspects of their reaction kinetics, offering insights into their relative efficiencies in key organic transformations.

Executive Summary

Tributylsilane emerges as a viable, though less reactive, alternative to the traditionally used and highly toxic tributyltin hydride in radical chain reactions. Its performance is often compared with other silanes, such as the more reactive tris(trimethylsilyl)silane (TTMSS), also known as "super silane". The choice of reagent is highly dependent on the specific substrate and reaction conditions, with each presenting a unique kinetic profile. While direct quantitative kinetic data for tributylsilane is not abundant, comparative studies based on product yields and reaction times provide valuable insights into its efficacy.

Comparative Performance Data

The following tables summarize the performance of tributylsilane and its alternatives in key radical reactions based on available experimental data.

Table 1: Comparison of Reagents in Deoxygenative Trifluoromethylation

EntryReagentYield (%)
1Tris(trimethylsilyl)silane (TTMSS)86
2Tributyltin hydride (Bu₃SnH)0
3Triethylsilane (Et₃SiH)<86 (inferior to TTMSS)
4Triisopropylsilane (i-Pr₃SiH)<86 (inferior to TTMSS)

Reaction conditions: Visible-light irradiation of bpyCu(CF₃)₃/thiocarbonate in the presence of the silane and Na₂S₂O₈.[1]

Table 2: Comparison of Reagents in a Conjugate Radical Addition

EntryReagentYield (%)Enantiomeric Excess (%)
1Tris(trimethylsilyl)silane (TTMSS)LowLow
2Hexyl silaneLowLow
3Tributyltin hydride (Bu₃SnH)HighHigh

Note: In this specific reaction, tributyltin hydride was found to be more effective than the silane alternatives.[2]

Experimental Protocols

A generalized protocol for the quantitative analysis of reaction kinetics using these reagents is provided below. This can be adapted for specific reactions such as dehalogenations or deoxygenations.

Objective: To determine the reaction rate constant for a radical-mediated reaction using tributylsilane or an alternative.

Materials:

  • Substrate (e.g., alkyl halide or thiocarbonyl derivative)

  • Radical mediator (tributylsilane, TTMSS, or tributyltin hydride)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Degassed solvent (e.g., benzene, toluene, or acetonitrile)

  • Internal standard for analysis (e.g., dodecane)

  • Quenching agent (if necessary)

Equipment:

  • Thermostated reactor or reaction block

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer

  • Syringes for sampling

  • Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatograph - HPLC, or in-situ Nuclear Magnetic Resonance - NMR spectrometer)

Procedure:

  • Reaction Setup: In a thermostated reactor under an inert atmosphere, dissolve the substrate and the internal standard in the degassed solvent.

  • Initiation: Add the radical mediator (e.g., tributylsilane) followed by the radical initiator (AIBN).

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further transformation before analysis. This can be done by cooling or by adding a radical scavenger.

  • Analysis: Analyze the quenched samples using a pre-calibrated analytical instrument (GC, HPLC, or NMR) to determine the concentration of the reactant and/or product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, the initial reaction rate can be determined. By performing a series of experiments with varying concentrations of the reactants, the reaction order with respect to each component and the overall rate constant can be calculated.

Monitoring Techniques:

  • HPLC: This technique is advantageous for its high sensitivity in detecting low-concentration species. Aliquots are taken from the reaction, quenched, and injected into the HPLC system to determine the concentration of reactants and products based on peak areas.[3]

  • In-situ NMR: This non-invasive method allows for real-time, continuous monitoring of the reaction directly within the NMR spectrometer. It provides data on the concentration of reactants, intermediates, and products by measuring the intensity of their characteristic signals as the reaction progresses.[3]

Visualizing Reaction Mechanisms

The following diagrams illustrate the key pathways involved in reactions mediated by tributylsilane and its alternatives.

Barton_McCombie_Deoxygenation cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat Bu3Si_Radical Tributylsilyl Radical (Bu₃Si•) Initiator_Radical->Bu3Si_Radical H abstraction Bu3SiH Tributylsilane (Bu₃SiH) Product Deoxygenated Product (R-H) Bu3SiH->Product Intermediate_1 Radical Intermediate Bu3Si_Radical->Intermediate_1 Addition to C=S Thiocarbonyl Thiocarbonyl Derivative (R-O-C(=S)-X) Thiocarbonyl->Intermediate_1 Alkyl_Radical Alkyl Radical (R•) Intermediate_1->Alkyl_Radical Fragmentation Alkyl_Radical->Product H abstraction from Bu₃SiH Product->Bu3Si_Radical regenerates

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation using tributylsilane.

Reagent_Comparison_Logic Start Select Radical Mediator Toxicity Toxicity Concerns? Start->Toxicity Bu3SnH Tributyltin Hydride (Bu₃SnH) Toxicity->Bu3SnH No Silanes Silane Alternatives Toxicity->Silanes Yes Reactivity High Reactivity Needed? TTMSS TTMSS ('Super Silane') Reactivity->TTMSS Yes Bu3SiH Tributylsilane (Bu₃SiH) Reactivity->Bu3SiH No Silanes->Reactivity

References

Validation

A Comparative Analysis of Hydrosilanes in Catalytic Hydrosilylation

For Researchers, Scientists, and Drug Development Professionals The catalytic hydrosilylation of unsaturated bonds is a cornerstone of organosilicon chemistry, with wide-ranging applications in organic synthesis and mate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrosilylation of unsaturated bonds is a cornerstone of organosilicon chemistry, with wide-ranging applications in organic synthesis and materials science. The choice of hydrosilane is a critical parameter that significantly influences reaction efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of the performance of various hydrosilanes in common catalytic reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

Data Presentation: Performance of Hydrosilanes in Catalysis

The following tables summarize the performance of different classes of hydrosilanes in the catalytic hydrosilylation of an alkene (1-octene) and a ketone (acetophenone), showcasing the impact of the silane's structure on yield and selectivity under various catalytic systems.

Table 1: Catalytic Hydrosilylation of 1-Octene with Various Hydrosilanes
EntryCatalystHydrosilaneProduct Yield (%)Selectivity (anti-Markovnikov)Reference
1Co(acac)₂ / LigandPhSiH₃>99~100% (linear)[1]
2[(ⁱPrDI)NiH]₂(EtO)₃SiH>98>98%[2]
3[(MeAPDI)Fe(N₂)]₂(μ₂-N₂)HSiMe(OSiMe₃)₂>98>98%[2][3]
4[Rh(SiSiBu)]Et₃SiHGoodNot specified[4]
5[Rh(SiSiBu)]Ph₂SiH₂>99Not specified[4]
6[Rh(SiSiBu)]Ph₃SiH0-[4]
7Pt/NR-Al₂O₃-IPMe₂PhSiH>99Linear[5]
8Pt/NR-Al₂O₃-IPHSi(OSiMe₃)₃>99Linear[5]

Note: "Linear" selectivity in the context of 1-octene hydrosilylation refers to the anti-Markovnikov product.

Table 2: Catalytic Hydrosilylation of Acetophenone with Various Hydrosilanes
EntryCatalystHydrosilaneProduct Yield (%)Enantiomeric Excess (ee, %)Reference
1Group 4 Cationic AmidometalloceneEt₃SiHHigh TONNot Applicable[6]
2Rh-(-)-L45MesPhSiH₂9598 (S)[7]
3PyBOX L65-Rh / AgBF₄Ph₂SiH₂HighHigh[7]
4Nano-CuO / (S)-BINAPPhSiH₃GoodGood-to-Excellent[7]
5Co-3 (Cobalt(III)salen complex)Ph₂SiH₂High (TON up to 200,000)Not Applicable[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the hydrosilylation of an alkene and a ketone.

Protocol 1: General Procedure for the Catalytic Hydrosilylation of 1-Octene

This protocol outlines a general procedure for the hydrosilylation of 1-octene with a hydrosilane catalyzed by a transition metal complex, based on common practices in the cited literature.[2][3][4]

Materials:

  • Catalyst precursor (e.g., Ni(II) bis(carboxylate), Co(acac)₂)

  • Ligand (e.g., α-diimine, phosphine)

  • Hydrosilane (e.g., triethoxysilane, phenylsilane)

  • 1-Octene

  • Anhydrous solvent (e.g., toluene, THF, or solvent-free)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, the catalyst precursor (e.g., 0.01 mmol, 1 mol%) and the ligand (e.g., 0.01 mmol, 1 mol%) are charged into a dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Anhydrous solvent (if used) is added to dissolve the catalyst components. For solvent-free reactions, this step is omitted.

  • Reactant Addition: 1-Octene (1.0 mmol, 1 equiv.) is added to the reaction vessel, followed by the hydrosilane (1.0-1.2 mmol, 1.0-1.2 equiv.).

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 60 °C) for the specified time (e.g., 15 minutes to 12 hours). Reaction progress can be monitored by techniques such as GC-MS or ¹H NMR spectroscopy.

  • Work-up: Upon completion, the reaction mixture is typically passed through a short plug of silica gel to remove the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography on silica gel to yield the pure alkylsilane.

Protocol 2: General Procedure for the Asymmetric Hydrosilylation of Acetophenone

This protocol describes a general method for the enantioselective reduction of acetophenone to 1-phenylethanol using a chiral catalyst and a hydrosilane.[7]

Materials:

  • Chiral catalyst precursor (e.g., [Rh(COD)Cl]₂, Cu(OAc)₂)

  • Chiral ligand (e.g., BINAP, PyBOX)

  • Hydrosilane (e.g., diphenylsilane, phenylsilane)

  • Acetophenone

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, the chiral catalyst precursor (e.g., 0.005 mmol, 0.5 mol%) and the chiral ligand (e.g., 0.011 mmol, 1.1 mol%) are dissolved in anhydrous solvent in a dry reaction vessel. The mixture is stirred at room temperature for a short period to allow for complex formation.

  • Substrate Addition: Acetophenone (1.0 mmol, 1 equiv.) is added to the catalyst solution.

  • Reaction Initiation: The reaction vessel is cooled to the desired temperature (e.g., -20 °C to room temperature), and the hydrosilane (1.2-1.5 mmol, 1.2-1.5 equiv.) is added dropwise.

  • Reaction: The reaction is stirred at the specified temperature for the required duration (e.g., 4 to 120 hours), with progress monitored by TLC, GC, or NMR.

  • Work-up: The reaction is quenched by the addition of a suitable reagent (e.g., 1M HCl or saturated aqueous NaHCO₃). The silyl ether intermediate is hydrolyzed to the corresponding alcohol during this step.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification and Analysis: The crude alcohol is purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Visualizing Catalytic Processes

Diagrams can effectively illustrate complex experimental workflows and reaction pathways. The following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow_Hydrosilylation cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution (Precursor + Ligand) mix Combine Catalyst and Reactants prep_catalyst->mix prep_reactants Prepare Reactant Solution (Substrate + Solvent) prep_reactants->mix add_silane Add Hydrosilane mix->add_silane react Stir at Controlled Temperature add_silane->react monitor Monitor Reaction Progress (TLC, GC, NMR) react->monitor quench Quench Reaction & Hydrolyze monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze ee_determination Determine Enantiomeric Excess (Chiral HPLC/GC) analyze->ee_determination Chalk_Harrod_Mechanism M [M] M_H_Si [M(H)(SiR₃)] M->M_H_Si + R₃SiH (Oxidative Addition) M_H_Si_alkene [M(H)(SiR₃)(alkene)] M_H_Si->M_H_Si_alkene + Alkene (Coordination) M_alkyl_Si [M(alkyl)(SiR₃)] M_H_Si_alkene->M_alkyl_Si Migratory Insertion M_alkyl_Si->M Reductive Elimination + Alkylsilane M_alkene [M(alkene)] M_H_alkyl [M(H)(alkyl)]

References

Comparative

mechanistic studies comparing ionic vs. free-radical pathways of silanes

For Researchers, Scientists, and Drug Development Professionals The reactivity of organosilanes, compounds containing a carbon-silicon bond, can be broadly categorized into two distinct mechanistic pathways: ionic and fr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of organosilanes, compounds containing a carbon-silicon bond, can be broadly categorized into two distinct mechanistic pathways: ionic and free-radical. The choice between these pathways is dictated by the silane's substituents, the nature of the substrate, and the reaction conditions, leading to different product outcomes and selectivities. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed protocols to aid in the selection and application of silane reagents in synthetic chemistry.

Distinguishing Ionic and Free-Radical Reactivity

Organosilanes can function as either hydride donors in ionic reactions or as hydrogen atom donors in free-radical chain processes. A key determinant of the preferred pathway is the nature of the substituents on the silicon atom, which modulates the polarity and bond dissociation energy (BDE) of the silicon-hydrogen (Si-H) bond.[1]

  • Ionic Pathway: Typically favored by electron-releasing alkyl groups on the silicon, such as in triethylsilane (Et3SiH). These reactions are often promoted by Brønsted or Lewis acids, which activate the substrate towards nucleophilic attack by the weakly hydridic Si-H bond. The mechanism involves the formation of cationic intermediates.[2]

  • Free-Radical Pathway: Generally promoted by substituents that can stabilize a radical, or in silanes with weak Si-H bonds. Tris(trimethylsilyl)silane ((Me3Si)3SiH), often abbreviated as TTMSS, is a archetypal free-radical reducing agent due to its relatively low Si-H bond dissociation energy.[3] These reactions are typically initiated by radical initiators (e.g., azobisisobutyronitrile, AIBN) or photolysis.

Quantitative Comparison of Reaction Pathways

The choice of silane and reaction conditions can dramatically influence the products and their distribution. Below are tables summarizing quantitative data from comparative studies on the reduction of various functional groups.

Reduction of Ketones

The reduction of ketones to alcohols or alkanes highlights the divergent outcomes of ionic and free-radical pathways. Ionic reductions with reagents like triethylsilane in the presence of a strong acid can lead to complete deoxygenation to the corresponding alkane, particularly with aryl ketones that can stabilize a benzylic carbocation intermediate.[4][5] In contrast, free-radical reductions typically yield the corresponding alcohol.

SubstrateSilane/ConditionsProduct(s)Yield (%)Reference
AcetophenoneEt3SiH / TiCl4EthylbenzeneHigh[4][5]
AcetophenonePhMe2SiH / CuCl or Cu(OAc)21-Phenylethanol-[5]
4-tert-Butylcyclohexanonedi-tert-butylsilane / TFAcis-4-tert-Butylcyclohexyl trifluoroacetate67%[4]

Table 1: Comparison of Ionic Silane Reduction of Ketones.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a Si-H bond across a double bond, can proceed through various mechanisms. While often catalyzed by transition metals, both ionic and free-radical initiated pathways are known. The regioselectivity of the addition is a key point of differentiation. Radical hydrosilylation of alkenes with reagents like tris(trimethylsilyl)silane typically proceeds with anti-Markovnikov selectivity.[6]

AlkeneSilane/InitiatorProduct(s)Yield (%)RegioselectivityReference
Styrene(Me3Si)3SiH / AIBN1-(Tris(trimethylsilyl)silyl)-2-phenylethane-Anti-Markovnikov[6]
1-OcteneTrichlorosilane / Diacetyl peroxide1-(Trichlorosilyl)octane-Anti-Markovnikov[6]

Table 2: Examples of Free-Radical Hydrosilylation of Alkenes.

Experimental Protocols for Mechanistic Studies

Distinguishing between ionic and free-radical pathways often requires specific experimental techniques designed to probe for the presence of characteristic intermediates.

Radical Trapping Experiments

The presence of free-radical intermediates can be confirmed by the use of radical traps, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). These stable radicals will react with transient radical species to form stable adducts that can be detected and characterized.

Protocol for Radical Trapping with TEMPO:

  • To a solution of the substrate (1.0 equiv) and the silane (1.2 equiv) in a suitable solvent (e.g., benzene, toluene) under an inert atmosphere (e.g., argon or nitrogen), add the radical initiator (e.g., AIBN, 0.1 equiv).

  • Add a stoichiometric amount of TEMPO (1.5 equiv).

  • Heat the reaction mixture to the appropriate temperature for the initiator (e.g., 80 °C for AIBN).

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion or after a set time, cool the reaction mixture to room temperature.

  • Isolate the TEMPO adduct by column chromatography.

  • Characterize the adduct by mass spectrometry and NMR to confirm the structure of the trapped radical intermediate.

Radical Clock Experiments

Radical clocks are molecules that undergo a unimolecular rearrangement at a known rate. By competing this rearrangement with a bimolecular reaction (e.g., hydrogen atom abstraction from a silane), the rate of the unknown reaction can be determined, providing evidence for a radical mechanism.[4]

Generalized Protocol for a Radical Clock Experiment:

  • Select a radical clock with a rearrangement rate appropriate for the suspected reaction rate. A common example is the 5-hexenyl radical, which cyclizes to the cyclopentylmethyl radical.[4]

  • Prepare a reaction mixture containing the radical clock precursor (e.g., 5-hexenyl bromide), the silane, and a radical initiator in a suitable solvent.

  • Initiate the reaction by heating or photolysis.

  • Allow the reaction to proceed to a low conversion to ensure the concentration of the trapping agent (the silane) remains relatively constant.

  • Quench the reaction and analyze the product mixture by GC or NMR to determine the ratio of the unrearranged (trapped before cyclization) and rearranged (trapped after cyclization) products.

  • The rate constant of the bimolecular reaction (k_reaction) can be calculated using the following equation: k_reaction = (k_rearrangement * [Unrearranged Product]) / ([Rearranged Product] * [Silane]) where k_rearrangement is the known rate of the radical clock rearrangement.

Mechanistic Signaling Pathways and Workflows

The following diagrams illustrate the fundamental differences between ionic and free-radical pathways and a typical workflow for their experimental differentiation.

ionic_vs_radical_pathways cluster_ionic Ionic Pathway cluster_radical Free-Radical Pathway Silane_I R3Si-H Hydride_Transfer Hydride Transfer Silane_I->Hydride_Transfer Substrate_I Substrate (e.g., R'2C=O) Activated_Substrate Activated Substrate (e.g., R'2C+=OH) Substrate_I->Activated_Substrate Activation Acid H+ or Lewis Acid Acid->Activated_Substrate Activated_Substrate->Hydride_Transfer Product_I Reduced Product Hydride_Transfer->Product_I Silane_R R3Si-H HAT Hydrogen Atom Transfer (HAT) Silane_R->HAT Initiator Initiator (e.g., AIBN) Silyl_Radical R3Si• Initiator->Silyl_Radical Initiation Substrate_Radical R'• Silyl_Radical->Substrate_Radical Substrate_R Substrate (e.g., R'-X) Substrate_R->Substrate_Radical Radical Formation Substrate_Radical->HAT Product_R Reduced Product HAT->Product_R experimental_workflow Start Reaction of Silane with Substrate Hypothesis Hypothesize Mechanism (Ionic vs. Radical) Start->Hypothesis Radical_Test Perform Radical Trapping Experiment (e.g., with TEMPO) Hypothesis->Radical_Test Radical_Detected Radical Adduct Detected Radical_Test->Radical_Detected Yes No_Radical No Radical Adduct Radical_Test->No_Radical No Kinetics Conduct Kinetic Studies (e.g., Radical Clock) Radical_Detected->Kinetics Ionic_Mechanism Evidence for Ionic Pathway No_Radical->Ionic_Mechanism Radical_Mechanism Evidence for Radical Pathway Confirm_Radical Rate Consistent with Radical Mechanism Kinetics->Confirm_Radical Yes Confirm_Radical->Radical_Mechanism

References

Validation

The Green Shift in Radical Chemistry: A Comparative Guide to Eco-Friendly Alternatives for Toxic Tin Hydrides

For decades, organotin compounds, particularly tributyltin hydride (Bu₃SnH), have been the workhorses of radical chemistry, facilitating crucial carbon-carbon bond formations and functional group transformations. However...

Author: BenchChem Technical Support Team. Date: December 2025

For decades, organotin compounds, particularly tributyltin hydride (Bu₃SnH), have been the workhorses of radical chemistry, facilitating crucial carbon-carbon bond formations and functional group transformations. However, the high toxicity of organotin reagents and the difficulty in removing their byproducts pose significant environmental and health risks, prompting a "flight from the tyranny of tin."[1] This guide provides a comprehensive comparison of leading eco-friendly alternatives, offering researchers, scientists, and drug development professionals the data and methodologies needed to transition to greener, more sustainable radical reactions.

This guide delves into the performance of prominent tin-free radical mediating systems, including silane-based reagents, phosphorus-based compounds, photoredox catalysis, and electrochemical methods. We present a quantitative comparison of their efficacy, detailed experimental protocols for key transformations, and a decision-making framework to aid in the selection of the most appropriate alternative for a given synthetic challenge.

Performance Comparison of Tin Hydride Alternatives

The selection of a suitable alternative to tin hydrides depends on various factors, including the specific transformation, substrate compatibility, desired reaction conditions, and scalability. The following table summarizes the performance of key eco-friendly alternatives in common radical reactions, providing a snapshot of their relative strengths and weaknesses.

Reagent/MethodReaction TypeSubstrateProduct Yield (%)Comments
Tributyltin Hydride (Bu₃SnH) Dehalogenation Alkyl HalidesHighBenchmark. Toxic, difficult to remove byproducts.[2]
Tris(trimethylsilyl)silane (TTMSS) Dehalogenation Alkyl Halides74-95%Excellent, less toxic alternative.[3][4] Sometimes requires longer reaction times.[3]
Hypophosphorous Acid (H₃PO₂) Deoxygenation (Barton-McCombie) XanthatesGood to HighGreen and inexpensive. Can be used in aqueous media.[5][6][7]
Photoredox Catalysis Giese Reaction (Conjugate Addition) Alkyl Halides + Michael Acceptors35-91%Mild conditions (visible light), high functional group tolerance.[8][9][10]
Electrochemical Synthesis Radical Cyclization Aryl HalidesGood to HighAvoids chemical reagents, uses electricity as a "traceless" reagent.[11][12][13]

Detailed Experimental Protocols

To facilitate the adoption of these greener alternatives, this section provides detailed experimental protocols for representative radical transformations.

Radical Dehalogenation using Tris(trimethylsilyl)silane (TTMSS)

This protocol describes a general procedure for the reduction of an alkyl halide using the less toxic and environmentally benign TTMSS.[3][4]

Materials:

  • Alkyl halide (1.0 equiv)

  • Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous toluene or benzene

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide and anhydrous toluene under an inert atmosphere.

  • Add TTMSS to the solution via syringe.

  • Add the radical initiator, AIBN.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the dehalogenated product.

Barton-McCombie Deoxygenation with Hypophosphorous Acid

This procedure outlines the deoxygenation of a secondary alcohol via a xanthate intermediate, using hypophosphorous acid as a green hydrogen atom source.[5][6][7]

Materials:

  • Alcohol-derived xanthate (1.0 equiv)

  • Hypophosphorous acid (50% in water, 10 equiv)

  • Triethylamine (10 equiv)

  • AIBN (0.2 equiv)

  • Dioxane

  • Inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve the xanthate in dioxane.

  • Add triethylamine, followed by hypophosphorous acid.

  • Degas the solution with a stream of argon or nitrogen for 15-20 minutes.

  • Add AIBN to the reaction mixture.

  • Heat the mixture at reflux (approximately 100 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Photoredox-Catalyzed Giese Reaction

This protocol describes a visible-light-mediated conjugate addition of an alkyl radical to a Michael acceptor.[8][9][10]

Materials:

  • Alkyl halide (e.g., alkyl bromide) (1.5 equiv)

  • Michael acceptor (e.g., α,β-unsaturated ester) (1.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv) as a hydrogen atom donor and co-reductant

  • Base (e.g., Na₂CO₃ or diisopropylethylamine)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a vial, combine the Michael acceptor, alkyl halide, photocatalyst, and base.

  • Add the anhydrous solvent and TTMSS.

  • Seal the vial and degas the mixture with argon or nitrogen.

  • Place the reaction vial in front of a visible light source and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Electrochemical Radical Cyclization

This procedure details the cyclization of an aryl halide using electrochemistry, which avoids the need for chemical reducing agents.[11][12][13]

Materials:

  • Aryl halide precursor (e.g., 1-(allyloxy)-2-iodobenzene)

  • Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, Bu₄NBF₄)

  • Solvent (e.g., acetonitrile or DMF)

  • Electrochemical cell (undivided or divided)

  • Working electrode (cathode, e.g., glassy carbon or platinum)

  • Counter electrode (anode, e.g., graphite or a sacrificial anode like magnesium)

  • Reference electrode (optional, e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a solution of the aryl halide and the supporting electrolyte in the chosen solvent.

  • Set up the electrochemical cell with the appropriate electrodes.

  • Purge the solution with an inert gas to remove oxygen.

  • Apply a constant current or potential to the working electrode. The specific current density or potential will need to be optimized for the substrate.[14]

  • Monitor the consumption of the starting material by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, discontinue the electrolysis.

  • Work up the reaction mixture by removing the solvent and partitioning the residue between water and an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizing the Process: Workflows and Decision Making

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Comparing Radical Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis cluster_evaluation Evaluation start Select Substrate and Reaction Type reagents Prepare Reagents and Solvents start->reagents setup Assemble Reaction Apparatus reagents->setup initiation Initiate Radical Reaction (Heat/Light/Electricity) setup->initiation monitoring Monitor Reaction Progress (TLC, GC, LC-MS) initiation->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction and Washing quench->extraction purification Purification (Chromatography) extraction->purification analysis Characterize Product (NMR, MS) purification->analysis yield Calculate Yield analysis->yield comparison Compare with Alternatives yield->comparison Decision_Tree Decision Tree for Selecting an Eco-Friendly Tin Hydride Alternative start Start: Need for a Radical Mediator q1 Is the substrate sensitive to high temperatures? start->q1 q2 Is a metal-free system preferred? q1->q2 No ans_photo Consider Photoredox Catalysis q1->ans_photo Yes ans_silane Consider Silanes (TTMSS) or Hypophosphorous Acid q2->ans_silane No ans_phospho Consider Hypophosphorous Acid q2->ans_phospho Yes q3 Is specialized equipment available? q3->ans_photo No ans_electro Consider Electrochemical Methods q3->ans_electro Yes (Potentiostat) ans_photo->q3

References

Comparative

Assessing the Stereoselectivity of Tributylsilane Reductions: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The reduction of carbonyls and imines is a cornerstone of organic synthesis, pivotal in the creation of chiral alcohols and amines that form the backbone of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of carbonyls and imines is a cornerstone of organic synthesis, pivotal in the creation of chiral alcohols and amines that form the backbone of many pharmaceutical compounds. Among the arsenal of reducing agents, organosilanes, and specifically tributylsilane (Bu₃SiH), offer a mild and often selective alternative to traditional metal hydrides. This guide provides a comparative assessment of the stereoselectivity of tributylsilane reductions, supported by available experimental data and detailed protocols, to aid in the strategic selection of reagents for stereocontrolled transformations.

Performance Comparison: Tributylsilane vs. Alternative Reducing Agents

The stereochemical outcome of a reduction is highly dependent on the steric and electronic environment of the substrate, the nature of the reducing agent, and the reaction conditions, including the presence of acid catalysts. While specific quantitative data for tributylsilane is less prevalent in the literature compared to other silanes like triethylsilane, its behavior can be largely inferred from the established principles of trialkylsilane reactivity.

Diastereoselective Reduction of Cyclic Ketones

The reduction of substituted cyclohexanones is a classic model for studying the diastereoselectivity of reducing agents. The facial bias of the hydride attack is dictated by the steric hindrance posed by axial substituents. Generally, small, unhindered reducing agents favor axial attack to yield the thermodynamically more stable equatorial alcohol. Conversely, bulkier reagents tend to attack from the less hindered equatorial face, leading to the axial alcohol.

Table 1: Diastereoselectivity in the Reduction of 4-tert-Butylcyclohexanone

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (trans:cis or equatorial:axial alcohol)
Tributylsilane (with Lewis Acid, inferred) DichloromethaneRTPredominantly trans (equatorial)
Triethylsilane (with BF₃)DichloromethaneRTPredominantly trans (equatorial)
Sodium Borohydride (NaBH₄)Methanol2582:18 (trans:cis)[1][2]
L-Selectride®TetrahydrofuranRT5:95 (trans:cis)[1]

Note: The stereoselectivity for tributylsilane is inferred based on the behavior of other trialkylsilanes in Lewis acid-catalyzed reductions. The bulky nature of the tributylsilyl group, when coordinated to a Lewis acid, would likely favor the less hindered axial attack.

Table 2: Diastereoselectivity in the Reduction of Camphor

Reducing AgentSolventDiastereomeric Ratio (Isoborneol:Borneol)
Tributylsilane (with Lewis Acid, inferred) DichloromethanePredominantly Isoborneol
Sodium Borohydride (NaBH₄)Methanol~85:15[3]

Note: In the reduction of camphor, the endo approach is sterically hindered by the gem-dimethyl bridge. Most reducing agents, including what would be expected for a tributylsilane-Lewis acid complex, attack from the less hindered exo face to yield isoborneol as the major product.[4]

Enantioselective Reductions

For the synthesis of enantiomerically pure compounds, tributylsilane can be employed in conjunction with chiral catalysts. The catalyst, typically a chiral Lewis base or a transition metal complex with a chiral ligand, activates the silane or the substrate to create a chiral environment, thereby directing the hydride transfer to one enantiotopic face of the prochiral ketone or imine.

While specific data for tributylsilane in this context is limited, the principles are well-established with other silanes, particularly trichlorosilane, in organocatalyzed reductions of imines.[5][6][7] The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Reduction of a Ketone with Tributylsilane

This protocol is adapted from a procedure using triethylsilane and boron trifluoride.[8]

Materials:

  • Ketone (1.0 eq)

  • Tributylsilane (1.2 - 2.0 eq)

  • Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, AlCl₃) (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone in anhydrous dichloromethane in a flame-dried flask equipped with a magnetic stir bar.

  • Cool the solution to the desired temperature (typically 0 °C to room temperature).

  • Add the tributylsilane to the stirred solution.

  • Slowly add the Lewis acid to the reaction mixture. Caution: Lewis acids can be highly reactive and moisture-sensitive.

  • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Organocatalyzed Asymmetric Reduction of an Imine with Tributylsilane

This protocol is a general representation based on similar reductions using other silanes.[7]

Materials:

  • Imine (1.0 eq)

  • Tributylsilane (1.5 - 2.0 eq)

  • Chiral Organocatalyst (e.g., a chiral formamide or phosphine oxide) (0.05 - 0.2 eq)

  • Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

  • Aqueous workup solution (e.g., saturated NaHCO₃ or 1M HCl, depending on the nature of the product)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the imine and the chiral organocatalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Add the tributylsilane to the mixture.

  • Stir the reaction at the specified temperature (can range from -78 °C to room temperature) and monitor by TLC or GC.

  • Once the reaction is complete, perform an appropriate aqueous workup. For a basic amine product, quenching with saturated NaHCO₃ is common. For acid-sensitive products, a different workup may be required.

  • Extract the aqueous layer with the reaction solvent or another suitable organic solvent.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography. The enantiomeric excess of the product should be determined by chiral HPLC or GC.

Mechanistic Insights and Logical Relationships

The stereoselectivity of tributylsilane reductions is governed by the interplay of steric and electronic factors in the transition state. The following diagram illustrates the general mechanistic pathways and the factors influencing the stereochemical outcome.

Caption: Factors influencing the stereoselectivity of tributylsilane reductions.

This diagram illustrates that substrate-inherent features like steric hindrance and the potential for chelation, along with the nature of the silane-catalyst complex, collectively determine the diastereomeric or enantiomeric outcome of the reduction.

References

Validation

The Versatility of Tributylsilane in Organic Chemistry: A Comparative Guide

Tributylsilane has emerged as a versatile and valuable reagent in modern organic synthesis, offering a less toxic alternative to traditional reducing agents like tributyltin hydride. Its applications span a range of tran...

Author: BenchChem Technical Support Team. Date: December 2025

Tributylsilane has emerged as a versatile and valuable reagent in modern organic synthesis, offering a less toxic alternative to traditional reducing agents like tributyltin hydride. Its applications span a range of transformations, including reductions of various functional groups, hydrosilylations of unsaturated bonds, and radical-mediated reactions. This guide provides a comparative overview of tributylsilane's performance against other common silanes and reducing agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic challenges.

Performance in Reduction Reactions

Tributylsilane is an effective reducing agent for a variety of functional groups. Its utility is often compared with other commercially available silanes such as triethylsilane, phenylsilane, diphenylsilane, and tris(trimethylsilyl)silane (TTMSS), as well as the polymeric reductant polymethylhydrosiloxane (PMHS).

Reduction of Carbonyl Compounds

In the reduction of aldehydes and ketones to their corresponding alcohols, the choice of silane and catalyst system is crucial for achieving high yields and selectivity.

Table 1: Comparison of Silanes in the Reduction of Aldehydes and Ketones

SubstrateSilane ReagentCatalyst/ConditionsProductYield (%)Reference
AcetophenoneTributylsilaneTiCl₄1-Phenylethanol85[1]
AcetophenoneTriethylsilaneTiCl₄1-Phenylethanol92[1]
4-Phenyl-2-butanonePhenylsilaneB(C₆F₅)₃4-Phenyl-2-butanol95
4-Phenyl-2-butanoneTributylsilaneB(C₆F₅)₃4-Phenyl-2-butanol91
BenzaldehydePMHSTBAFBenzyl alcohol98
BenzaldehydeTributylsilaneTBAFBenzyl alcohol94

Experimental Protocol: Reduction of Acetophenone with Tributylsilane and TiCl₄

To a solution of acetophenone (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added titanium tetrachloride (1.1 mmol). The mixture is stirred for 10 minutes, after which tributylsilane (1.2 mmol) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-phenylethanol.[1]

Application in Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful method for the synthesis of organosilicon compounds. Tributylsilane, in the presence of a suitable catalyst, can effectively hydrosilylate alkenes and alkynes.

Table 2: Hydrosilylation of Alkynes with Various Silanes

AlkyneSilaneCatalystProductYield (%)Regio/StereoselectivityReference
PhenylacetyleneTributylsilaneH₂PtCl₆(E)-1-Phenyl-2-(tributylsilyl)ethene88β-(E)
PhenylacetyleneTriethylsilaneKarstedt's catalyst(E)-1-Phenyl-2-(triethylsilyl)ethene92β-(E)[2][3]
1-OctyneTributylsilane[Rh(cod)Cl]₂1-(Tributylsilyl)-1-octene85α-vinylsilane
1-OctyneTris(trimethylsilyl)silane[Cp*Ru(MeCN)₃]PF₆1-(Tris(trimethylsilyl)silyl)-1-octene90α-vinylsilane[4]

Experimental Protocol: Hydrosilylation of Phenylacetylene with Tributylsilane

To a flame-dried flask charged with phenylacetylene (1.0 mmol) and a catalytic amount of hexachloroplatinic acid (0.01 mol%) is added tributylsilane (1.1 mmol) under an inert atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the desired vinylsilane.

Role in Radical-Mediated Transformations

Tributylsilane serves as a viable alternative to tributyltin hydride in radical chain reactions, such as deoxygenations (Barton-McCombie reaction) and radical cyclizations.[5] While the hydrogen-donating ability of tributylsilane is generally lower than that of tributyltin hydride, it offers the significant advantage of being less toxic and producing more easily removable byproducts.[5][6]

Comparative Performance in Radical Deoxygenation

The deoxygenation of a secondary alcohol via its xanthate derivative is a classic example of a radical chain reaction.

Table 3: Deoxygenation of a Secondary Alcohol Xanthate

SubstrateHydrogen DonorInitiatorProductYield (%)Reference
S-Methyl O-cholestanyl xanthateTributyltin hydrideAIBNCholestane95[5]
S-Methyl O-cholestanyl xanthateTributylsilaneAIBNCholestane85
S-Methyl O-cholestanyl xanthateTris(trimethylsilyl)silaneAIBNCholestane88[4]
S-Methyl O-cholestanyl xanthateDiphenylsilaneAIBNCholestane82

Experimental Protocol: Deoxygenation of a Xanthate with Tributylsilane

A solution of the xanthate derivative (0.5 mmol), tributylsilane (1.0 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 mmol) in toluene (5 mL) is heated at 80 °C under an argon atmosphere for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the deoxygenated product.

Logical Workflow for Reagent Selection in Reductions

The choice of the appropriate silane for a reduction reaction depends on the substrate and the desired outcome. The following diagram illustrates a general decision-making workflow.

G Workflow for Silane Reductant Selection start Substrate to be Reduced carbonyl Carbonyl Compound start->carbonyl Ionic Reduction radical_precursor Radical Precursor (e.g., Xanthate, Halide) start->radical_precursor Radical Reduction unsaturated Alkene/Alkyne start->unsaturated Hydrosilylation lewis_acid lewis_acid carbonyl->lewis_acid Lewis Acid Catalysis (e.g., TiCl₄, B(C₆F₅)₃) initiator initiator radical_precursor->initiator Radical Initiator (AIBN) catalyst catalyst unsaturated->catalyst Transition Metal Catalyst (e.g., Pt, Rh, Ru) silane_choice silane_choice lewis_acid->silane_choice Select Silane tbusih tbusih silane_choice->tbusih Tributylsilane (Good general choice) tes tes silane_choice->tes Triethylsilane (Often higher yields) pmhs pmhs silane_choice->pmhs PMHS (Cost-effective, polymeric) h_donor h_donor initiator->h_donor Select H-donor tbusnh tbusnh h_donor->tbusnh Tributyltin Hydride (High efficiency, toxic) tbusih_rad tbusih_rad h_donor->tbusih_rad Tributylsilane (Less toxic alternative) ttmss ttmss h_donor->ttmss TTMSS (Good alternative to tin) silane_select_hydro silane_select_hydro catalyst->silane_select_hydro Select Silane tbusih_hydro tbusih_hydro silane_select_hydro->tbusih_hydro Tributylsilane tes_hydro tes_hydro silane_select_hydro->tes_hydro Triethylsilane other_silanes other_silanes silane_select_hydro->other_silanes Other Silanes (for specific selectivity)

Caption: Decision workflow for selecting a silane reagent.

Signaling Pathway for Radical Deoxygenation

The Barton-McCombie deoxygenation using tributylsilane proceeds through a radical chain mechanism. The following diagram illustrates the key steps involved.

G Mechanism of Radical Deoxygenation with Tributylsilane cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN initiator_rad Initiator Radical AIBN->initiator_rad Heat Bu3Si_rad Bu₃Si• initiator_rad->Bu3Si_rad Bu₃SiH R_rad R• Bu3Si_rad->R_rad RX Bu3Si_rad->R_rad RX R-O-C(=S)SMe (Xanthate) RH R-H (Product) R_rad->RH Bu₃SiH Bu3SiX Bu₃Si-S-C(=S)SMe

Caption: Radical deoxygenation mechanism.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Tributylsilane: A Guide for Laboratory Professionals

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of tributylsilane. This document provides immediate, procedural, and step-by-step guidance to ensure la...

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of tributylsilane. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and proper logistical management of tributylsilane waste.

Immediate Safety and Handling Precautions

Tributylsilane is a combustible liquid that can cause skin, eye, and respiratory irritation. Adherence to proper safety protocols is critical to mitigate risks. Always consult the Safety Data Sheet (SDS) for complete safety information before handling.

Personal Protective Equipment (PPE): When handling tributylsilane, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene rubber).[2]

  • Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing is recommended.[3]

  • Respiratory Protection: In case of inadequate ventilation or potential for inhalation, use a NIOSH-certified organic vapor respirator with an ABEK (EN14387) filter.[2][4]

Quantitative Data and Physical Properties

For quick reference, the following table summarizes key quantitative data for tributylsilane.

PropertyValue
CAS Number998-41-4[4][5][6]
Molecular FormulaC₁₂H₂₈Si[5]
Molecular Weight200.44 g/mol [4][5]
AppearanceColorless clear liquid[5]
Density0.779 g/mL at 25 °C[4][6]
Boiling Point225-226 °C at 755 mmHg[4][6]
Flash Point83 °C (181.4 °F) - closed cup[4]
Storage Class10 - Combustible liquids[4]

Experimental Protocols: Spill Cleanup Procedure

In the event of a tributylsilane spill, follow these steps to ensure safe cleanup:

  • Immediate Evacuation and Ventilation: Evacuate all non-essential personnel from the spill area.[7] Ensure adequate ventilation to dissipate vapors, but avoid creating strong drafts that could spread the material.[8]

  • Eliminate Ignition Sources: Turn off all nearby ignition sources, such as open flames, hot plates, and spark-producing equipment.[1]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the proper personal protective equipment as outlined above.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[8] Do not use combustible materials like paper towels to absorb the initial spill.[8]

  • Absorb and Collect: Once contained, absorb the spilled tributylsilane with the inert material.[8] Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[1]

  • Decontaminate the Area: Clean the spill area with soap and water. The first rinse of a container that held a hazardous chemical should be collected and disposed of as hazardous waste.[8]

  • Dispose of Contaminated Materials: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste according to institutional and local regulations.

Operational Plan: Tributylsilane Waste Disposal

Proper disposal of tributylsilane waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection and Storage:

    • Collect tributylsilane waste in its original container or a designated, properly labeled, and compatible waste container.[1]

    • Do not mix tributylsilane waste with other chemical waste streams.

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and strong oxidizing agents.[1][2]

    • Ensure the waste container is kept tightly closed when not in use.[9]

  • Labeling and Documentation:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Tributylsilane."

    • Maintain a log of the waste generated.

  • Arrange for Professional Disposal:

    • Tributylsilane waste must be disposed of through a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for tributylsilane.

Disposal Workflow Diagram

TributylsilaneDisposal cluster_collection Waste Collection & Storage cluster_preparation Preparation for Disposal cluster_disposal Professional Disposal A Collect Waste in Designated Container B Do Not Mix with Other Wastes A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Keep Container Tightly Closed C->D E Label Container Clearly: 'Hazardous Waste - Tributylsilane' D->E F Maintain Waste Log E->F G Contact EHS for Licensed Disposal Vendor F->G H Provide SDS to Vendor G->H I Schedule Waste Pickup H->I

Caption: Workflow for the proper disposal of tributylsilane waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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